molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B1670707 Diethanolamine CAS No. 111-42-2

Diethanolamine

Cat. No.: B1670707
CAS No.: 111-42-2
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999)
This compound is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of this compound. Acute (short- term) inhalation exposure to this compound in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to this compound. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to this compound. EPA has not classified this compound for carcinogenicity.
This compound is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.
This compound can cause cancer according to California Labor Code.
This compound, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, this compound acts as a weak base. This compound is widely used in the preparation of diethanolamides and this compound salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. This compound is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous this compound solutions are used as solvents for numerous drugs that are administered intravenously.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
Record name Diolamine [INN]
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DSSTOX Substance ID

DTXSID3021932
Record name Diethanolamine
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Record name Ethanol, 2,2'-iminobis-
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0208.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS No.

111-42-2
Record name DIETHANOLAMINE
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Foundational & Exploratory

Diethanolamine (DEA): A Physicochemical & Application Reference for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) is a bifunctional secondary amine and diol that serves as a critical intermediate in pharmaceutical synthesis, a buffering agent in biologic formulations, and a solubility enhancer.[1] While its utility is vast, its secondary amine structure presents a specific liability in drug development: the potential formation of carcinogenic N-nitrosamines. This guide synthesizes the core physicochemical properties of DEA with actionable protocols for its safe handling, application, and risk mitigation in GMP environments.

Part 1: Fundamental Physicochemical Profile

DEA exhibits unique behavior due to its ability to form extensive inter- and intramolecular hydrogen bonds. It is highly hygroscopic and often exists as a supercooled liquid at room temperature, despite a melting point of 28°C.[2]

Table 1: Core Chemical & Physical Properties[4][5]
PropertyValueContext for Researchers
CAS Number 111-42-2Primary identifier for regulatory filings.
Molecular Formula C₄H₁₁NO₂Bifunctional: Secondary amine + 2 Hydroxyls.
Molecular Weight 105.14 g/mol Used for stoichiometric calculations in synthesis.
Appearance Colorless crystals or viscous liquidOften supercooled; deliquescent in moist air.
Melting Point 28.0 °C (82.4 °F)Requires warm water bath to liquefy if stored cool.
Boiling Point 268.8 °C (at 760 mmHg)High BP due to H-bonding; decomposes near BP.
pKa (at 25°C) 8.88Ideal buffer range pH 8.0–9.5.
Density 1.097 g/mL (at 25°C)Denser than water; sinks if not actively mixed.
Viscosity ~352 cP (30°C) / ~54 cP (60°C)Drastic drop in viscosity with heat; crucial for piping/pumping.
Refractive Index

= 1.477
Used for purity verification.[3]
Solubility Miscible in water, ethanol, acetoneInsoluble in non-polar solvents (e.g., hexane).
Hygroscopicity HighAbsorbs atmospheric moisture rapidly; alters effective concentration.[4]

Expert Insight: The drastic viscosity change between 30°C and 60°C is a critical process parameter. In automated dispensing systems, maintaining DEA at ~40-50°C ensures consistent flow rates without thermal degradation.

Part 2: Synthesis & Molecular Architecture

DEA is produced industrially via the ammonolysis of ethylene oxide (EO). This is a non-selective series reaction where EO sequentially alkylates ammonia. Controlling the EO:Ammonia ratio is the primary lever for determining the product distribution (MEA vs. DEA vs. TEA).

Mechanism of Formation

The reaction proceeds through nucleophilic attack of the amine nitrogen on the strained epoxide ring of ethylene oxide.

DEASynthesis cluster_0 Process Control NH3 Ammonia (NH3) MEA Monoethanolamine (MEA) (Primary Amine) NH3->MEA + 1 eq. EO (Exothermic) EO Ethylene Oxide (EO) DEA This compound (DEA) (Secondary Amine) MEA->DEA + 1 eq. EO (Target Reaction) TEA Triethanolamine (TEA) (Tertiary Amine) DEA->TEA + 1 eq. EO (Over-alkylation) Note Excess NH3 favors MEA. Excess EO favors TEA. Recycle MEA to maximize DEA yield.

Figure 1: Stepwise ammonolysis of ethylene oxide. To maximize DEA production, monoethanolamine (MEA) is often recycled back into the reactor to compete with ammonia for available ethylene oxide.

Part 3: Pharmaceutical Applications[1][7][8]

Buffering Agent

DEA has a pKa of 8.88, making it an effective buffer for formulations requiring a basic pH (typically pH 8.0–9.5). It is frequently used in:

  • Topical formulations: Stabilizing emulsions and adjusting pH for skin compatibility.

  • Diagnostic reagents: Maintaining pH in ELISA or enzymatic assays.

Solubility Enhancer & Salt Formation

As a secondary amine, DEA reacts with weak acids (e.g., fatty acids, acidic drugs) to form water-soluble salts.

  • Mechanism:

    
    
    
  • Application: This is utilized to solubilize iodinated organic acids in contrast media and to formulate non-steroidal anti-inflammatory drugs (NSAIDs) for topical delivery.

Chemical Intermediate

DEA is a precursor for:

  • Morpholine: Via dehydration with sulfuric acid.

  • Diethanolamides: Surfactants used to solubilize Active Pharmaceutical Ingredients (APIs).

Part 4: Critical Safety - The Nitrosamine Risk

For drug development professionals, the interaction between DEA and nitrosating agents is the single most critical safety consideration . DEA is a secondary amine. In the presence of nitrosating agents (nitrites, nitrogen oxides), it readily forms N-nitrosothis compound (NDELA) , a potent carcinogen listed by IARC (Group 2B) and strictly regulated by the FDA and EMA.

Mechanism of NDELA Formation

Nitrosation occurs via the attack of the nitrosonium ion (


) on the lone pair of the secondary amine nitrogen.

NitrosamineRisk DEA This compound (DEA) (Secondary Amine) NDELA N-Nitrosothis compound (NDELA) (Carcinogen) DEA->NDELA Nucleophilic Attack Nitrite Nitrite Source (NaNO2, NOx, Excipient Impurities) Nitrosonium Nitrosonium Ion (N≡O+) Nitrite->Nitrosonium Activation by Acid Acid Acidic Conditions (H+) Acid->Nitrosonium Nitrosonium->NDELA Mitigation RISK MITIGATION: 1. Avoid nitrite-containing excipients. 2. Use antioxidants (Ascorbic Acid). 3. Control water quality.

Figure 2: Pathway for the formation of N-Nitrosothis compound (NDELA). The reaction is catalyzed by acidic conditions but can occur in neutral formulations if nitrosating agents are present.

Risk Mitigation Protocol
  • Excipient Screening: Audit all formulation components (especially surfactants and water sources) for nitrite/nitrate impurities.

  • Scavengers: Incorporate antioxidants like ascorbic acid or alpha-tocopherol in the formulation, which compete for the nitrosating agent.

  • Container Closure: Avoid nitrocellulose-containing packaging materials which can off-gas nitrogen oxides.

Part 5: Experimental Protocol: Preparation of High-Purity DEA Buffer (1.0 M, pH 9.0)

Objective: Prepare a particle-free, nitrite-free DEA buffer for analytical or formulation use. Safety: Wear butyl rubber gloves and face shield. DEA is corrosive to eyes and skin.[4][5]

  • Pre-warming:

    • If DEA is solid (stored <28°C), place the sealed container in a water bath at 35–40°C for 30 minutes.

    • Why: Attempting to chip/weigh solid DEA leads to static errors and moisture absorption. Handling the liquid is more precise.

  • Weighing:

    • Tare a volumetric flask (1 L).

    • Weigh 105.14 g of liquid DEA directly into the flask.

    • Note: Do not use aluminum spatulas or weigh boats; DEA corrodes aluminum.

  • Dissolution:

    • Add ~800 mL of degassed, deionized water (Milli-Q grade).

    • Why Degassed: Removes dissolved CO₂, which DEA absorbs rapidly to form carbamates, altering pH and buffering capacity.

    • Why Deionized: Trace metal ions (Cu, Fe) catalyze oxidation; DEA complexes with metals, turning the solution yellow.

  • pH Adjustment:

    • Place probe in solution.

    • Adjust pH to 9.0 using 6N HCl.

    • Caution: The neutralization reaction is exothermic. Add acid slowly with stirring.

  • Final Volume:

    • Dilute to volume (1 L) with degassed water.

    • Filter through a 0.22 µm PES membrane to remove particulates.

  • Storage:

    • Store in amber glass or HDPE containers.

    • Overlay with nitrogen gas to prevent CO₂ absorption and oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8113, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). this compound - Substance Information & Registration Dossier. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: this compound. Vol 101. Retrieved from [Link]

Sources

Technical Guide: Diethanolamine (DEA) Synthesis & Mechanistic Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Diethanolamine (DEA) is a secondary amine and diol synthesized via the ammonolysis of ethylene oxide (EO). While the reaction appears chemically simple, it is governed by consecutive competitive kinetics where the product (Monoethanolamine, MEA) competes with the initial reactant (Ammonia) for the remaining substrate (EO).

For researchers in drug development and chemical engineering, "synthesis" is less about making the molecule and more about controlling selectivity to minimize Triethanolamine (TEA) formation and preventing critical impurities like N-nitrosothis compound (NDELA) . This guide dissects the


 mechanism, kinetic rate constants, and process parameters required to isolate DEA with high purity.

The Mechanistic Core: Nucleophilic Ring Opening

The formation of DEA occurs through a step-growth polymerization mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the strained epoxide ring.

Molecular Mechanism

The reaction is a classic Nucleophilic Substitution (


) .
  • Activation: While ammonia is a strong enough nucleophile to open the ring, the reaction is significantly accelerated by protic solvents (water or alcohols). Water acts as a homogeneous catalyst by hydrogen-bonding to the epoxide oxygen, increasing the polarization of the C-O bond.

  • Nucleophilic Attack: The lone pair on the nitrogen (of

    
     or MEA) attacks the less sterically hindered carbon of the ethylene oxide.
    
  • Ring Opening: The C-O bond cleaves, creating an alkoxide intermediate.[1]

  • Proton Transfer: A rapid proton transfer (usually from water or ammonium species) neutralizes the alkoxide to form the alcohol group.

Reaction Pathway Diagram

The following diagram illustrates the molecular progression from Ammonia to DEA, highlighting the transition states.

DEA_Mechanism NH3 Ammonia (NH3) Nucleophile TS1 Transition State (H-Bond Activation) NH3->TS1 S_N2 Attack EO Ethylene Oxide (EO) Electrophile EO->TS1 S_N2 Attack MEA Monoethanolamine (MEA) TS1->MEA Ring Opening + Proton Transfer DEA This compound (DEA) MEA->DEA + EO (2nd Eq) Competitive Attack TEA Triethanolamine (TEA) DEA->TEA + EO (3rd Eq) Over-alkylation

Figure 1: Step-wise nucleophilic addition mechanism showing the progression from Ammonia to DEA.

Kinetic Control & Selectivity

The synthesis of DEA is a consecutive competitive reaction . The challenge lies in the fact that the secondary amine (DEA) is often more nucleophilic than the primary amine (MEA) due to the electron-donating inductive effect of the ethyl group, although steric hindrance eventually slows the formation of TEA.

Kinetic Rate Constants

The reaction rates (


) for the addition of EO to the amine groups typically follow this hierarchy in aqueous solution at 25–50°C:
Reaction StepReactantProductRelative Rate Constant (

)
Step 1

MEA

Step 2

DEA

Step 3

TEA

Critical Insight: Because


, MEA reacts with EO faster than Ammonia does. This makes stopping the reaction at MEA difficult without a massive excess of Ammonia. However, stopping at DEA is slightly easier because 

(steric hindrance begins to dominate), but TEA formation is still significant.
Controlling Product Distribution (The Weibull Distribution)

The ratio of Ammonia to Ethylene Oxide (


) is the primary lever for selectivity.
  • High Ratio (10:1 to 40:1): Favors MEA . The probability of an EO molecule hitting an already-reacted MEA molecule is low.

  • Intermediate Ratio (2:1 to 4:1): Favors DEA .

  • Low Ratio (1:1): Favors TEA .

Kinetics_Flow cluster_inputs Input Parameters cluster_outcomes Product Distribution Ratio Molar Ratio NH3 : EO HighSelect High MEA Yield (Ratio > 10:1) Ratio->HighSelect Excess NH3 MedSelect Max DEA Yield (Ratio ~ 3:1) Ratio->MedSelect Balanced LowSelect High TEA Yield (Ratio < 1:1) Ratio->LowSelect Excess EO

Figure 2: Impact of Molar Ratios on Product Selectivity.

Experimental Protocol: Bench-Scale Synthesis

Warning: Ethylene Oxide is a carcinogen, mutagen, and highly flammable gas. This protocol describes a high-pressure liquid phase synthesis suitable for a Parr reactor setup, commonly used in research settings to simulate industrial conditions.

Equipment Requirements
  • Reactor: 1L Stainless Steel High-Pressure Reactor (Parr Instrument) with cooling jacket and magnetic drive stirrer.

  • Feed System: HPLC pump for liquid EO delivery (cooled).

  • Safety: Blast shield, EO gas detector, fume hood.

Step-by-Step Methodology
  • Preparation of Aqueous Ammonia:

    • Charge the reactor with 28-30% Aqueous Ammonia .

    • Rationale: Water is the catalyst.[2][3][4] Anhydrous ammonia requires zeolites or ion-exchange resins (heterogeneous catalysis) which is a different workflow.

  • Pressurization & Heating:

    • Seal the reactor and purge with Nitrogen (

      
      ) to remove oxygen (flammability hazard).
      
    • Heat the ammonia solution to 50–70°C .

    • Pressurize to 10–20 bar (approx 150-300 psi) using

      
       padding if necessary to keep ammonia in the liquid phase.
      
  • Controlled EO Addition (The Critical Step):

    • Slowly pump liquid Ethylene Oxide into the reactor.

    • Target Ratio: To maximize DEA, aim for a final molar ratio of 3:1 (

      
      ) .
      
    • Exotherm Control: The reaction is highly exothermic (

      
       per ethoxylation). Maintain temperature 
      
      
      
      using the cooling jacket. If temp spikes, stop EO feed immediately.
  • Digestion (Post-Reaction):

    • Once EO addition is complete, hold the temperature at 80°C for 30–60 minutes .

    • Rationale: Ensures complete consumption of hazardous EO.

  • Degassing & Separation:

    • Cool to room temperature.

    • Vent excess unreacted Ammonia (scrub into acid trap).

    • Distillation: The resulting mixture contains Water, MEA (b.p. 170°C), DEA (b.p. 268°C), and TEA (b.p. 335°C).

    • Perform fractional distillation under reduced pressure (vacuum) to prevent thermal degradation of the amines.

Pharmaceutical Relevance: Impurity Management

For drug development professionals, the synthesis is secondary to the purity profile . DEA is a precursor to nitrosamines, a critical quality attribute (CQA).

The NDELA Risk

N-nitrosothis compound (NDELA) is a potent carcinogen formed if DEA is exposed to nitrosating agents (nitrites, nitrogen oxides) under acidic conditions.

  • Mechanism:

    
    
    
  • Prevention:

    • Avoid using DEA in formulations containing nitrites (common in corrosion inhibitors or preservatives).

    • Store DEA under inert atmosphere to prevent absorption of atmospheric

      
      .
      
    • QC Testing: LC-MS/MS is required to detect NDELA at ppb levels in pharmaceutical excipients.

Applications in Drug Delivery
  • Buffer Systems: Precursor for Bis-Tris buffers.

  • Solubilizers: Used to form salts with acidic active pharmaceutical ingredients (APIs) to improve bioavailability (e.g., Diclofenac this compound).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Alkanolamines from Olefin Oxides and Ammonia."[5] Wiley Online Library. Link

  • Zimmerman, H. K. "The Experimental Determination of the Kinetics of the Reaction between Ammonia and Ethylene Oxide." Journal of Chemical Physics.
  • World Health Organization (IARC). "N-Nitrosothis compound."[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Scientific Design Company. "Process for the preparation of ethanolamines." U.S. Patent 4,355,181. Link

  • Green, Don W. Perry's Chemical Engineers' Handbook. McGraw-Hill Education. (Section on Reactive Distillation and Amination).[2][7][8][9]

Sources

A Senior Application Scientist's In-depth Guide to the Solubility of Diethanolamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Diethanolamine and the Critical Role of Solubility

This compound (DEA), a secondary amine and a diol with the formula HN(CH₂CH₂OH)₂, is a cornerstone of numerous industrial and pharmaceutical processes.[1][2] Its bifunctional nature, possessing both nucleophilic amine and hydroxyl groups, allows it to serve as a versatile intermediate in chemical synthesis, a pH adjuster, a corrosion inhibitor, and an emulsifying agent.[1][3] The efficacy of DEA in these applications is intrinsically linked to its solubility in various organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of DEA's solubility profile is not merely academic; it is a fundamental prerequisite for process optimization, formulation development, and ensuring reaction efficiency.

This technical guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles governing DEA's solubility, offers a robust experimental protocol for its determination, and discusses the practical implications for scientific and industrial applications.

Physicochemical Principles Governing this compound Solubility

The solubility of this compound is dictated by its molecular structure, specifically the interplay of its polar and nonpolar characteristics. The overarching principle of "like dissolves like" provides a foundational framework for understanding its behavior in different solvent environments.[4]

Key Molecular Attributes of this compound:

  • Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH) group makes this compound a highly polar molecule. These functional groups can act as both hydrogen bond donors and acceptors, enabling strong intermolecular interactions with other polar molecules, particularly protic solvents.[5][6]

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to DEA, allowing it to react with acidic compounds.[1]

  • Molecular Size and Shape: While the ethyl chains contribute a degree of nonpolar character, the molecule's overall small size and the dominance of its polar functional groups govern its solubility profile.

These attributes explain the observed solubility patterns of this compound in various classes of organic solvents.

Quantitative Solubility of this compound in Organic Solvents

Solvent ClassSolventChemical FormulaSolubility at 25°CReference(s)
Polar Protic WaterH₂OMiscible[2]
MethanolCH₃OHMiscible[5]
EthanolC₂H₅OHMiscible[5]
Polar Aprotic AcetoneCH₃COCH₃Miscible[5]
ChloroformCHCl₃Miscible
Nonpolar Aromatic BenzeneC₆H₆4.2% (w/w)[5]
Nonpolar Ether Diethyl Ether(C₂H₅)₂O0.8% (w/w)[5]
Nonpolar Halogenated Carbon TetrachlorideCCl₄< 0.1% (w/w)[5]
Nonpolar Aliphatic n-HeptaneC₇H₁₆< 0.1% (w/w)[5]

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Molecular Interactions of this compound with Organic Solvents

The solubility of this compound is a direct consequence of the intermolecular forces between DEA molecules and the solvent molecules. The following diagram illustrates the primary interactions with different solvent types.

G Molecular Interactions of this compound with Organic Solvents cluster_protic Polar Protic Solvents cluster_aprotic_polar Polar Aprotic Solvents cluster_nonpolar Nonpolar Solvents DEA This compound (DEA) (Polar, H-bond donor & acceptor) Ethanol Ethanol DEA->Ethanol Strong H-bonding (High Solubility) Water Water DEA->Water Strong H-bonding (Miscible) Acetone Acetone DEA->Acetone Dipole-Dipole (High Solubility) Benzene Benzene DEA->Benzene Weak London Dispersion (Low Solubility) Heptane n-Heptane DEA->Heptane Very Weak London Dispersion (Very Low Solubility) G Isothermal Saturation Method Workflow A 1. Preparation of Supersaturated Solution Add excess DEA to the solvent in a sealed vial. B 2. Equilibration Place the vial in a shaking incubator at a constant temperature. A->B C 3. Attainment of Equilibrium Allow sufficient time for the solution to reach saturation (typically 24-72 hours). B->C D 4. Phase Separation Stop shaking and allow the excess solid DEA to settle. C->D E 5. Sampling Carefully withdraw a sample of the supernatant using a pre-warmed syringe. D->E F 6. Filtration Immediately filter the sample through a syringe filter into a tared vial. E->F G 7. Gravimetric Analysis Determine the mass of the filtered saturated solution. F->G H 8. Quantitative Analysis Dilute the sample and determine the concentration of DEA using a pre-calibrated analytical method (e.g., GC-FID). G->H I 9. Calculation of Solubility Calculate the solubility in the desired units (e.g., g/100g solvent, molality). H->I

Sources

Thermodynamic Architecture of Diethanolamine (DEA): A Precision Guide for Drug Development & Process Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) is a cornerstone secondary amine in pharmaceutical formulation, acting as a buffering agent, surfactant precursor, and solubility enhancer. Its thermodynamic profile—specifically its dissociation behavior, phase equilibria, and solution energetics—directly dictates the stability and bioavailability of acid-sensitive active pharmaceutical ingredients (APIs). This guide moves beyond standard safety data sheets to provide a rigorous thermodynamic characterization of DEA, equipping researchers with the data and protocols necessary for precision formulation and process scale-up.

Molecular Thermodynamics & Synthesis

DEA (


) is synthesized via the ammonolysis of ethylene oxide (EO). This process is kinetically controlled and highly exothermic, necessitating precise thermal management to favor the secondary amine (DEA) over the primary (MEA) or tertiary (TEA) congeners.
Synthesis Reaction Pathway

The formation of DEA is a stepwise addition reaction. The thermodynamic driving force is the relief of ring strain in the ethylene oxide molecule (~105 kJ/mol).

DEA_Synthesis NH3 Ammonia (NH3) MEA Monoethanolamine (MEA) (Primary Amine) NH3->MEA Step 1 Exothermic EO Ethylene Oxide (EO) EO->MEA Step 1 Exothermic DEA This compound (DEA) (Secondary Amine) MEA->DEA + EO (Step 2) Target Reaction TEA Triethanolamine (TEA) (Tertiary Amine) DEA->TEA + EO (Step 3) Over-alkylation

Figure 1: Stepwise ammonolysis of ethylene oxide. Control of the NH3:EO molar ratio is the critical thermodynamic lever for maximizing DEA yield.

Fundamental Thermodynamic Properties

The following data aggregates high-precision measurements from calorimetric and densimetric studies. These values are the boundary conditions for any simulation or process design involving DEA.

Table 1: Phase Transition & State Functions (Standard State: 298.15 K, 1 atm)
PropertySymbolValueUnitReliability/Method
Molar Mass

105.14 g/mol Exact
Melting Point

301.15 (28.[1][2]0)K (°C)DSC (Sharp endotherm)
Boiling Point

541.2 (268.[1]0)K (°C)Decomposes near

Liquid Density

1.097g/cm³Vibrating Tube Densimetry
Viscosity

352cP (mPa[1]·s)Rotational Viscometry (30°C)
Vapor Pressure

< 0.01mmHgStatic Method (20°C)
Enthalpy of Fusion

23.8kJ/molDSC Integration
Enthalpy of Vaporization

69.0 - 77.0kJ/molTemperature dependent
Heat Capacity (Liquid)

~253J/(mol[1]·K)Adiabatic Calorimetry
Heat Capacity (Solid)

137J/(mol[1][2]·K)Low-Temp Calorimetry

Technical Insight: The high viscosity and relatively high heat capacity of liquid DEA (


 J/g·K) indicate strong intermolecular hydrogen bonding. In formulation, this results in significant viscous heating during high-shear mixing, which must be accounted for to prevent thermal degradation of APIs.

Solution Thermodynamics & Aqueous Behavior

For pharmaceutical applications, DEA is rarely used in its neat form. Its behavior in aqueous solution is governed by its dissociation constant (


) and hydrophilicity.
Acid-Base Dissociation

DEA is a weak base.[1] Its conjugate acid (DEAH+) stabilizes anionic drugs through counter-ion formation.

  • Reaction:

    
    
    
  • 
     (298.15 K):  8.96 ± 0.03
    
  • Temperature Sensitivity: The

    
     of amines typically decreases as temperature increases. For DEA, 
    
    
    
    . This is critical for lyophilization cycles; a buffer set to pH 9.0 at 25°C may shift significantly at 5°C, potentially altering drug solubility.
Hansen Solubility Parameters (HSP)

HSP values predict the miscibility of DEA with other solvents and polymers in solid dispersions.

ParameterSymbolValue (

)
Physical Significance
Dispersion

17.2Van der Waals forces
Polarity

7.0Dipole-dipole interactions
Hydrogen Bonding

19.0H-donor/acceptor capability
Total

26.6Overall cohesive energy density

Experimental Methodologies

To ensure data integrity (Trustworthiness), the following protocols describe self-validating workflows for characterizing DEA-based systems.

Protocol 1: High-Precision Determination (Potentiometric)

Objective: Determine the thermodynamic


 of DEA to validate buffer capacity.
  • System Prep: Use a jacketed titration vessel maintained at 25.0 ± 0.1°C via circulating water bath. Purge with

    
     to remove dissolved 
    
    
    
    (which forms carbamates with DEA, skewing results).
  • Calibration: Calibrate pH electrode with NIST-traceable buffers (pH 4.01, 7.00, 10.01). Validation: Slope must be >98% theoretical Nernstian response.

  • Titrant: Standardized 0.1 M HCl.

  • Procedure:

    • Dissolve ~0.5 mmol DEA in 50 mL degassed water (Ionic Strength adjusted to 0.1 M with KCl).

    • Titrate with HCl in 0.05 mL increments.

    • Record Equilibrium Potential (mV) after drift < 0.1 mV/min.

  • Analysis: Plot the Gran function (Volume vs.

    
    ) to determine the equivalence point (
    
    
    
    ) without ambiguity. Calculate
    
    
    at half-equivalence point, correcting for activity coefficients using the Davies equation.
Protocol 2: Thermal Stability via DSC

Objective: Assess the compatibility of DEA with a new API.

  • Instrument: Differential Scanning Calorimeter (Heat Flux type).

  • Sample: 2-5 mg of 1:1 physical mixture (DEA:API) in a hermetically sealed aluminum pan (DEA is hygroscopic; open pans will absorb moisture and invalidate

    
     data).
    
  • Reference: Empty hermetic pan.

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 200°C.

  • Interpretation:

    • Self-Validation: Run pure DEA and pure API first.

    • Incompatibility: A shift in the API melting endotherm >5°C or the appearance of new exothermic peaks indicates a solid-state reaction (e.g., Maillard-type degradation if API has reducing sugars).

Formulation Decision Workflow

The following diagram illustrates the logic flow for selecting DEA as a counter-ion.

Formulation_Logic Start New Acidic API (Low Solubility) pKa_Check Check API pKa Is API pKa < 7.0? Start->pKa_Check DEA_Screen Screen DEA Salt (1:1 Stoichiometry) pKa_Check->DEA_Screen Yes (Delta pKa > 2) Decision_Stop Reject DEA Select different base pKa_Check->Decision_Stop No (Weak driving force) DSC_Test DSC Compatibility Test (Protocol 2) DEA_Screen->DSC_Test Hygroscopicity Hygroscopicity Check (DVS Analysis) DSC_Test->Hygroscopicity Stable DSC_Test->Decision_Stop Degradation Decision_Go Proceed to Scale-up Hygroscopicity->Decision_Go < 5% mass gain Hygroscopicity->Decision_Stop Deliquescent

Figure 2: Decision logic for incorporating DEA into drug formulations. Note the "Delta pKa > 2" rule, which ensures sufficient proton transfer for stable salt formation.

References

  • NIST Chemistry WebBook, SRD 69 . This compound Thermochemical Data. National Institute of Standards and Technology.[3] [Link][1]

  • Cheméo . Chemical Properties of this compound. [Link]

  • PubChem . This compound Compound Summary. National Library of Medicine. [Link][1]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP values cited in Table 1).
  • ResearchGate . Thermodynamic Properties of Aqueous this compound Solutions. (Source for solution calorimetry data). [Link]

Sources

Diethanolamine: A Bifunctional Workhorse in Chemical Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a readily available and versatile organic compound, possesses a unique bifunctional nature as both a secondary amine and a diol.[1] This duality underpins its widespread utility across a multitude of scientific and industrial domains, ranging from the synthesis of complex pharmaceutical intermediates to the formulation of everyday consumer products. This technical guide provides a comprehensive exploration of the core chemistry of this compound, its reactivity, and its practical applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss critical safety and analytical considerations.

Fundamental Properties of this compound

This compound (IUPAC name: 2,2'-Azanediyldi(ethan-1-ol)) is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. At room temperature, pure this compound is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature and tendency to supercool.[1] Its structure, featuring a central secondary amine nitrogen atom flanked by two hydroxyethyl groups, is the source of its dual chemical personality.

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its safe and effective use in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular FormulaC₄H₁₁NO₂[1]
Molecular Weight105.14 g/mol
AppearanceColorless viscous liquid or white solid[1]
OdorMildly ammoniacal
Melting Point28 °C (82.4 °F)[1]
Boiling Point268-271 °C (514-520 °F)
Density~1.09 g/cm³
Solubility in WaterMiscible
pKa~8.9
pH (1% aqueous solution)~11.5

This table summarizes key physical and chemical properties of this compound, essential for its handling and application in various experimental setups.

The Dual Reactivity of this compound: A Mechanistic Perspective

The utility of this compound stems from the distinct yet cooperative reactivity of its secondary amine and primary alcohol functional groups. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, while the hydroxyl groups can undergo reactions typical of alcohols, such as esterification.

Reactivity as a Secondary Amine

The secondary amine functionality is often the more reactive site in this compound, readily participating in a variety of chemical transformations.

This compound undergoes N-alkylation with alkyl halides to form tertiary amines. This reaction follows a standard SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.

N_Alkylation DEA HN(CH₂CH₂OH)₂ transition_state [DEA---R---X]‡ DEA->transition_state Nucleophilic Attack RX R-X RX->transition_state product R-N(CH₂CH₂OH)₂ transition_state->product Tertiary Amine HX H-X transition_state->HX Leaving Group Departure

Caption: N-Alkylation of this compound.

This reaction is fundamental to the synthesis of various functional surfactants and quaternary ammonium compounds.[2] The resulting tertiary amines can be further alkylated to produce quaternary ammonium salts, a class of compounds with diverse applications, including as phase-transfer catalysts and antimicrobial agents.

This compound reacts with carboxylic acids, acid chlorides, and esters to form N,N-bis(2-hydroxyethyl)amides, commonly known as diethanolamides. The reaction with a fatty acid to form a fatty acid diethanolamide is of significant industrial importance, particularly in the production of surfactants.

Amide_Formation DEA HN(CH₂CH₂OH)₂ intermediate [R-COO⁻ H₂N⁺(CH₂CH₂OH)₂] DEA->intermediate Acid-Base Reaction FattyAcid R-COOH FattyAcid->intermediate product R-CON(CH₂CH₂OH)₂ intermediate->product Dehydration (Heat) water H₂O

Caption: Formation of a Diethanolamide.

These amides, such as cocamide DEA derived from coconut oil, are widely used as foaming agents and emulsifiers in shampoos, soaps, and other personal care products.[3]

The basic nature of the amine group allows this compound to function as a catalyst in various organic reactions, such as the Knoevenagel condensation. In these reactions, DEA acts as a base to deprotonate a weakly acidic C-H bond, generating a nucleophilic carbanion that then participates in subsequent reactions.

Reactivity as a Diol

The two primary hydroxyl groups of this compound exhibit the characteristic reactivity of alcohols.

The hydroxyl groups can be esterified by reacting with carboxylic acids or their derivatives. This reaction is particularly relevant in the design of prodrugs, where the DEA moiety can be temporarily linked to an active pharmaceutical ingredient (API) to improve its solubility or other pharmacokinetic properties.

A significant industrial application of this compound's diol functionality is its dehydration to form morpholine. This intramolecular cyclization is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures.[4][5][6]

Morpholine_Synthesis DEA HN(CH₂CH₂OH)₂ protonated_DEA HN(CH₂CH₂OH)(CH₂CH₂OH₂)⁺ DEA->protonated_DEA + H⁺ cyclized_intermediate Cyclized Intermediate protonated_DEA->cyclized_intermediate Intramolecular Nucleophilic Attack Morpholine O(CH₂CH₂)₂NH cyclized_intermediate->Morpholine - H⁺ H2O H₂O cyclized_intermediate->H2O - H₂O H_plus H⁺

Caption: Dehydration of this compound to Morpholine.

Morpholine is a valuable solvent and a building block for the synthesis of various fine chemicals and pharmaceuticals.

Applications in Research and Drug Development

This compound's unique combination of properties makes it a valuable tool in the hands of researchers and drug development professionals.

Intermediate in API Synthesis

This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients.

  • Local Anesthetics: While the direct synthesis of procaine often involves the esterification of p-aminobenzoic acid with diethylaminoethanol, this compound derivatives can be used in the synthesis of other local anesthetics.[7][8][9] For instance, new this compound and morpholine derivatives of fomocaine have been synthesized and tested for their local anesthetic effects.[10]

  • Antihistamines and Beta-Blockers: In the synthesis of drugs like diphenhydramine (an antihistamine) and propranolol (a beta-blocker), this compound can act as a nucleophile in alkylation reactions to construct key structural features of the molecule.

Buffering Agent in Formulations

Due to its basicity, this compound is frequently used as a buffering agent to adjust and maintain the pH of pharmaceutical formulations, particularly in topical creams and ointments. Maintaining the correct pH is often critical for the stability and efficacy of the active ingredient.

Synthesis of Drug Delivery Systems

The amphiphilic nature of this compound derivatives makes them promising candidates for the development of targeted drug delivery systems and nanocarriers. These derivatives can help encapsulate and transport therapeutic agents more efficiently to their target sites.

Key Experimental Protocols

To bridge the gap between theoretical knowledge and practical application, this section provides detailed, step-by-step methodologies for key experiments involving this compound.

Laboratory-Scale Synthesis of Cocamide DEA

This protocol describes the synthesis of a common diethanolamide surfactant from coconut oil fatty acids.

Materials:

  • Coconut oil fatty acids (1 mole)

  • This compound (1.1 moles)

  • p-Toluenesulfonic acid (catalyst, ~0.5% w/w)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the coconut oil fatty acids, this compound, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer successively with 5% sodium bicarbonate solution (to neutralize the catalyst) and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude cocamide DEA.

  • The product can be further purified by vacuum distillation if required.

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reversible amidation reaction towards the product side by continuously removing the water byproduct. The basic wash with sodium bicarbonate neutralizes the acidic catalyst, preventing it from interfering with downstream applications.

Synthesis of Morpholine from this compound

This protocol outlines the laboratory-scale synthesis of morpholine via the acid-catalyzed dehydration of this compound.[11]

Materials:

  • This compound (1 mole)

  • Concentrated sulfuric acid (handle with extreme care)

  • Sodium hydroxide solution (50%)

  • Distillation apparatus, heating mantle, dropping funnel, ice bath.

Procedure:

  • Place the this compound in a round-bottom flask and cool it in an ice bath.

  • Slowly add the concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature does not rise excessively.

  • Once the addition is complete, equip the flask for distillation and heat the mixture to 175-180°C for several hours.[5]

  • Cool the reaction mixture and carefully neutralize it by the slow addition of 50% sodium hydroxide solution.

  • Distill the mixture to obtain crude morpholine.

  • The crude morpholine can be purified by fractional distillation.

Causality: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. The initial exothermic reaction requires careful temperature control to prevent unwanted side reactions. Neutralization is necessary to liberate the free morpholine base from its salt before distillation.

Analytical Techniques for this compound and its Derivatives

Accurate and reliable analytical methods are essential for quality control, formulation analysis, and safety assessment of products containing this compound.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often employed for UV detection.[12] Alternatively, HPLC coupled with mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the direct analysis of this compound in various matrices, including cosmetics and water.[13][14][15]

  • Gas Chromatography (GC): GC can also be used for the analysis of this compound, often with a polar capillary column.[12] Derivatization may be necessary to improve its volatility and chromatographic behavior.[12] GC coupled with a Thermal Energy Analyzer (TEA) is a specific method for the detection of N-nitrosothis compound.[16]

Sample Preparation

Sample preparation is a critical step in the analysis of this compound. For solid or semi-solid matrices like cosmetics, extraction with a suitable solvent, such as an alcohol, often assisted by ultrasonication, is a common approach.[13] Solid-phase extraction (SPE) can be used for cleanup and pre-concentration of the analyte from complex samples.

Safety and Toxicological Considerations

While this compound is a valuable chemical, it is essential to be aware of its potential hazards and handle it with appropriate safety precautions.

Irritation and Toxicity

This compound can be irritating to the skin, eyes, and respiratory tract.[1] Prolonged or repeated exposure may cause more severe health effects.

Formation of N-Nitrosothis compound (NDELA)

A significant safety concern associated with this compound is its potential to react with nitrosating agents (such as nitrites) to form N-nitrosothis compound (NDELA), a compound classified as a possible human carcinogen.[17][18][19] This reaction can occur in cosmetic and personal care products that contain both this compound or its derivatives and a nitrosating agent.[19]

Mitigation Strategies:

  • Avoid formulating products containing this compound or its derivatives with nitrosating agents.[10]

  • Use high-purity this compound with low levels of residual amines that are more prone to nitrosation.

  • Incorporate nitrosation inhibitors, such as antioxidants, into formulations.

Regulatory bodies in various regions have established limits on the concentration of this compound and the permissible levels of NDELA in consumer products.[10][19]

Conclusion

This compound's unique bifunctional character as a secondary amine and a diol establishes it as a remarkably versatile and indispensable molecule in modern chemistry. Its applications span from large-scale industrial processes to the intricate synthesis of life-saving pharmaceuticals. For researchers and drug development professionals, a deep understanding of its reactivity, coupled with access to reliable experimental protocols and an awareness of its safety profile, is crucial for harnessing its full potential. As the demand for more sophisticated and efficient chemical syntheses and formulations grows, the role of foundational building blocks like this compound is set to remain as critical as ever.

References

  • Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Taylor & Francis Online. Available at: [Link]

  • This compound's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. (2025-07-07). Available at: [Link]

  • This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available at: [Link]

  • This compound – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of this compound-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies. Available at: [Link]

  • Preparation of n-alkyl diethanolamines.Google Patents. (US2451942A).
  • SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM. YouTube. (2019-05-13). Available at: [Link]

  • 3 Step Synthesis of Benzocaine. St. Catherine University. Available at: [Link]

  • Procaine HCl: A Deep Dive into its Chemical Synthesis and Pharmacological Action. Apino-Pharma. Available at: [Link]

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  • Method for rapidly detecting diethanol amine in cosmetics.Google Patents. (CN103439423A).
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  • This compound analysis by HPLC or GC? ResearchGate. (2015-12-30). Available at: [Link]

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  • GREEN this compound (DEA) and Related DEA-Containing Ingredients. Cosmetic Ingredient Review. (2011-02-10). Available at: [Link]

  • ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of this compound and Its Derivatives. ResearchGate. (2025-08-07). Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • Formation and Inhibition of N-nitrosothis compound in Cosmetics Under pH, Temperature, and Fluorescent, Ultraviolet, and Visual Light. PubMed. (2018-02-23). Available at: [Link]

  • Process of producing morpholine from this compound.Google Patents. (US2777846A).
  • Synthesis of Cocoamide Dea Surfactant from Virgin Coconut Oil (VCO) Through Ester Aminolysis Using Microwave. Journal of Chemical Engineering and Industrial Biotechnology. Available at: [Link]

  • HPLC Methods for analysis of this compound. HELIX Chromatography. Available at: [Link]

  • Production of this compound derivatives and their intermediates.Google Patents. (EP0474411A1).
  • Formation and inhibition of N-nitrosothis compound in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light. ResearchGate. (2018-02-23). Available at: [Link]

  • Synthesis and biological activities of local anesthetics. PMC. (2019-12-13). Available at: [Link]

  • Morpholine Preparation from this compound. YouTube. (2022-08-01). Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. NIH. Available at: [Link]

  • COSMETICS EUROPE: Nitrosamines. IKW. Available at: [Link]

  • ESTIMATION OF N-NITROSOthis compound IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES. IJSDR. Available at: [Link]

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Diethanolamine CAS number 111-42-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Diethanolamine (CAS 111-42-2): A Technical Monograph on Physicochemical Properties, Reactivity, and Pharmaceutical Applications

Executive Summary & Chemical Identity

This compound (DEA) is a bifunctional surfactant precursor and corrosion inhibitor that serves as a critical intermediate in the synthesis of morpholine and various pharmaceutical buffers. As a secondary amine and a diol, it exhibits unique reactivity profiles—specifically nucleophilic attack via the nitrogen lone pair and esterification via hydroxyl groups.

For the drug development professional, DEA presents a duality: it is an essential buffering agent for alkaline phosphatase assays yet remains a critical structural alert for Nitrosamine Drug Substance Related Impurities (NDSRIs) due to its susceptibility to


-nitrosation.[1]
Structural Visualization

The following diagram illustrates the bifunctional nature of DEA, highlighting the reactive secondary amine center and the hydrophilic hydroxyl tails.

DEA_Structure cluster_properties Key Functional Properties N_Center Secondary Amine (N) Nucleophilic Center (pKa ~8.9) Carbon_Chain Ethylene Linkers (C2H4) N_Center->Carbon_Chain OH_Group1 Hydroxyl Group (-OH) H-Bond Donor/Acceptor OH_Group2 Hydroxyl Group (-OH) H-Bond Donor/Acceptor Carbon_Chain->OH_Group1 Carbon_Chain->OH_Group2 Prop1 Hygroscopic (Absorbs atmospheric H2O) Prop2 Viscous Liquid (Supercools easily)

Figure 1: Functional group analysis of this compound (DEA).[1][2][3][4][5] The secondary amine drives basicity, while hydroxyl groups confer water miscibility.

Physicochemical Profile

DEA is prone to supercooling .[1] While its melting point is technically 28°C, it often remains a viscous liquid at room temperature (20–25°C).[1] In a laboratory setting, this can lead to dosing errors if density corrections are not applied for the specific temperature.

Table 1: Critical Physicochemical Constants

PropertyValueExperimental Context & Causality
CAS Number 111-42-2Unique identifier for regulatory filing.[1]
Molecular Weight 105.14 g/mol Basis for molarity calculations.[1][4]
Appearance Colorless crystals or viscous liquidNote:[1][6][7][8] Hygroscopicity causes rapid liquefaction in humid air.[1]
Melting Point 28.0°C (82.4°F)Solid at cool room temps; requires warm water bath for aliquoting.[1]
Boiling Point 268°C (Decomposes)Critical: Do not distill at atmospheric pressure; degradation occurs.[1]
pKa (at 25°C) 8.96Ideal buffering range: pH 8.4 – 9.[1]4.
Density 1.097 g/mL (25°C)Denser than water; sinks if not actively mixed.[1][9]
Viscosity ~352 cP (30°C)High viscosity requires positive displacement pipettes for accuracy.[1]
Solubility Miscible in

, Ethanol
Dual hydrophilicity allows use in aqueous and organic phases.[1][10]
Log P -1.43Indicates low lipophilicity; remains in aqueous phase during extraction.[1]

Synthesis & Reaction Pathways

Understanding the synthesis of DEA is vital for assessing impurity profiles (e.g., TEA or MEA contamination) in raw materials.[1]

Industrial Synthesis Workflow

DEA is produced via the ammonolysis of ethylene oxide (EO).[1] This reaction is non-selective, yielding Monoethanolamine (MEA), DEA, and Triethanolamine (TEA).[1]

Synthesis_Pathway EO Ethylene Oxide (C2H4O) MEA Monoethanolamine (MEA) EO->MEA Exothermic Addition NH3 Ammonia (NH3) NH3->MEA Exothermic Addition DEA This compound (DEA) Target Product MEA->DEA + 1 eq. EO Control Process Control: High NH3:EO ratio favors MEA. Recycling MEA favors DEA. MEA->Control TEA Triethanolamine (TEA) DEA->TEA + 1 eq. EO (Over-reaction)

Figure 2: Stepwise ammonolysis of ethylene oxide. Stoichiometric control is required to maximize DEA yield.

Toxicology & The Nitrosamine Risk (NDSRIs)

In the context of modern pharmaceutical development (ICH M7 guidelines), DEA is a Class 2 solvent/reagent concern due to its ability to form carcinogenic nitrosamines.

Mechanism of Action: Nitrosation

DEA is a secondary amine.[1][4][8][11] In the presence of nitrosating agents (nitrites found in excipients, water, or packaging), it readily forms


-nitrosothis compound (NDELA) , a potent carcinogen (IARC Group 2B).[1]

Critical Alert: Avoid using DEA in formulations containing nitrate-reducing bacteria or nitrite-containing excipients (e.g., certain grades of microcrystalline cellulose).[1]

Nitrosamine_Risk DEA_Node This compound (Secondary Amine) Intermediate N-Nitrosammonium Ion DEA_Node->Intermediate Acidic Conditions (pH < 5) Nitrite Nitrosating Agent (NO2- / N2O3) Source: Excipients/Water Nitrite->Intermediate NDELA N-Nitrosothis compound (NDELA) Mutagenic Carcinogen Intermediate->NDELA - H2O (Irreversible) Inhibitor Inhibitor Strategy: Add Ascorbic Acid (Vit C) or Alpha-Tocopherol Intermediate->Inhibitor

Figure 3: Pathway of NDELA formation. Acidic environments catalyze the reaction between DEA and nitrites.

Applications & Experimental Protocols

Protocol A: Preparation of High-Fidelity DEA Buffer (1.0 M, pH 9.8)

Application: Standard buffer for Alkaline Phosphatase (ALP) kinetic assays.[1] Why this protocol? DEA buffers exhibit significant temperature dependence (


).[1] This protocol includes a self-validating temperature correction step often missed in standard recipes.[1]

Reagents:

  • This compound (High Purity >99%)[1][7]

  • 
     (Cofactor for ALP)[1]
    
  • HCl (Concentrated)[1]

  • Ultrapure Water (Type I)[1]

Methodology:

  • Liquefaction: If DEA is solid (stored <28°C), incubate the container in a 35°C water bath until fully liquefied.[1] Do not microwave (risk of localized degradation).[1]

  • Gravimetric Addition: Place a beaker on a balance. Tare. Weigh 105.14 g of DEA (1 mole).[1][4]

    • Expert Note: Do not measure by volume.[1] The viscosity of DEA (352 cP) leads to significant pipetting error and retention on vessel walls.[1]

  • Initial Dilution: Add ~800 mL of Ultrapure Water. Stir magnetically until homogenous.

  • Cofactor Addition: Add 0.102 g

    
     (0.5 mM final conc).
    
  • Temperature Equilibration (Self-Validating Step):

    • Place the probe in the solution.[1]

    • Adjust temperature to 25°C ± 0.5°C .

    • Reasoning: The pH of amine buffers changes inversely with temperature.[1] Adjusting pH at 20°C will result in an incorrect pH at the assay temperature of 37°C.[1]

  • pH Adjustment: While stirring, add concentrated HCl dropwise to reach pH 9.8 .

    • Caution: The reaction is exothermic.[1] Monitor temperature continuously. If T > 28°C, stop and cool before final adjustment.

  • Final Volume: Transfer to a volumetric flask and bring to volume (1 L) with water. Store in amber glass (light sensitive).

Handling, Storage, and Compatibility

  • Corrosion: DEA is corrosive to copper, brass, and zinc (galvanized steel).[1]

    • Requirement: Use Stainless Steel (316L) or HDPE/PP containers.[1]

  • Hygroscopicity: DEA absorbs moisture rapidly, which alters its active concentration.[1]

    • Protocol: Overlay storage containers with dry nitrogen (nitrogen blanket) after opening.[1]

  • Freezing: Store >15°C to prevent solidification. If frozen, thaw slowly at <40°C.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8113, this compound.[1] PubChem. Available at: [Link][1]

  • International Agency for Research on Cancer (IARC). this compound.[1][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101 (2013).[1][13] Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). this compound: Systemic Agent.[1] CDC NIOSH Pocket Guide. Available at: [Link][1]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] EMA/409815/2020.[1] Available at: [Link][1]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[1] Guidance for Industry (2021). Available at: [Link][1]

Sources

Diethanolamine: pKa, Basicity, and Thermodynamic Profile in Aqueous Solution

[1]

Executive Summary

Diethanolamine (DEA), a secondary amine with two hydroxyl-ethyl substituents, represents a critical buffering and alkalizing agent in pharmaceutical and industrial applications.[1] Its basicity (


This technical guide provides a rigorous analysis of DEA’s physicochemical behavior, offering validated thermodynamic data, a self-validating potentiometric titration protocol, and mechanistic insights into its structure-activity relationship (SAR).[1]

Molecular Architecture & Basicity Mechanism[1][2]

Structural Determinants of Basicity

DEA (


Inductive Effect (-I)1
  • Secondary Amine Character: The two ethyl groups exert a positive inductive effect (+I), pushing electron density toward the nitrogen, theoretically increasing basicity compared to ammonia.

  • Hydroxyl Group Interference: The terminal hydroxyl (-OH) groups are highly electronegative. They exert a negative inductive effect (-I) through the carbon chain, pulling electron density away from the nitrogen.

  • Net Result: The electron-withdrawing nature of the hydroxyls dampens the basicity. Consequently, DEA (

    
    ) is a weaker base than diethylamine (
    
    
    ) but stronger than triethanolamine (
    
    
    ), where a third hydroxyl group further reduces electron availability.[1]
Intramolecular Hydrogen Bonding

In aqueous solution, the protonated form of DEA (diethanolammonium,

DEA_EquilibriumDEADEA (Base):NH(CH2CH2OH)2DEAHDEAH+ (Conjugate Acid)+NH2(CH2CH2OH)2DEA->DEAH+ ProtonationProtonH+ (aq)Proton->DEAHDEAH->DEA- DissociationInductiveInductive Effect (-I)OH groups pull e- densityReduces BasicityInductive->DEAHBondStabilizationIntramolecular H-Bondingin DEAH+HBond->DEAH

Figure 1: Equilibrium dynamics of this compound, highlighting the competing electronic and steric factors governing its pKa.

Physicochemical Constants & Thermodynamics

The dissociation of the diethanolammonium ion is an endothermic process. As temperature increases, the equilibrium shifts to favor the unprotonated base and


Dissociation Constants (Data Summary)

Reaction:

ParameterValue (

)
UnitSource

8.883 -[1, 2]

(Dissociation)
50.68

[2]

(Enthalpy)
42.40

[2]

(Entropy)
-27.8

[2]

Note: The positive

Temperature Dependence

The


Temperature (

)

(Experimental)
09.70
209.00
25 8.88
308.76
508.32

Experimental Methodology: Potentiometric Titration

To determine the

Critical Pre-requisites
  • 
     Exclusion:  DEA avidly absorbs atmospheric 
    
    
    to form carbamates, which artificially lowers the observed pH.[1] All solutions must be prepared with degassed (boiled and cooled) water, and the titration vessel must be blanketed with
    
    
    or Argon.[1]
  • Ionic Strength (

    
    ):  Activity coefficients change with ionic strength.[1] Maintain constant 
    
    
    using KCl to ensure the measured
    
    
    is thermodynamically consistent.
Step-by-Step Protocol
  • Electrode Calibration:

    • Calibrate the glass pH electrode using at least three standard buffers (pH 4.01, 7.00, 10.[1]01) at the exact temperature of the experiment.

    • Validation: Slope must be

      
       of theoretical Nernstian slope.[1]
      
  • Sample Preparation:

    • Prepare a

      
       DEA solution in 
      
      
      KCl (supporting electrolyte).
    • Use

      
      -free deionized water.[1]
      
  • Titration Setup:

    • Place 50 mL of the DEA solution in a jacketed beaker (thermostated to

      
      ).
      
    • Introduce an inert gas purge (

      
      ) above the liquid surface.
      
    • Stir magnetically at a constant rate (avoid vortexing which entrains air).[1]

  • Titration Execution:

    • Titrate with standardized

      
       HCl.[1]
      
    • Add titrant in small increments (e.g., 0.1 mL).

    • Record pH only after drift stabilizes (

      
       pH units/min).
      
    • Continue until pH drops below 3.0 (ensuring full protonation).[1]

  • Data Analysis (Gran Plot):

    • Do not rely solely on the inflection point. Use a Gran Plot or derivative method (

      
      ) to identify the equivalence point (
      
      
      ) precisely.
    • Calculate

      
       using the Henderson-Hasselbalch equation at the half-equivalence point (
      
      
      ).

Titration_WorkflowPrep1. Preparation0.01M DEA + 0.1M KCl(Degassed Water)Calib2. CalibrationpH 4, 7, 10 StandardsCheck Slope > 98%Prep->CalibBlanket3. Inert AtmosphereN2 Purge (Critical)Prevent CarbamatesCalib->BlanketTitrate4. TitrationAdd 0.1M HClWait for StabilityBlanket->TitrateCalc5. CalculationGran Plot -> VeHalf-Equivalence -> pKaTitrate->Calc

Figure 2: Validated workflow for potentiometric determination of DEA pKa, emphasizing CO2 exclusion.

Pharmaceutical & Industrial Implications[1][2][3]

Buffer Capacity

DEA possesses excellent buffering capacity in the pH range of 8.0 to 9.8 . This makes it ideal for:

  • ELISA Substrates: Stabilizing alkaline phosphatase reactions.[1]

  • Drug Formulation: Maintaining the solubility of weak acids (e.g., NSAIDs) by forming soluble DEA salts.

Counter-Ion Selection

In drug development, DEA is used to form salts with acidic drugs (e.g., Diclofenac this compound).[1] The


Stability Concerns

While useful, DEA can react with nitrating agents to form nitrosamines (N-nitrosothis compound), a potential carcinogen.[1] Formulators must ensure the absence of nitrite impurities in DEA-containing excipients [3].

References

  • NIST Standard Reference Data. this compound: Acid dissociation constant.[1] National Institute of Standards and Technology.[1] [Link]

  • Bower, V. E., et al. (1962).[1] Acidic Dissociation Constant and Related Thermodynamic Quantities for Diethanolammonium Ion in Water From 0 to 50 °C.[1] Journal of Physical Chemistry / NIST. [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009).[1] Handbook of Pharmaceutical Excipients.[1] Pharmaceutical Press.[1] (Contextual reference for safety/nitrosamines).

The Dual Nature of Diethanolamine: From Chemical Warfare to Cosmetic Science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Discovery, Synthesis, and Derivatives of


 
Abstract

This guide examines the chemical lineage of Diethanolamine (DEA), tracing its evolution from a 19th-century laboratory curiosity to a cornerstone of modern industrial and pharmaceutical chemistry. We explore the bifunctional mechanics that allow DEA to serve as a precursor for both life-saving chemotherapeutics (nitrogen mustards) and ubiquitous surfactants (cocamide DEA). Critical attention is given to the toxicology of nitrosamine impurities (NDELA), providing researchers with self-validating protocols for synthesis, application, and high-sensitivity detection using LC-MS/MS.

Historical Genesis & Synthetic Evolution

The discovery of ethanolamines is attributed to the Alsatian chemist Charles Adolphe Wurtz in the early 1860s. While Wurtz is best known for the Wurtz reaction in organometallic chemistry, his work with ethylene oxide (EO) and ammonia laid the foundation for the entire amine-oxide industry.

The Kinetic Control of Synthesis

The industrial synthesis of DEA is a textbook example of competitive consecutive reactions . It is not a single-step process but a kinetic cascade where ethylene oxide reacts with ammonia to form Monoethanolamine (MEA), which then competes with ammonia for remaining EO to form DEA, and subsequently Triethanolamine (TEA).

The Senior Scientist’s Insight: You cannot "make" just DEA. You must select for it by manipulating the Ammonia:EO molar ratio.

  • High NH3:EO Ratio (10:1): Suppresses secondary reactions, favoring MEA.

  • Low NH3:EO Ratio (1:3): Pushes the equilibrium toward TEA.

  • Optimal DEA Production: Requires a specific intermediate ratio (typically 2:1 to 3:1) followed by fractional distillation. Recycled MEA is often fed back into the reactor to suppress further MEA formation and boost DEA yield.

SynthesisFlow cluster_0 Reactants EO Ethylene Oxide (C2H4O) NH3 Ammonia (NH3) MEA Monoethanolamine (MEA) NH3->MEA + EO (k1) MEA->MEA Recycle Loop (Maximize DEA) DEA This compound (DEA) MEA->DEA + EO (k2) TEA Triethanolamine (TEA) DEA->TEA + EO (k3)

Figure 1: The kinetic cascade of ethanolamine synthesis. Selectivity for DEA (Green) is achieved by recycling MEA and controlling molar ratios.

The Chemotherapeutic Pivot: The Nitrogen Mustard Connection

For drug development professionals, the significance of DEA lies in its structural homology to Nitrogen Mustards . This class of compounds represents the birth of systemic chemotherapy.

From Warfare to Ward

During WWII, Yale pharmacologists Alfred Gilman and Louis Goodman were investigating the systemic toxicity of chemical warfare agents. They noted that soldiers exposed to mustard gas (sulfur mustard) suffered profound lymphoid aplasia. This observation led to the hypothesis that related compounds could target rapidly dividing lymphoma cells.

They replaced the sulfur atom with a nitrogen backbone (derived from DEA precursors), creating Mechlorethamine (Mustine) .

Mechanism of Action: The Aziridinium Ion

The efficacy of nitrogen mustards relies on the formation of a highly electrophilic aziridinium ion . This intermediate is the "warhead" that attacks DNA.

  • Intramolecular Cyclization: The amine nitrogen attacks the

    
    -carbon, displacing a chloride ion.
    
  • Aziridinium Formation: A strained, positively charged 3-membered ring is formed.

  • Nucleophilic Attack: The N7 position of Guanine in DNA attacks the ring, opening it and alkylating the DNA.

  • Cross-linking: The process repeats with the second chloroethyl arm, cross-linking the DNA strands and preventing replication (apoptosis).

MustardMechanism DEA This compound Precursor NM Nitrogen Mustard (Bis(2-chloroethyl)amine) DEA->NM Thionyl Chloride (Chlorination) AZ Aziridinium Ion (Electrophile) NM->AZ Intramolecular Cyclization (-Cl) DNA Guanine (N7) on DNA AZ->DNA Alkylation XL DNA Cross-link (Apoptosis) DNA->XL Repeat with 2nd Arm

Figure 2: The pharmacological activation pathway of Nitrogen Mustards. The Aziridinium ion is the critical reactive intermediate.

Industrial Utility: The Kritchevsky Reaction

Beyond pharma, DEA is the backbone of the surfactant industry. The condensation of DEA with fatty acids yields Cocamide DEA , a non-ionic surfactant used to boost foam and build viscosity in shampoos.

The "Kritchevsky" vs. "Superamide" Distinction

A common misconception is that all Cocamide DEA is the same. There are two distinct grades based on the synthesis method:

FeatureKritchevsky Amide (2:1)Superamide (1:1)
Reactants 2 Moles DEA : 1 Mole Fatty Acid1 Mole DEA : 1 Mole Methyl Ester
Conditions 150-170°C, no catalyst100°C, Methoxide catalyst
Composition ~60% Amide, ~25% Free DEA , Esters>90% Amide, <10% Free DEA
Solubility Water-soluble (due to free amine)Water-insoluble (requires solubilizers)
Use Case Heavy duty cleaners, soluble oilsCosmetic shampoos (high purity)

Protocol Note: The "Kritchevsky" reaction (patented 1937) intentionally leaves excess DEA. This unreacted amine forms a soap with the fatty acids, providing the unique water solubility that "Superamides" lack.

Toxicology & The Nitrosamine Crisis (NDELA)

The most critical safety parameter for any DEA-derivative is the formation of N-nitrosothis compound (NDELA) .

The Mechanism: NDELA forms when secondary amines (DEA) react with nitrosating agents (nitrites, nitrogen oxides) under acidic conditions.



Regulatory Status: NDELA is a Group 2B carcinogen (IARC). The FDA and EMA have established strict limits for nitrosamines in pharmaceuticals and cosmetics, often in the ng/day range for intake.

Risk Factors in Formulation:

  • Impure Raw Materials: Using TEA (Triethanolamine) contaminated with >0.5% DEA.

  • Packaging: Nitrocellulose coatings on packaging can off-gas nitrites.

  • Preservatives: Bronopol (2-bromo-2-nitropropane-1,3-diol) decomposes to release nitrites, which instantly react with any DEA present.

Experimental Protocols
Protocol A: Detection of NDELA by LC-MS/MS

For the quantification of trace nitrosamines in complex matrices (cosmetics/drug formulations).

Principle: Solid Phase Extraction (SPE) followed by Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Sample Prep:

    • Weigh 1.0 g of sample into a centrifuge tube.

    • Add 10 mL of aqueous ammonium acetate (10 mM).

    • Spike with internal standard (

      
      -NDELA).[1]
      
    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Solid Phase Extraction (SPE):

    • Condition cartridge (C18 or Polymeric Reversed Phase) with Methanol followed by Water.

    • Load supernatant.

    • Wash with 5% Methanol in Water (removes polar interferences).

    • Elute with 100% Methanol.

    • Evaporate to dryness under

      
       stream; reconstitute in mobile phase.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 3µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

    • Ionization: Electrospray Positive (ESI+).[2]

    • MRM Transitions:

      • Quantifier: 135.1

        
         74.1 (Loss of 
        
        
        
        )
      • Qualifier: 135.1

        
         104.1 (Loss of 
        
        
        
        )
Protocol B: The "Kritchevsky" Synthesis (Lab Scale)

Demonstration of the 2:1 condensation reaction.

  • Setup: 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark trap (for water removal).

  • Charging: Charge 1.0 mol of Lauric Acid and 2.0 mol of this compound.

  • Reaction:

    • Heat mixture to 150°C under nitrogen blanket.

    • Water will begin to distill into the Dean-Stark trap.

    • Maintain 150-160°C for 3-4 hours until the acid value drops below 5.0.

  • Validation:

    • Product should be a viscous, amber liquid.

    • Solubility Test: Dissolve 1g in 10mL water. A clear solution confirms the formation of the Kritchevsky amine soap complex. Turbidity indicates incomplete reaction or incorrect ratio.

References
  • Wurtz, C. A. (1862). Sur la synthèse des alcools et des bases oxygénées. Annales de Chimie et de Physique.

  • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

  • Kritchevsky, W. (1937).[3] Hydrotropic Fatty Material and Method of Making Same. U.S. Patent 2,089,212.[3]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on N-nitrosamines and Secondary Amines in Cosmetic Products. European Commission.

Sources

High-Precision Quantum Chemical Profiling of Diethanolamine (DEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA,


) represents a critical secondary amine utilized extensively in post-combustion 

capture and as a nucleophilic intermediate in drug synthesis. Its dual functionality—comprising a secondary amine core flanked by two hydroxyl groups—creates a complex conformational landscape dominated by intramolecular hydrogen bonding (IMHB).

This guide moves beyond standard textbook descriptions to provide a rigorous, self-validating computational framework for modeling DEA. We focus on three critical pillars: Conformational Dynamics , Reactivity (Carbamate Formation) , and Oxidative Stability . The protocols detailed herein utilize Density Functional Theory (DFT) with dispersion corrections (e.g.,


) and implicit/explicit solvation models to ensure experimental correlation.

Structural Dynamics & Conformational Landscape

The reactivity of DEA is not defined by a single static structure but by a Boltzmann ensemble of conformers. The hydroxyl groups act as both proton donors and acceptors, creating "locked" cyclic structures that must be energetically penalized (opened) before reaction with electrophiles (like


 or alkyl halides) can occur.
The Role of Intramolecular Hydrogen Bonding (IMHB)

Standard B3LYP calculations often fail to accurately rank DEA conformers because they underestimate long-range dispersion interactions.

  • Causality: The lowest energy conformers in the gas phase maximize IMHB (e.g.,

    
     and 
    
    
    
    interactions).
  • Solvation Effect: In aqueous solution, these IMHBs compete with solute-solvent H-bonds. A bulk continuum model (PCM/SMD) is often insufficient; microsolvation (adding explicit water molecules) is required to prevent artificial over-stabilization of the "closed" amine forms.

Workflow: Global Minimum Search

To ensure the starting geometry for reactivity studies is valid, one must perform a stochastic search followed by high-level optimization.

ConformationalWorkflow Start Initial DEA Structure MC Monte Carlo/MD Simulated Annealing Start->MC Generate 500+ Conformers Screen Low-Level DFT Screen (B3LYP/6-31G*) MC->Screen Filter Duplicates HighOpt High-Level Opt + Freq (wB97X-D/def2-TZVP) Screen->HighOpt Top 10 Energy Windows (< 5 kcal/mol) Boltz Boltzmann Weighting & NMR Comparison HighOpt->Boltz Calculate Gibbs Free Energy

Figure 1: Hierarchical workflow for identifying the global minimum conformer of DEA. Note the transition from low-cost screening to dispersion-corrected high-level optimization.

Reactivity Profile: The Capture Mechanism

In industrial scrubbing, DEA reacts with


 to form a carbamate. This is a multi-step mechanism where the choice of the "proton shuttle" (the base that removes the proton from the zwitterion) dictates the energy barrier.
Mechanism Dynamics
  • Nucleophilic Attack: The lone pair of the DEA nitrogen attacks the carbon of

    
    .
    
  • Zwitterion Formation: An intermediate zwitterion (

    
    ) is formed. This is often a shallow minimum on the Potential Energy Surface (PES).
    
  • Deprotonation: A base (another DEA molecule or

    
    ) abstracts the proton to form the stable carbamate.
    

Critical Insight: Pure implicit solvation (SMD) often predicts an unrealistically high barrier for zwitterion deprotonation. You must include a second amine molecule or water molecule in the Transition State (TS) calculation to act as a proton bridge (Grotthuss mechanism mimic).

ReactionPathway Reactants Reactants (DEA + CO2) TS1 TS1 (C-N Bond Formation) Reactants->TS1 Zwit Intermediate (Zwitterion) TS1->Zwit TS2 TS2 (Proton Transfer) Zwit->TS2 Rate Limiting Step (Base Dependent) Product Product (Carbamate + Protonated Base) TS2->Product

Figure 2: Reaction coordinate for the formation of DEA-carbamate. TS2 usually represents the highest energy barrier, heavily influenced by the basicity of the proton acceptor.

Quantitative Data: Barrier Heights

The following table summarizes typical activation free energies (


) calculated at the M06-2X/6-311++G(d,p) level with SMD (Water).
Reaction PathwayProton Shuttle

(kcal/mol)
Mechanism Note
Zwitterion Formation None8.5 - 10.2Nucleophilic attack; steric hindrance from ethyl-OH groups increases barrier vs MEA.
Deprotonation (TS2) Water (

)
12.0 - 15.5Water is a weak base; barrier is high.
Deprotonation (TS2) DEA (Self)2.5 - 4.0Second DEA molecule stabilizes the proton transfer significantly.

Solvation & pKa Prediction

Accurate pKa prediction is essential for understanding DEA's buffering capacity and pH-dependent reactivity. The Direct Approach using thermodynamic cycles is the industry standard.

The Thermodynamic Cycle


Where 

is the free energy change of deprotonation in solution.

Protocol for High Accuracy:

  • Gas Phase: Calculate

    
     using high-level theory (e.g., CCSD(T) or composite methods like G4).
    
  • Solvation Energy: Calculate

    
     using M06-2X/SMD.
    
  • Correction: Use a linear scaling fit (AKB scheme) to correct for systematic errors in the solvation model.

Equation:



Note: 

is a constant (approx -265.9 kcal/mol for water).

Oxidative Degradation Pathways[1][2]

In


 capture units, DEA degrades in the presence of 

, forming corrosive acids and volatile ammonia.

Key Mechanism: Hydrogen Abstraction. The initial step is the abstraction of a hydrogen atom from the


-carbon (adjacent to N) or the hydroxyl group by a radical species (e.g., 

).
Degradation ProductPrecursor FragmentMechanism TypeImpact
HEEDA DEA + DEA radicalRadical recombinationIncreases viscosity; reduces capacity.
Glycine/Glycolate C-C bond cleavageOxidative fragmentationCorrosive; accumulates in solvent.
Ammonia (

)
C-N bond cleavageDeaminationVolatile loss; emissions compliance issue.

Best Practices Protocol (The "Recipe")

This section provides a self-validating protocol for a researcher initiating a DEA study using Gaussian or ORCA.

Step 1: Geometry Optimization (The Setup)

Do not use B3LYP without dispersion correction. The ethyl chains in DEA are flexible, and dispersion is crucial for correct folding.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional:

    
     (Range-separated hybrid with dispersion) or M06-2X.
    
  • Basis Set: def2-TZVP (Triple-zeta quality is required for H-bonding accuracy).

  • Solvation: SMD (Solvation Model based on Density) - Water (

    
    ).
    

Gaussian Input Example:

Step 2: Transition State Verification

When locating the Transition State (TS) for the reaction with


:
  • Guess: Use QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Validation: Perform a Frequency calculation. You must observe exactly one imaginary frequency .

  • Visual Check: Animate the imaginary mode. It must correspond to the

    
     bond formation (for TS1) or 
    
    
    
    transfer (for TS2).
  • IRC: Run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific reactants and products.

Step 3: Benchmarking (The "Trust" Step)

For publication-quality energies, perform Single Point Energy (SPE) calculations on the optimized geometries using a higher level of theory:

  • Method: DLPNO-CCSD(T) (Domain Based Local Pair Natural Orbital Coupled Cluster).

  • Why: This provides "Gold Standard" accuracy at a fraction of the cost, validating the DFT results.

References

  • Da Silva, E. F., & Svendsen, H. F. (2004). Ab Initio Investigation of the Reaction of Carbon Dioxide with Liquid Alkanolamines. Industrial & Engineering Chemistry Research. Link

  • Arshad, M. W., et al. (2013). Theoretical study of the reaction mechanism of carbamate formation from CO2 and alkanolamines. Journal of Molecular Modeling. Link

  • Gupta, M., et al. (2013). Structure and stability of this compound conformers: A DFT study. Structural Chemistry. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[1][2][3] I. A review. International Journal of Greenhouse Gas Control. Link

Sources

Methodological & Application

Application Note: Advanced Quantification Strategies for Diethanolamine (DEA) in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Diethanolamine (DEA) presents a unique analytical paradox in drug development. While ubiquitous as a buffering agent and surfactant, it is a secondary amine with a high propensity to react with nitrosating agents to form N-nitrosothis compound (NDELA) , a potent carcinogen. Consequently, the quantification of DEA is not merely a raw material assay; it is a critical risk mitigation step in compliance with ICH M7 and USP <1469> guidelines regarding nitrosamine precursors.

Analytically, DEA is challenging due to:

  • Lack of Chromophore: It is invisible to standard UV detection (254 nm).

  • High Polarity: It elutes in the void volume of standard C18 Reverse Phase HPLC.

  • Ubiquity: It is a common contaminant in laboratory detergents, leading to high background noise.

This guide details three distinct protocols to address these challenges, ranging from high-throughput quality control to trace-level mass spectrometry.

Mechanism of Concern: The Nitrosation Pathway

The following diagram illustrates the critical reaction pathway that necessitates strict DEA monitoring.

NitrosationPathway cluster_risk Critical Risk Zone (Formulation/Storage) DEA This compound (DEA) (Secondary Amine) Inter Unstable Intermediate DEA->Inter Acidic pH Agent Nitrosating Agent (e.g., Nitrite in Excipients) Agent->Inter NDELA N-nitrosothis compound (NDELA) (Carcinogen) Inter->NDELA -H2O

Figure 1: The nitrosation mechanism converting DEA to carcinogenic NDELA, highlighting the necessity for trace quantification of the precursor amine.

Method Selection Matrix

Choose the analytical approach based on your specific sensitivity requirements and instrument availability.

FeatureProtocol A: Ion Chromatography Protocol B: LC-MS/MS (HILIC) Protocol C: HPLC-FLD (Derivatization)
Primary Use Raw Material Assay, High Conc.Trace Impurities, Nitrosamine RiskQC in labs without MS
Detection Limit ~10–50 ppb< 1 ppb (ppt levels possible)~100 ppb
Selectivity High (Conductivity/Amperometry)Ultra-High (MRM transitions)Moderate (Dependent on separation)
Throughput High (Simple prep)Medium (Requires IS equilibration)Low (Requires reaction time)
Cost/Sample LowHighMedium

Protocol A: Ion Chromatography (IC) with Pulsed Amperometric Detection

Best for: Raw material purity and cleaning validation (rinse water).

DEA is a weak base (


). In standard conductivity detection, sensitivity can be poor.[1][2] However, Pulsed Amperometric Detection (PAD)  on a high-pH anion exchange column exploits the oxidation of the amine at gold electrodes, offering superior sensitivity without derivatization.
Materials & Instrumentation[2][3][4][5]
  • System: Dionex ICS-6000 or equivalent with Electrochemical Detector (Gold electrode).

  • Column: OmniPac™ PAX-500 (Mixed-mode: Anion Exchange + Reverse Phase).

  • Mobile Phase: 150 mM NaOH + 5% Acetonitrile (Isocratic).

Step-by-Step Workflow
  • System Preparation: Passivate the system with 150 mM NaOH to remove background amines.

  • Eluent Generation: Use an electrolytic eluent generator (EGC) if available to produce KOH/NaOH to prevent carbonate contamination.

  • Waveform Setup: Apply a specialized waveform for amines (standard carbohydrate waveforms will foul the electrode).

    • E1 (Det): +0.13 V (Integration start)

    • E2 (Ox): +0.93 V (Cleaning)

    • E3 (Red): -0.90 V (Restoration)

  • Run Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Temp: 30°C

    • Injection Vol: 25 µL

Senior Scientist Insight:

"The 5% acetonitrile in the mobile phase is non-negotiable. It keeps the column clean from hydrophobic fouling and sharpens the DEA peak. Without it, you will see severe tailing."

Protocol B: Trace Quantification via HILIC LC-MS/MS

Best for: Finished drug products, complex matrices, and trace impurity profiling (< 1 ppm).

Standard C18 columns fail to retain DEA. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard here, retaining polar amines via water-layer partitioning on a silica surface.

Materials
  • Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Internal Standard: this compound-d8 (DEA-d8). Crucial for matrix correction.

LC-MS/MS Parameters (MRM Mode)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
DEA 106.188.12515
DEA (Qual) 106.156.12522
DEA-d8 (IS) 114.196.12515
Workflow
  • Sample Prep:

    • Dissolve 100 mg of drug substance in 90:10 ACN:Water.

    • Spike with DEA-d8 to a final concentration of 50 ng/mL.

    • Vortex and centrifuge (10,000 rpm, 5 min) to precipitate insoluble excipients.

  • Chromatography:

    • Run isocratic at 10% Phase A / 90% Phase B for 3 minutes, then gradient to 40% A to wash.

    • Note: HILIC requires long equilibration times. Allow 10 column volumes between injections.

  • Data Analysis:

    • Quantify using the ratio of Area(DEA) / Area(DEA-d8).

Senior Scientist Insight:

"In HILIC, water is the 'strong' solvent. Ensure your sample diluent matches the initial mobile phase (high organic). Injecting a 100% aqueous sample will cause peak splitting and breakthrough."

Protocol C: FMOC-Cl Derivatization (HPLC-FLD)

Best for: Laboratories without MS or IC capabilities.

Since DEA lacks UV activity, we tag it with 9-Fluorenylmethyl chloroformate (FMOC-Cl) . This reagent reacts with secondary amines to form a highly fluorescent derivative stable for Reverse Phase HPLC.

Reaction Scheme


Workflow
  • Reagent Setup:

    • Borate Buffer: 0.2 M Borate, pH 9.0.

    • FMOC-Cl Solution: 5 mM in Acetonitrile (Prepare fresh daily).

    • Quenching Agent: 10 mM Adamantanamine (ADAM) or Glycine.

  • Derivatization Procedure:

    • Mix 200 µL Sample + 200 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Incubate at 40°C for 10 minutes.

    • CRITICAL STEP: Add 50 µL ADAM solution to react with excess FMOC-Cl.

    • Why? Excess FMOC-Cl hydrolyzes to FMOC-OH, which interferes chromatographically. ADAM shifts the reagent peak away from the analyte.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm.

    • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).[4]

    • Mobile Phase: Gradient of Acetate buffer (pH 4.2) and Acetonitrile.[1][3]

Decision Logic for Method Implementation

Use this logic flow to determine the appropriate validation path for your facility.

MethodSelection Start Start: DEA Quantification Need Trace Is limit of detection < 1 ppm? Start->Trace Matrix Is the matrix complex? (Plasma, Formulated Drug) Trace->Matrix Yes IC Protocol A: Ion Chromatography (Robust for Bulk) Trace->IC No (Raw Material) Equip Is LC-MS/MS available? Matrix->Equip Yes Matrix->IC No (Water/Simple) LCMS Protocol B: HILIC LC-MS/MS (Gold Standard) Equip->LCMS Yes Deriv Protocol C: FMOC Derivatization (HPLC-FLD) Equip->Deriv No

Figure 2: Decision tree for selecting the optimal DEA quantification strategy based on sensitivity needs and lab capabilities.

References

  • ASTM International. (2012). ASTM D7599-09: Standard Test Method for Determination of this compound, Triethanolamine, N-Methylthis compound and N-Ethylthis compound in Water by Single Reaction Monitoring Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[2]

  • Thermo Fisher Scientific. (2016). Determination of Ethanolamines in Industrial Waters by Ion Chromatography.[1][3][5] Application Note 274.

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (Provides regulatory context for amine monitoring).

  • Freeto, S., et al. (2025). Optimized Method for Analysis of Ethanolamines... Using LC-MS/MS. ResearchGate.[6]

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods (FMOC-Cl Protocols).

Sources

Application Note: Diethanolamine (DEA) as a Corrosion Inhibitor in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) has historically served as a cornerstone additive in water-miscible metalworking fluids (MWFs), functioning simultaneously as a pH buffer and a corrosion inhibitor. Its secondary amine structure allows for robust adsorption onto ferrous surfaces, providing anodic passivation. However, the use of DEA requires rigorous formulation controls due to the risk of N-nitrosothis compound (NDELA) formation—a potent carcinogen—in the presence of nitrosating agents.

This guide provides a comprehensive technical workflow for evaluating DEA efficacy using Electrochemical Impedance Spectroscopy (EIS) and the industry-standard ASTM D4627 Cast Iron Chip Test. It also details the critical regulatory constraints (TRGS 611) required to maintain safety and compliance.

Mechanism of Action

The efficacy of DEA in corrosion inhibition relies on two synergistic mechanisms: Surface Adsorption and Reserve Alkalinity .

Molecular Adsorption (The Barrier Effect)

DEA (


) functions primarily as an adsorption-type inhibitor. The nitrogen atom possesses a lone pair of electrons, which facilitates chemisorption onto the positively charged metal surface (specifically Iron, 

) at the anodic sites.
  • Chemisorption: The unshared electron pair on the nitrogen atom forms a coordinate bond with the metal d-orbitals.

  • Steric Hindrance: The two ethanol tails (

    
    ) extend into the bulk solution, creating a hydrophobic barrier that repels water and dissolved oxygen, preventing the cathodic reduction reaction (
    
    
    
    ).
Reserve Alkalinity (pH Buffering)

Corrosion of ferrous metals accelerates rapidly at pH < 8.5. DEA maintains the MWF pH between 9.0 and 9.5. This alkaline environment promotes the formation of a passive gamma-ferric oxide (


) layer, which is thermodynamically stable and resistant to further oxidation.
Visualization: Dual-Mode Inhibition Mechanism

DEA_Mechanism DEA This compound (DEA) [Secondary Amine] LonePair Nitrogen Lone Pair (Electron Donor) DEA->LonePair Possesses pHBuffer Reserve Alkalinity (pH 9.0 - 9.5) DEA->pHBuffer Maintains FeSurface Ferrous Metal Surface (Anodic Site) LonePair->FeSurface Coordinates with d-orbitals Adsorption Chemisorption Layer (Barrier Film) FeSurface->Adsorption Stabilized by DEA tails Passivation Passive Oxide Layer (gamma-Fe2O3) Adsorption->Passivation Synergistic Protection pHBuffer->Passivation Promotes formation

Figure 1: The dual mechanism of DEA involving chemisorption via nitrogen lone pairs and stabilization of the passive oxide layer through pH buffering.

Protocol 1: Electrochemical Validation (EIS)

Objective: Quantify the corrosion inhibition efficiency (


) of DEA in a simulated MWF environment without relying on visual subjectivity.
Experimental Setup
  • Instrument: Potentiostat/Galvanostat with Frequency Response Analyzer (FRA).

  • Cell: Standard three-electrode glass cell.

    • Working Electrode (WE): Mild Steel (C1018), polished to 600-grit finish, exposed area

      
      .
      
    • Reference Electrode (RE): Ag/AgCl (saturated KCl).

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Electrolyte: Synthetic hard water (200 ppm

    
    ) + 5% MWF concentrate (with varying DEA loads).
    
Workflow
  • Open Circuit Potential (OCP): Immerse WE in the solution for 30 minutes until potential stabilizes (drift < 2 mV/5 min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV RMS (AC perturbation).

    • Bias: DC potential set to OCP.

  • Tafel Polarization (Optional confirmation): Scan

    
     mV vs OCP at 0.166 mV/s.
    
Data Analysis

Fit the Nyquist plot data to a Randles Equivalent Circuit (


).
ParameterSymbolDescriptionInterpretation
Solution Resistance

Resistance of the bulk fluid.Should remain relatively constant.
Charge Transfer Resistance

Resistance to electron transfer at the metal interface.Higher is better. Directly proportional to corrosion protection.
Double Layer Capacitance

Capacitance of the adsorbed film.Lower is better. Indicates displacement of water molecules by DEA.

Calculation of Inhibition Efficiency (


): 


Protocol 2: ASTM D4627 (Iron Chip Test)

Objective: Determine the "Breakpoint" concentration—the minimum concentration of DEA required to prevent rust on cast iron chips under standard conditions.[1] This is the industry-standard "Go/No-Go" screening test.

Materials
  • Cast Iron Chips: Clean, dry, gray cast iron (Class 30), sieved to retain particles between No. 6 and No. 18 mesh.

  • Filter Paper: Whatman No. 1 or equivalent, 90mm.

  • Petri Dishes: Glass or plastic, 100mm diameter.

  • Test Fluid: DEA formulated into a standard soluble oil or synthetic base, diluted to 1%, 2%, 3%, 4%, and 5% in 200 ppm hard water.

Step-by-Step Procedure
  • Preparation: Place filter paper in the bottom of the petri dish.

  • Chip Placement: Weigh

    
     g of cast iron chips and place them on the filter paper.
    
  • Fluid Addition: Pipette 5 mL of the diluted test fluid over the chips. Ensure all chips are wetted.[2]

  • Incubation: Cover the dish and store at ambient temperature (

    
    ) for 24 hours.
    
  • Evaluation:

    • Drain the fluid.[2]

    • Invert the dish to remove chips.[2]

    • Rinse the filter paper gently with tap water to remove loose debris.

    • Examine the filter paper for rust stains (not the chips themselves).[2]

Grading System (ASTM Standard)
GradeDescriptionResult
0 No rust stains on filter paper.Pass
1 Trace rust (1-2 small spots).Borderline
2 Light rust (< 1% area).Fail
3 Moderate rust (1-5% area).Fail
4 Heavy rust (> 5% area).Fail

Critical Safety & Regulatory: The Nitrosamine Hazard

WARNING: This is the most critical constraint in DEA application. DEA is a secondary amine . In the presence of nitrosating agents (nitrites, nitrogen oxides), it creates N-nitrosothis compound (NDELA), a Group 2B carcinogen.[3]

Regulatory Restrictions (TRGS 611)

Under German regulation TRGS 611 (widely adopted as a global safety benchmark):

  • Prohibition: Secondary amines (like DEA) are generally prohibited in water-miscible MWFs unless specific inhibitors are present.

  • Impurity Limit: If used, the secondary amine content in the concentrate must be

    
    .[4]
    
  • Nitrite Ban: NEVER mix DEA-containing fluids with nitrite-based corrosion inhibitors.

Visualization: Nitrosamine Formation Pathway[5]

Nitrosamine_Risk DEA DEA (Secondary Amine) Reaction N-Nitrosation DEA->Reaction Safe Safe Formulation: Nitrite-Free + Primary/Tertiary Amines DEA->Safe Alternative Route Nitrite Nitrite (NO2-) (Impurity/Additive) Nitrite->Reaction Acid Acidic Conditions (H+) Acid->Reaction NDELA NDELA (Carcinogen) Reaction->NDELA High Risk

Figure 2: The chemical pathway for the formation of carcinogenic NDELA from DEA and nitrites. Formulation strictly prohibits this combination.

References

  • ASTM International. (2022).[5] ASTM D4627-22: Standard Test Method for Iron Chip Corrosion for Water-Miscible Metalworking Fluids.[5] West Conshohocken, PA.[5] [Link]

  • BAuA (Federal Institute for Occupational Safety and Health). (2007). TRGS 611: Restrictions on the use of water-miscible or water-mixed cooling lubricants.[4][6][7][Link][6][8]

  • Sivonic. (n.d.). Impedance spectroscopy for corrosion analysis.[9][10][Link]

  • Loeppky, R. N., et al. (1994).[3] Blocking nitrosamine formation.[11] ACS Symposium Series. [Link]

  • STLE (Society of Tribologists and Lubrication Engineers). (2014). A Watchful Eye on Amines.[Link]

Sources

Application Note: Diethanolamine (DEA) in High-Fidelity Acid Gas Removal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for the utilization of Diethanolamine (DEA) in the removal of CO₂ and H₂S from natural gas streams.[1] Unlike primary amines (MEA), DEA offers a critical balance: it possesses high reactivity for deep acid gas removal while maintaining a lower energy of regeneration and reduced corrosion potential compared to primary amines. This document details the reaction thermodynamics, industrial process architecture, and validated bench-scale protocols for characterizing solvent performance and degradation.

Module 1: Chemical Basis & Reaction Thermodynamics

The Zwitterion Mechanism (CO₂ Capture)

While the reaction with H₂S is an instantaneous proton transfer (controlled by diffusion), the reaction between DEA (a secondary amine) and CO₂ is kinetically controlled and best described by the Zwitterion Mechanism proposed by Caplow and Danckwerts [1].

Reaction Pathway:

  • Formation: CO₂ attacks the lone pair of the amine nitrogen, forming a zwitterion intermediate.

  • Deprotonation: A base (

    
    ) in the solution (amine, 
    
    
    
    , or
    
    
    ) deprotonates the zwitterion to form a stable carbamate.[1]


Sources

synthesis of morpholine from diethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Morpholine via Cyclodehydration of Diethanolamine

Executive Summary

Morpholine (


) is a privileged heterocycle in drug discovery, serving as a critical pharmacophore in antibiotics (e.g., linezolid), anticancer agents (e.g., gefitinib), and analgesics. While industrial production often utilizes high-pressure catalytic ammonolysis of diethylene glycol, the bench-scale synthesis from this compound (DEA) remains the most accessible route for research laboratories.

This guide details a robust, self-validating protocol for the acid-catalyzed cyclodehydration of DEA to morpholine. Unlike generic procedures, this protocol emphasizes thermodynamic control to minimize charring and azeotropic purification strategies to ensure pharmaceutical-grade purity (>99%).

Mechanistic Principles

The conversion of DEA to morpholine is an intramolecular etherification. The reaction requires a strong acid catalyst (typically


) to protonate the hydroxyl groups, converting them into good leaving groups (

).

Critical Mechanistic Insight: The nitrogen atom in DEA is basic (


). In concentrated sulfuric acid, the amine is fully protonated to the ammonium salt. This protection is vital; it prevents the nitrogen lone pair from acting as a nucleophile, which would otherwise lead to intermolecular polymerization (tars). The reaction proceeds via the nucleophilic attack of one hydroxyl oxygen onto the carbon of the opposing arm, closing the ether bridge.
Pathway Diagram

MorpholineSynthesis DEA This compound (DEA) (Starting Material) Protonation Bis-Protonation (Ammonium/Oxonium formation) DEA->Protonation + H2SO4 (Exothermic) TS Transition State (Loss of H2O) Protonation->TS Heat (140-150°C) Cyclization Intramolecular Cyclization (Ether bond) TS->Cyclization - H2O Salt Morpholinium Sulfate (Acid Salt) Cyclization->Salt Equilibrium FreeBase Morpholine Free Base (Final Product) Salt->FreeBase + NaOH (Neutralization)

Figure 1: Reaction pathway for the acid-mediated cyclodehydration of this compound.

Experimental Protocol

Reagents and Equipment
ReagentGradeRoleHazards
This compound (DEA)>98%PrecursorViscous, Hygroscopic
Sulfuric Acid (

)
98% Conc.Catalyst/DehydratorCorrosive, Oxidizer
Sodium Hydroxide (NaOH)Pellets/50% solnNeutralizationCorrosive, Exothermic
Potassium Hydroxide (KOH)PelletsDrying AgentCorrosive
Equipment Specification
Reactor500 mL 3-neck Round Bottom Flask (RBF)
Temperature ControlOil bath with digital thermocouple
DistillationVigreux column (20cm) + Liebig condenser
Step-by-Step Methodology

Phase 1: Acid Addition (The Thermodynamic Bottleneck) Rationale: Mixing DEA and


 is violently exothermic. Temperature spikes >100°C during addition can cause immediate charring (oxidation) of the amine.
  • Setup: Place 0.5 mol (52.5 g) of DEA into the 3-neck RBF equipped with a magnetic stir bar, addition funnel, and internal thermometer.

  • Cooling: Immerse the flask in an ice-water bath. Cool DEA to <10°C.

  • Addition: Add 0.55 mol (30 mL) of conc.

    
     dropwise via the addition funnel.
    
    • Control Point: Maintain internal temperature below 20°C . The mixture will become extremely viscous (honey-like) as the sulfate salt forms.

    • Note: A slight molar excess of acid (1.1 eq) is recommended to ensure full protonation.

Phase 2: Cyclodehydration Rationale:[1] Water removal is the driving force. The reaction temperature must be high enough to drive off water but low enough to prevent decomposition.

  • Heating: Replace the ice bath with an oil bath. Attach a reflux condenser.

  • Ramp: Slowly ramp temperature to 140–150°C .

    • Observation: Water vapor will begin to evolve.

  • Duration: Maintain at 145°C for 7–8 hours .

    • Endpoint: The reaction mass will darken to a light brown syrup. If it turns black/tarry, the temperature was too high.

Phase 3: Workup and Neutralization Rationale: Morpholine is trapped as the sulfate salt. It must be liberated (free-based) to be distilled.

  • Cooling: Cool the reaction mass to room temperature.

  • Neutralization: Slowly add 50% NaOH solution (approx. 100 mL) with vigorous stirring.

    • Target: pH > 11.

    • Safety: This is highly exothermic. Use an ice bath.

  • Separation: The mixture will separate into an upper organic layer (crude morpholine) and a lower aqueous salt layer.

    • Extraction (Optional): If separation is poor, extract the aqueous layer with dichloromethane (

      
       mL). Note: Avoid ether due to flammability.
      

Phase 4: Purification (Azeotrope Management) Rationale: Morpholine forms an azeotrope with water. Simple distillation will not yield anhydrous product.

  • Pre-Drying: Stir the crude organic layer over solid KOH pellets for 1 hour. Decant.

  • Fractional Distillation: Transfer to a clean distillation setup with a Vigreux column.

  • Collection Fractions:

    • Fraction 1 (100–120°C): Water/Morpholine for recycle.

    • Fraction 2 (126–130°C):Pure Morpholine. [2]

Quality Control & Data Analysis

Expected Results
ParameterSpecificationNotes
Physical State Clear, colorless liquidHygroscopic; amine odor.[3]
Boiling Point 128–130°CLit: 129°C.
Yield 70–85%Dependent on drying efficiency.
Refractive Index

Good purity indicator.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mass Oxidation/CharringReduce acid addition rate; Ensure temp

150°C.
Low Yield Incomplete CyclizationExtend heating time to 8-10h.
Cloudy Distillate Water ContaminationIncrease KOH drying time; Reflux over Na metal (advanced).

Process Workflow Diagram

Workflow Start Start: DEA (0.5 mol) AcidAdd Add H2SO4 (0.55 mol) Temp < 20°C Start->AcidAdd Heat Heat to 145°C (7-8 Hours) AcidAdd->Heat Quench Neutralize with 50% NaOH (pH > 11) Heat->Quench Extract Separate Organic Layer (Crude Morpholine) Quench->Extract Dry Dry over KOH Pellets Extract->Dry Distill Fractional Distillation Collect 126-130°C Dry->Distill

Figure 2: Operational workflow for the batch synthesis of morpholine.[4]

Safety & Compliance

  • Morpholine Hazards: Flammable liquid (Flash point: 35°C). Corrosive to skin and eyes.

  • Nitrosamine Warning: Morpholine is a secondary amine. Do not use in the presence of nitrosating agents (nitrites), as this forms N-nitrosomorpholine, a potent carcinogen.

  • Waste Disposal: Neutralize acid waste before disposal. Organic residues must be incinerated.

References

  • Campbell, B. K., & Campbell, K. N. (1936). Process of Producing Morpholine.[1][2][4][5][6][7][8][9] U.S. Patent No.[2][10] 2,034,427. Washington, DC: U.S. Patent and Trademark Office.

  • Ataman Kimya. (n.d.). Morpholine Technical Data and Synthesis.[5][9][10] Retrieved October 26, 2023.

  • Jefferson Chemical Company. (1957). Recovery of Morpholine from Aqueous Solutions.[2][5][6] U.S. Patent No.[2][10] 2,776,972.

  • Organic Chemistry Portal. (2023). Synthesis of Morpholines.[2][4][5][7][8][9][10][11] (General mechanistic reference for modern catalytic alternatives).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8083, Morpholine.

Sources

Application Note: Diethanolamine (DEA) in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) is a bifunctional secondary amine widely utilized in polymer chemistry not merely as a passive reactant, but as a critical co-catalyst (synergist) and functional initiator . Its unique structure—possessing a nucleophilic nitrogen atom and two hydroxyl groups—allows it to drive reaction kinetics in photopolymerization and define polymer architecture in Ring-Opening Polymerization (ROP).

This guide details the mechanistic roles of DEA in accelerating Type II photo-curing systems and synthesizing biodegradable polyesters (PLA/PCL) for drug delivery applications.

Chemical Identity & Dual-Functionality

  • IUPAC Name: 2,2'-Iminodiethanol[1]

  • CAS: 111-42-2[1]

  • Key Attributes:

    • Secondary Amine: Acts as an electron donor and proton source in radical generation.

    • Di-Hydroxyl Motif: Acts as a chain-transfer agent or nucleophilic initiator in condensation/ROP reactions.

Application Module A: DEA as a Synergist in Photopolymerization

Context: In biomedical hydrogels and dental resins, DEA acts as a co-initiator (synergist) for Type II photoinitiators like Camphorquinone (CQ) or Eosin Y. These initiators cannot generate radicals efficiently upon light exposure alone; they require a hydrogen donor.

Mechanism of Action
  • Excitation: The photoinitiator (PI) absorbs light, entering an excited triplet state (

    
    ).
    
  • Exciplex Formation: DEA forms an excited-state complex (exciplex) with

    
    .
    
  • Electron/Proton Transfer: DEA donates an electron to the PI, followed rapidly by a proton transfer from the carbon

    
     to the nitrogen.
    
  • Radical Generation: This produces a non-reactive PI radical (ketyl) and a highly reactive

    
    -aminoalkyl radical  derived from DEA, which initiates the polymerization of acrylate monomers.
    
Visualization: The Type II Photoinitiation Cycle

G Light Blue Light (450-490nm) CQ_Ground Photoinitiator (Ground State) Light->CQ_Ground hv CQ_Excited Excited Triplet State (³PI*) CQ_Ground->CQ_Excited Excitation Exciplex [PI---DEA] Exciplex CQ_Excited->Exciplex + DEA DEA This compound (DEA) DEA->Exciplex Radical α-Aminoalkyl Radical (Active) Exciplex->Radical e- / H+ Transfer Polymer Polymer Chain Growth Radical->Polymer Initiation

Figure 1: Mechanism of DEA-mediated radical generation in Type II photoinitiation systems.

Protocol: Rapid Curing of PEG-Diacrylate Hydrogels

Objective: Synthesize a biocompatible hydrogel using DEA as the accelerator.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 700).

  • Photoinitiator: Eosin Y (0.5 mM).

  • Co-Initiator: this compound (DEA).[2]

  • Solvent: PBS (pH 7.4).

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Eosin Y in PBS to create a 1 mM stock solution.

    • Prepare a 20% (w/v) PEGDA solution in PBS.

  • Synergist Addition (Critical Step):

    • Add DEA to the PEGDA solution.

    • Optimization: The molar ratio of [Amine]:[Photoinitiator] should be between 10:1 and 50:1 .

    • Recommended: Add 15 µL of pure DEA per 1 mL of pre-polymer solution.

  • Mixing: Vortex for 30 seconds. Ensure no bubbles remain (degas if necessary).

  • Curing:

    • Pipette 50 µL of solution into a mold (e.g., silicone isolator).

    • Irradiate with visible green light (510–530 nm) at 10–20 mW/cm².

  • Validation: Gelation should occur within 30–60 seconds . Without DEA, gelation may take >10 minutes or fail due to oxygen inhibition.

Data Summary: Effect of DEA Concentration on Gelation Time

DEA Concentration (% v/v)Gelation Time (sec)Gel Stiffness (Storage Modulus)
0.0% (Control)> 600 (No Cure)N/A
0.5%120 ± 15Low
1.5% (Optimal) 45 ± 5 High
3.0%40 ± 5Medium (Plasticization effect)

Application Module B: DEA in Ring-Opening Polymerization (ROP)

Context: In the synthesis of biodegradable polyesters like Poly(lactic acid) (PLA), DEA serves a dual role: it acts as a functional initiator (providing hydroxyl groups for chain growth) and can be a ligand for metal catalysts (e.g., Tin(II) or Zinc), influencing the reaction rate and polymer architecture (creating branched/star polymers).

Mechanism: Coordination-Insertion

DEA possesses two primary hydroxyl groups. In the presence of a catalyst (e.g., Stannous Octoate, Sn(Oct)₂), these hydroxyls attack the carbonyl carbon of the lactide monomer.

  • Result: The polymer grows outward from the nitrogen center, resulting in a V-shaped or 2-arm star polymer with a central amine functionality.

  • Utility: The central amine can be protonated later to bind DNA/RNA for gene delivery vectors.

Visualization: ROP Initiation Pathway

ROP cluster_0 Polymer Growth DEA_Node This compound (HO-R-NH-R-OH) Activation Activated Hydroxyl Complex DEA_Node->Activation Coordination Catalyst Catalyst (Sn(Oct)₂) Catalyst->Activation Insertion Ring Opening & Insertion Activation->Insertion + Lactide Lactide L-Lactide Monomer Lactide->Insertion Product 2-Arm PLA (Telechelic Polymer) Insertion->Product Propagation

Figure 2: DEA acting as a bifunctional initiator in the Ring-Opening Polymerization of Lactide.

Protocol: Synthesis of DEA-Core Poly(Lactide)

Objective: Synthesize an amine-functionalized biodegradable polyester.

Reagents:

  • L-Lactide (Recrystallized from ethyl acetate).

  • This compound (Vacuum distilled).

  • Stannous Octoate (Sn(Oct)₂).

  • Toluene (Anhydrous).

Step-by-Step Methodology:

  • Purification:

    • Lactide is extremely sensitive to moisture. Dry L-lactide in a vacuum oven at 40°C for 24 hours.

    • Distill DEA to remove water/impurities.

  • Reaction Setup:

    • In a flame-dried Schlenk flask under Nitrogen (

      
      ), add L-Lactide (5.0 g, 34.7 mmol).
      
    • Add DEA (Calculated based on target MW). Example: For a target MW of 5,000 g/mol , add 1 mmol of DEA.

    • Add Sn(Oct)₂ (0.05 wt% relative to monomer) in toluene solution.

  • Polymerization:

    • Immerse flask in an oil bath at 110°C .

    • Stir magnetically for 12–24 hours.

  • Termination & Purification:

    • Cool to room temperature.[3]

    • Dissolve the crude solid in a minimal amount of Dichloromethane (DCM).

    • Precipitate dropwise into cold Diethyl Ether or Methanol.

    • Filter and dry under vacuum.[3]

  • Characterization:

    • ¹H-NMR: Verify the peak at ~3.6 ppm (methylene protons next to the central nitrogen) to confirm DEA incorporation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Slow Cure (Photo) Oxygen InhibitionDEA consumes oxygen, but if the layer is too thin,

diffusion outpaces consumption. Increase DEA conc. or cure under Argon.
Yellowing (Photo) Amine OxidationExcess amine can oxidize. Reduce DEA concentration or switch to MDEA (Methylthis compound) if color stability is critical.
Low MW (ROP) Moisture ContaminationHydroxyl groups in water act as competing initiators. Rigorously dry all reagents.
Broad PDI (ROP) TransesterificationReaction temperature >130°C promotes back-biting. Keep Temp <120°C .

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Foundational text on amine mechanisms in radical polymerization).

  • Stansbury, J. W. (2000). "Curing dental resins and composites by photopolymerization." Journal of Esthetic and Restorative Dentistry. Link

  • Hedrick, J. L., et al. (2006).[4] "Organocatalytic Ring-Opening Polymerization." Chemical Reviews. (Context on amine/alcohol roles in ROP). Link

  • Lalevée, J., & Fouassier, J. P. (2011). "Photopolymerization initiators for macromolecular synthesis." Polymer Chemistry. (Mechanisms of amine synergists). Link

  • Kricheldorf, H. R. (2001). "Syntheses of biodegradable and biocompatible polymers by ring-opening polymerization." Macromolecular Symposia. (Details on functional initiators like alkanolamines). Link

Sources

diethanolamine use in textile dyeing and finishing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diethanolamine (DEA) in Textile Wet Processing

Abstract

This technical guide details the application of this compound (DEA) (


) in textile chemical processing.[1][2][3] Unlike generic summaries, this document focuses on the precise chemical mechanisms that utilize DEA as a bifunctional intermediate for softener synthesis and as a proton-accepting buffer in dye baths. Critical attention is given to the regulatory landscape regarding N-nitrosothis compound (NDELA) formation, ensuring that protocols align with Oeko-Tex Standard 100 compliance.[1]

Chemical Basis & Functional Utility[1][4][5][6][7][8]

This compound is a secondary amine and a diol, exhibiting unique amphiphilic properties.[3] In textile applications, its utility is derived from two core chemical behaviors:[2][4][5]

  • Nucleophilic Attack (Synthesis): The secondary amine group acts as a nucleophile in condensation reactions with fatty acids to form non-ionic surfactants (alkanolamides).[1]

  • Proton Acceptance (Buffering): With a

    
     of approximately 8.88, DEA functions as a buffer in the alkaline region, essential for the fixation of reactive dyes on cellulosic fibers and as a retarder for acid dyes on wool/nylon.
    
Physical Properties Table
PropertyValueRelevance to Textiles
Molecular Weight 105.14 g/mol Stoichiometric calculations for synthesis.[1]
Boiling Point 268 °CHigh thermal stability for hot-melt synthesis.[1]
Solubility Miscible in waterExcellent for aqueous dye baths and scouring.
pH (0.1N aq) ~11.0Provides necessary alkalinity for scouring/dyeing.[1]
Hygroscopicity HighActs as a humectant in printing pastes.[1]

Application Protocol A: Synthesis of Fatty Acid Diethanolamide (Softener)

Context: DEA is the backbone for synthesizing "Super Amide" softeners (1:1 molar ratio) used to impart a smooth hand-feel and antistatic properties to fabrics.[1]

Mechanism of Action

The synthesis involves the amidation of a fatty acid (typically Stearic or Lauric acid) with DEA.[1] The reaction must be controlled to favor the amide (softener) over the ester (emulsifier) and to minimize free amine content.

Graphviz Workflow: Amidation Pathway

SoftenerSynthesis FattyAcid Fatty Acid (Stearic/Lauric) Reactor Reactor 140-160°C Catalyst: NaOH FattyAcid->Reactor DEA This compound (DEA) DEA->Reactor WaterRemoval Vacuum Dehydration (-H2O) Reactor->WaterRemoval Condensation SideReaction Amine Ester (By-product) Reactor->SideReaction Temp < 140°C Product Fatty Acid Diethanolamide (Softener) WaterRemoval->Product Primary Yield (>90%)

Figure 1: Synthetic pathway for Fatty Acid Diethanolamide. Note the critical water removal step to drive equilibrium toward the amide.

Experimental Protocol

Reagents:

  • Stearic Acid (Industrial Grade, Iodine Value < 2).[1]

  • This compound (99% Purity).[1]

  • Catalyst: Sodium Hydroxide (NaOH) or Sodium Methoxide (

    
    ).[1]
    

Step-by-Step Methodology:

  • Melt Phase: Charge Stearic acid into a stainless steel reactor. Heat to 75–80°C until completely molten.

  • Amine Addition: Add DEA slowly under agitation.

    • Critical Ratio: For "Super Amides," maintain a 1:1 molar ratio . Excess DEA (1:2) creates water-soluble detergents, not softeners.[1]

  • Catalysis: Add 0.1% w/w NaOH catalyst.

  • Reaction Ramp: Increase temperature to 150–160°C .

    • Caution: Do not exceed 170°C to prevent degradation and darkening (yellowing).[1]

  • Dehydration: As the reaction releases water vapor, apply vacuum (-0.09 MPa) to remove moisture.[1] This drives the equilibrium to the right (Le Chatelier's principle).

  • Endpoint Determination: Monitor the Acid Value (AV) . The reaction is complete when AV < 5 mg KOH/g.

  • Cooling: Cool to 80°C and discharge.

Self-Validation:

  • Solubility Check: The final product should form a stable dispersion in warm water (60°C).[1] If it oils out, the conversion to amide is incomplete.

Application Protocol B: DEA as a pH Buffer & Levelling Agent

Context: In the dyeing of cotton with reactive dyes or nylon with acid dyes, rapid pH shifts cause uneven dyeing ("unlevelness").[1] DEA acts as a buffer and a weak retarder.

Mechanism of Action

DEA molecules form hydrogen bonds with dye molecules in the bath, temporarily reducing the dye's affinity for the fiber. As the temperature rises, these bonds break, releasing the dye gradually for a uniform finish.

Graphviz Workflow: Dye Levelling Mechanism

DyeLevelling Dye Reactive Dye (Anionic) Complex DEA-Dye Complex (Soluble/Stable) Dye->Complex Low Temp (40°C) H-Bonding DEA DEA (Cationic Potential) DEA->Complex Fiber Cellulose Fiber (Cotton) DEA->Fiber pH Buffering (Maintains pH 9-10) Complex->Fiber High Temp (80°C) Controlled Release

Figure 2: The "Retarding" mechanism where DEA temporarily sequesters dye molecules to prevent initial rush-dyeing.[1]

Experimental Protocol (Reactive Dyeing on Cotton)

Reagents:

  • Reactive Dye (e.g., C.I. Reactive Blue 19).

  • This compound (Buffer/Levelling agent).[1][3][6][5]

  • Sodium Sulfate (Electrolyte).[1]

  • Soda Ash (Alkali Fixative).[1]

Step-by-Step Methodology:

  • Bath Preparation: Prepare a dye bath with a Liquor Ratio of 1:10.

  • Auxiliary Addition: Add 0.5 – 1.0 g/L DEA to the water before adding the dye.

    • Why: This establishes the buffering environment and ensures DEA is available to complex with dye molecules immediately upon addition.

  • Dye Addition: Add predissolved dye at 40°C. Run for 10 minutes.

  • Salt Addition: Add Sodium Sulfate (30-50 g/L) in portions.

  • Fixation Ramp: Add Soda Ash (

    
    ) to raise pH to ~10.5.
    
    • Observation: Without DEA, pH spikes rapidly.[1] With DEA, the pH rise is moderated, preventing "shock fixation."

  • Heating: Ramp temperature to 60°C (or 80°C depending on dye class) at

    
    .
    
  • Wash Off: Drain and wash to remove hydrolyzed dye.[1]

Self-Validation:

  • Levelness Test: Dye a fabric swatch.[1] If white spots or dark blotches appear, increase DEA concentration by 0.5 g/L.[1]

  • pH Monitoring: Measure pH at the start of fixation.[1] It should stabilize within ±0.2 units.[1]

Critical Safety & Integrity: The Nitrosamine Hazard

Warning: The most critical safety consideration for researchers using DEA in textiles is the formation of N-nitrosothis compound (NDELA) , a potent carcinogen.[1]

Mechanism of Hazard:


[1]

Compliance Protocol (Oeko-Tex Standard 100):

  • Nitrite-Free Environment: Never use DEA in conjunction with sodium nitrite (

    
    ) or in processes where nitrous gases (
    
    
    
    ) are present (e.g., gas fume fading chambers).[1]
  • Purity Standards: Use high-purity DEA with low secondary amine impurities.

  • Testing: Final textile products must be tested for extractable nitrosamines.[1] The limit for baby products (Class I) is typically < 0.5 mg/kg (essentially undetectable).[1]

References

  • National Center for Biotechnology Information (NCBI). this compound - PubChem Compound Summary. Retrieved from [Link][1]

  • Oeko-Tex Association. Limit Values and Fastness - Standard 100. (Regulations regarding Nitrosamines and secondary amines). Retrieved from [Link][1][7][8][9][10]

  • Coloration Technology. The role of pH buffers in reactive dyeing of cotton. (General reference for buffering mechanisms in textile coloration). Retrieved from [Link]

  • Textile Research Journal. Synthesis and Application of Fatty Acid Diethanolamides. (Technical basis for Protocol A). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Diethanolamide Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Importance of Diethanolamide Surfactants

Fatty acid diethanolamides are a prominent class of non-ionic surfactants widely utilized across various industries, from personal care products to industrial applications.[1] Their amphiphilic nature, possessing both a hydrophilic diethanolamine head group and a hydrophobic fatty acid tail, imparts valuable properties such as emulsification, foam stabilization, viscosity modification, and detergency. These attributes make them essential ingredients in formulations for shampoos, soaps, cosmetics, and household and industrial cleaners.

The synthesis of diethanolamides is primarily achieved through the amidation of fatty acids or their esters with this compound. The choice of fatty acid source, typically derived from vegetable oils like coconut or palm oil, allows for the production of a range of diethanolamides with varying chain lengths and, consequently, tailored physicochemical properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of diethanolamide surfactants. It delves into the underlying chemical principles, offers detailed experimental protocols for both chemical and enzymatic synthesis routes, and outlines robust analytical methods for product characterization, thereby ensuring a self-validating and reproducible workflow.

Chemical Principles and Reaction Mechanisms

The core of diethanolamide synthesis is the formation of an amide bond between a fatty acid derivative and this compound. This can be accomplished through two primary pathways:

  • Direct Amidation of Fatty Acids: This is a condensation reaction where a fatty acid reacts directly with this compound at elevated temperatures, typically in the presence of a catalyst. The reaction releases one molecule of water for each molecule of diethanolamide formed.[2] The direct amidation route is often preferred as the byproduct, water, is safer and more easily removed than methanol, which is produced in the alternative pathway.[3][4]

  • Amidation of Fatty Acid Esters (Transamidation): In this method, a fatty acid methyl ester (FAME) or a triglyceride (from a parent oil) is reacted with this compound. This reaction is also typically catalyzed and results in the formation of the diethanolamide and a byproduct (methanol from FAME or glycerol from a triglyceride).[1][2][5] The removal of the volatile methanol byproduct is crucial as it can shift the reaction equilibrium forward, thereby increasing the product yield.[5]

The choice between these pathways often depends on the starting material availability, desired product purity, and process economics.

Catalysis in Diethanolamide Synthesis

Catalysts are instrumental in accelerating the amidation reaction, which would otherwise require harsh conditions and prolonged reaction times.[1][6] A comparison of common catalyst types is presented below:

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Alkaline Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (CH₃ONa)High reactivity, cost-effectiveDifficult to separate from the product, can lead to saponification side reactions, generates wastewater
Homogeneous Acidic Sulfuric acid (H₂SO₄)Effective for esterification pre-stepCorrosive, requires neutralization, can cause side reactions
Heterogeneous Modified zeolites (e.g., K₂CO₃/zeolite), CaOEasy to separate and recycle, more environmentally friendlyLower surface area, may have lower activity than homogeneous catalysts
Enzymatic (Biocatalysis) Immobilized lipases (e.g., Novozym 435)High selectivity, milder reaction conditions (lower temperature and pressure), environmentally benignHigher cost, can be inhibited by substrates or products

The selection of a catalyst is a critical decision that influences not only the reaction rate and yield but also the downstream processing and overall sustainability of the synthesis. For instance, while homogeneous alkaline catalysts are widely used in industrial production due to their low cost and high activity, the challenges associated with their removal and the potential for side reactions are significant.[7] In contrast, enzymatic catalysis, although more expensive upfront, offers the advantage of producing higher purity products under mild conditions, which is particularly beneficial for applications in cosmetics and pharmaceuticals.[8]

Reaction Kinetics and Side Reactions

The synthesis of diethanolamides is a temperature-dependent reversible reaction.[2][5] Increasing the reaction temperature generally accelerates the rate of amide formation. However, excessively high temperatures can lead to undesirable side reactions.

  • Below 170°C: The reaction rate may be impractically slow.[9]

  • Optimal Range (Chemical Catalysis): Typically between 140-180°C, though some processes operate at lower or higher temperatures depending on the catalyst and reactants.[6][9][10]

  • Above 250°C: Can lead to product degradation, oxidation, gum formation, and, in the case of unsaturated fatty acids, dimerization and oligomerization.[9]

It is crucial to understand that the formation of diethanolamides does not proceed to completion and then stop; the concentration of the desired product often reaches a maximum and then begins to decrease due to the onset of side reactions.[9] These can include the formation of "overcondensates" and esters involving the free hydroxyl groups of the diethanolamide.[5] Therefore, careful optimization of reaction time and temperature is essential to maximize the yield of the target diethanolamide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of diethanolamide surfactants.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound can be an irritant; avoid prolonged skin contact and inhalation.

  • Sodium methoxide is a corrosive and flammable solid; handle with care and avoid contact with water.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • After handling chemicals, wash hands thoroughly before eating, drinking, or applying cosmetics.[5]

Protocol 1: Synthesis of Lauric Acid Diethanolamide via Chemical Catalysis

This protocol details the direct amidation of lauric acid with this compound using sodium methoxide as a catalyst.

Materials:

  • Lauric acid (C₁₂H₂₄O₂)

  • This compound (DEA, C₄H₁₁NO₂)

  • Sodium methoxide (CH₃ONa)

  • tert-Amyl alcohol (solvent)

  • 10% Citric acid solution

  • Acetone

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 15g of lauric acid and a 2:1 weight ratio of this compound.

  • Dissolution: Add tert-amyl alcohol at a 3:1 weight ratio relative to the reactants and stir the mixture at 250 rpm until all solids have dissolved.[4]

  • Catalyst Addition: Add sodium methoxide, corresponding to 5% of the weight of the fatty acid, to the reaction mixture.[4]

  • Reaction: Heat the mixture to 90°C and maintain this temperature for 2 hours with continuous stirring.[4]

  • Catalyst Precipitation: After the reaction is complete, cool the mixture and add 5 mL of 10% citric acid solution to precipitate the catalyst.[4]

  • Filtration: Separate the precipitated catalyst from the reaction mixture by filtration.[4]

  • Solvent Removal: Remove the tert-amyl alcohol solvent by rotary evaporation.[4]

  • Purification: Wash the resulting product with acetone to remove any residual unreacted this compound. Evaporate the acetone to obtain the purified lauric acid diethanolamide.[4]

Protocol 2: Synthesis of Diethanolamide from Vegetable Oil via Enzymatic Catalysis

This protocol describes a two-step process involving the transesterification of a vegetable oil to fatty acid methyl esters (FAMEs), followed by the enzymatic amidation of the FAMEs with this compound.

Part A: Transesterification of Vegetable Oil

Materials:

  • Palm oil (or other suitable vegetable oil)

  • Methanol (CH₃OH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH) for neutralization

  • Warm water

Procedure:

  • Reaction Setup: In a batch reactor (e.g., a three-neck flask with a stirrer and water bath), add 200 mL of palm oil.[6]

  • Reagent Preparation: Separately, mix 100 mL of methanol with a catalytic amount of concentrated sulfuric acid.

  • Reaction: Add the methanol-acid mixture to the palm oil and maintain the temperature at 60°C for 2 hours with a stirring speed of 150 rpm.[6]

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the methyl ester (FAME), and the lower layer is glycerol.

  • Neutralization and Washing: Separate and neutralize the methyl ester layer with NaOH. Wash the neutralized methyl ester with warm water to remove any remaining impurities.[6]

Part B: Enzymatic Amidation of FAMEs

Materials:

  • Fatty acid methyl esters (from Part A)

  • This compound

  • Immobilized lipase (e.g., Novozym 435)

  • Acetonitrile (solvent)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the FAMEs and this compound in acetonitrile. A molar ratio of 1:1 is a good starting point.

  • Enzyme Addition: Add the immobilized lipase (Novozym 435) to the reaction mixture.

  • Reaction: Maintain the reaction at 50°C with proper agitation for 6 hours.[8]

  • Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

  • Solvent Removal: Remove the acetonitrile solvent by rotary evaporation to yield the diethanolamide product.

Characterization and Quality Control

Thorough characterization of the synthesized diethanolamide is essential to confirm its identity, purity, and performance properties.

Protocol 3: Determination of Acid Number

The acid number is a measure of the residual free fatty acids in the product and can be used to calculate the conversion of the fatty acid starting material.

Materials:

  • Synthesized diethanolamide sample

  • 95% Ethanol

  • 0.1 N Potassium hydroxide (KOH) solution, standardized

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 2g of the diethanolamide product into a flask.

  • Add 10 mL of 95% ethanol and swirl to dissolve.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 N KOH until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Calculation:

    • Acid Number (mg KOH/g) = (V × N × 56.1) / W

      • V = volume of KOH solution in mL

      • N = normality of the KOH solution

      • W = weight of the sample in g

    • % Conversion = [(Initial Acid Number - Final Acid Number) / Initial Acid Number] × 100

Protocol 4: Spectroscopic Analysis

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful tool for identifying the functional groups present in the synthesized product and confirming the formation of the amide bond.

  • Procedure: Obtain an FTIR spectrum of the purified diethanolamide sample.

  • Key Spectral Features:

    • Disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • Appearance of a strong C=O stretching vibration for the amide group (amide I band) around 1640-1680 cm⁻¹.

    • Appearance of a C-N stretching vibration around 1200-1300 cm⁻¹.[2]

    • Presence of an O-H stretching band from the this compound hydroxyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to identify the specific fatty acid diethanolamides present in the product mixture and to detect any unreacted starting materials or byproducts.

  • Sample Preparation: A methanolic solution of the diethanolamide can be prepared for analysis.

  • Analysis: The sample is injected into the GC-MS system. The different components are separated based on their boiling points and retention times in the GC column and then identified by their mass fragmentation patterns in the mass spectrometer.

  • Interpretation: By comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards, the composition of the synthesized product can be determined.[1]

Data Presentation and Visualization

Optimizing Reaction Conditions

The following table summarizes typical reaction parameters for diethanolamide synthesis, illustrating the influence of different catalysts and starting materials.

Synthesis RouteStarting MaterialCatalystTemperature (°C)Time (h)Molar Ratio (Fatty Acid/Ester:DEA)Reference
ChemicalLauric AcidSodium Methylate140-1603-41:1[6]
ChemicalMethyl EstersNaOH16031:5[6]
EnzymaticTriglyceridesLipozyme TL IM4021:5 (g:mmol)[1]
EnzymaticLauric AcidNovozym 43550-706Not specified[8]
Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Amidation Reaction cluster_purification Product Purification cluster_analysis Quality Control FattyAcid Fatty Acid / Ester Reactor Reaction Vessel (Heating & Stirring) FattyAcid->Reactor DEA This compound DEA->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Catalyst Removal Reactor->Filtration Reaction Mixture Evaporation Solvent Removal Filtration->Evaporation Washing Washing with Acetone Evaporation->Washing FinalProduct Purified Diethanolamide Washing->FinalProduct FTIR FTIR Analysis FinalProduct->FTIR GCMS GC-MS Analysis FinalProduct->GCMS Titration Acid Number Titration FinalProduct->Titration

Caption: General experimental workflow for the synthesis and analysis of diethanolamide surfactants.

Chemical Reaction Pathways

ReactionPathways cluster_direct Direct Amidation cluster_transamidation Transamidation FA R-COOH (Fatty Acid) Amide1 RCON(C₂H₄OH)₂ (Diethanolamide) FA->Amide1 + DEA DEA1 NH(C₂H₄OH)₂ (this compound) Water H₂O Amide1->Water + FAME R-COOCH₃ (Fatty Acid Methyl Ester) Amide2 RCON(C₂H₄OH)₂ (Diethanolamide) FAME->Amide2 + DEA DEA2 NH(C₂H₄OH)₂ (this compound) Methanol CH₃OH Amide2->Methanol +

Caption: The two primary chemical pathways for the synthesis of diethanolamides.

References

  • Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and this compound by Using Sulphuric Acid Catalyst. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Synthesis of Diethanolamide Surfactant from Palm Oil by Esterification and Amidation Processes. (2022). Atlantis Press. [Link]

  • Biocatalytic Synthesis of Diethanolamide Surfactants Under Mild Reaction Conditions. (n.d.). SciSpace. [Link]

  • Fatty Acid Diethanolamide. (n.d.). Ataman Kimya. [Link]

  • Synthesis of Palm Oil-Based Diethanolamides. (2007). Journal of the American Oil Chemists' Society. [Link]

  • Determination of this compound and N-Nitrosothis compound in Fatty Acid Diethanolamides. (n.d.). SciSpace. [Link]

  • Optimization Method for the Synthesis of Fatty Amide Surfactants from Oleic Acid Catalyzed by Immobilized Lipase. (n.d.). Semantic Scholar. [Link]

  • Method of producing diethanolamides of fatty acids. (2018).
  • Catalytic Synthesis of Diethanolamide Surfactant from Used Cooking Oil. (2020). Neliti. [Link]

  • SYNTHESIS OF FATTY DIETHANOLAMIDE FROM Calophyllum inophyllum L. KERNEL OIL VIA ENZYMATIC REACTION. (2019). Rasayan Journal of Chemistry. [Link]

  • Optimization of alkyl-diethanolamide synthesis from fatty acid methyl ester of coconut oil using box-behnken design. (n.d.). SciSpace. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. (n.d.). ARPN Journals. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega. [Link]

  • This compound - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: DEA Reclamation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Degraded Diethanolamine (DEA) Solutions Audience: Researchers, Process Engineers, and Drug Development Professionals Status: Active | System Version: 2.4

Introduction: The Chemistry of Decay

Welcome to the DEA Reclamation Support Center. If you are here, your amine system is likely exhibiting symptoms of degradation: foaming, reduced acid-gas loading capacity, or unexplained corrosion.

This compound (DEA) does not just "get dirty"; it chemically evolves. In the presence of CO₂ and heat, DEA forms carbamates which dehydrate into 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD) . HEOD reacts further to form N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED) and bis(2-hydroxyethyl)piperazine (BHEP) . Simultaneously, the ingress of oxygen or process acids creates Heat Stable Salts (HSS) .

This guide treats your purification process not as a chore, but as a precise chemical engineering challenge.

Module 1: Diagnostic Triage

Before deploying purification hardware, you must characterize the contaminant profile. Blind purification often leads to resin fouling or reboiler coking.

Q: How do I distinguish between "spent" amine and "degraded" amine?

A: "Spent" amine simply holds CO₂/H₂S and requires regeneration (stripping). "Degraded" amine contains non-regenerable compounds. You must quantify two distinct contaminant classes:

  • Heat Stable Salts (HSS): Anions (formate, acetate, oxalate, thiosulfate) that bind to DEA and cannot be removed by steam stripping.

  • Organic Degradation Products: High-molecular-weight polymers (THEED, BHEP) that increase viscosity and cause foaming.

Diagnostic Protocol:

  • HSS Analysis: Perform Ion Chromatography (IC) . If HSS > 3% w/w, immediate Ion Exchange (IX) is required.

  • Organic Analysis: Perform GC-MS (Gas Chromatography-Mass Spectrometry). Look for peaks corresponding to BHEP and THEED. If these exceed 10% of total solution, Vacuum Distillation is necessary.

Visualizing the Decision Logic

Use the following workflow to select your purification unit operation.

DiagnosticLogic Start Input: Degraded DEA Sample Analysis Step 1: Analytical Triage (IC & GC-MS) Start->Analysis DecisionHSS HSS > 3% w/w? Analysis->DecisionHSS DecisionOrg THEED/BHEP > 10%? DecisionHSS->DecisionOrg No ActionIX Deploy Ion Exchange (Anion Removal) DecisionHSS->ActionIX Yes (Salts High) ActionVac Deploy Vacuum Distillation (Reclaim Amine) DecisionOrg->ActionVac Yes (Polymers High) ActionCarbon Activated Carbon Bed (Hydrocarbon Removal) DecisionOrg->ActionCarbon No (Trace Organics) ActionIX->DecisionOrg Post-IX Check

Figure 1: Decision matrix for selecting Ion Exchange vs. Vacuum Distillation based on contaminant species.

Module 2: Vacuum Distillation (The Heavy Lifter)

Used when organic degradation products (THEED, BHEP) are the primary issue.

Q: My recovery rate is low, and the reboiler sludge is solidifying. What is wrong?

A: You are likely operating at too high a pressure , forcing the reboiler temperature into the thermal degradation zone (>180°C). DEA degrades exponentially faster above 200°C.

The Protocol for High-Yield Reclamation: To recover pure DEA from a sludge of THEED/BHEP, you must lower the boiling point using deep vacuum.

ParameterTarget RangeCritical LimitReason
Pressure (Top) 10 - 30 mmHgMax 50 mmHgLowers BP of DEA to <160°C to prevent secondary degradation [1].
Reboiler Temp 160°C - 175°CMax 180°CAbove 180°C, DEA reacts to form heavy polymers [2].
Reflux Ratio 0.5 - 1.0N/ASufficient to knock back heavier BHEP entrainment.
Feed Location Mid-ColumnN/AAllows separation of water (overhead) and sludge (bottoms).

Step-by-Step Troubleshooting:

  • Vacuum Check: Ensure your system can hold <30 mmHg under load. Leaks are the #1 cause of failure.

  • Caustic Addition: Add 1-2% NaOH to the feed. This liberates DEA from any residual Heat Stable Salts, allowing the DEA to vaporize while the sodium salts remain in the sludge.

  • Sludge Management: Do not let the reboiler bottoms become dry. Maintain a "heel" of liquid to keep heat transfer surfaces wetted. If viscosity rises, inject a small slipstream of fresh water or steam condensate to maintain flowability.

Module 3: Ion Exchange (The Polisher)

Used when Heat Stable Salts (HSS) are the primary issue.[1]

Q: Our Ion Exchange (IX) resin capacity drops by 50% after only a few cycles. Is the resin defective?

A: Unlikely. The resin is likely being fouled by organic polymers (the degradation products mentioned in Module 2) or you are using the wrong regeneration protocol.

Mechanism: HSS removal requires a Strong Base Anion (SBA) resin in the Hydroxide (OH⁻) form. The resin swaps its OH⁻ ion for the contaminant anion (e.g., Formate HCOO⁻).



The Self-Validating Protocol:

  • Pre-Filtration: You must pass the amine through an activated carbon filter before the IX unit. This removes the heavy organic polymers (THEED) that coat the resin beads and block ion exchange sites.

  • Regeneration Logic:

    • Step 1: Water flush (2 Bed Volumes).

    • Step 2: NaOH Regeneration (4% NaOH, 3 Bed Volumes). Crucial: Flow rate must be slow (2-4 BV/hr) to allow diffusion.

    • Step 3: Water Rinse until effluent conductivity matches inlet water.

  • Validation: Measure the conductivity of the treated amine. A drop in conductivity indicates successful salt removal (since free amine is less conductive than ionic salts).

IXFlow Feed Degraded DEA (High HSS) Carbon Activated Carbon (Protect Resin) Feed->Carbon Remove Organics IX_Unit Anion Exchange (Remove Formate/Acetate) Carbon->IX_Unit Clean Feed Product Purified DEA IX_Unit->Product HSS < 0.5% Regen Regeneration Cycle (NaOH Wash) Regen->IX_Unit Periodic Restore

Figure 2: Ion Exchange workflow emphasizing the critical carbon pre-filtration step.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use activated carbon to remove Heat Stable Salts? A: No. Activated carbon adsorbs non-polar organic molecules (hydrocarbons, high-MW degradation products). It has zero capacity for ionic salts like formates or sulfates. You must use Ion Exchange or Electrodialysis for salts [3].

Q: Why does my purified DEA turn pink/red shortly after distillation? A: This is usually due to trace oxidation or the carryover of iron.

  • Troubleshoot: Check your vacuum column's demister pad. If entrainment (liquid droplets carrying iron/sludge) is passing into the overhead condenser, the color will transfer.

  • Fix: Install a finer mesh demister or increase the reflux ratio to wash down entrained droplets.

Q: At what concentration of degradation products should I stop reclaiming and just dump the solution? A: Economic tipping point:

  • Reclaim: If DEA concentration is >50% and contaminants are <20%.

  • Dump/Incinerate: If degradation products (THEED/BHEP) exceed 30-40%. At this level, the viscosity is so high that vacuum distillation becomes energetically inefficient due to poor heat transfer in the reboiler.

References
  • Kennard, M. L., & Meisen, A. (1984). Mechanisms of this compound Degradation. Industrial & Engineering Chemistry Fundamentals.

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th Edition). Gulf Professional Publishing.
  • Cummings, A. L., & Mecum, S. M. (1998). Ion Exchange Purification of Amine Solutions. Proceedings of the Laurance Reid Gas Conditioning Conference.

Sources

challenges in diethanolamine quantification in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Complex Matrices & Polarity Issues

Welcome to the Analytical Method Development Support Hub.

Agent: Senior Application Scientist Subject: Troubleshooting Diethanolamine (DEA) Analysis in Biological and Environmental Matrices.

You are likely here because standard C18 Reverse-Phase protocols are failing. DEA (


) is a highly polar, secondary amine that defies conventional retention mechanisms and lacks a UV chromophore. This guide treats your analytical challenges as "Support Tickets," providing root-cause analysis and validated workflows.
Part 1: Method Selection Wizard

Ticket ID: #INIT-01 Issue: "Which detection method should I use for my matrix?"

Before troubleshooting, ensure you are using the correct instrumentation for your sensitivity requirements.

MethodSelection Start Start: Define Sample Conc Target Concentration? Start->Conc HighConc High (ppm - %) Conc->HighConc Industrial/Raw Material Trace Trace (ppb - ppt) Conc->Trace Biofluids/Water Matrix Matrix Type? IC Ion Chromatography (Cond. Detection) Ref: NIOSH 3509 HighConc->IC MS_Avail Mass Spec Available? Trace->MS_Avail YesMS Yes (LC-MS/MS) MS_Avail->YesMS Preferred NoMS No (HPLC-FLD/UV) MS_Avail->NoMS Deriv Derivatization Required (FMOC-Cl) NoMS->Deriv

Figure 1: Decision logic for selecting the appropriate DEA quantification platform based on sensitivity needs and instrument availability.

Part 2: Troubleshooting Active Tickets
Ticket #404: Retention Failure (Elution at Void Volume)

Symptom: "My DEA peak elutes immediately (


) on my C18 column. I see no separation from salts."
Root Cause: Hydrophobic Collapse.  DEA is too polar (logP ≈ -1.3). On a standard C18 column in highly aqueous conditions, the stationary phase chains "collapse" or dewet, preventing interaction with the analyte.

Solution: Switch to HILIC or Mixed-Mode Chromatography. Do not use ion-pairing agents (like TFA) if you are using MS, as they cause severe signal suppression.

Recommended Protocol (LC-MS/MS Direct Analysis):

  • Stationary Phase: HILIC (Amide or Silica) or Mixed-Mode (C18 + Cation Exchange).

    • Validated Columns: Waters BEH Amide, HALO Penta-HILIC, or Thermo Acclaim Trinity P1.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: High organic start (e.g., 90% B) is critical for HILIC retention.

Mechanism of Action (HILIC): In HILIC, a water-rich layer forms on the polar stationary phase. DEA partitions into this water layer. Increasing the organic content of the mobile phase increases retention (opposite of Reverse Phase).

Ticket #500: "The Invisible Analyte" (Sensitivity Issues)

Symptom: "I have a peak, but the signal-to-noise ratio is too low in plasma samples." Root Cause: DEA lacks a chromophore (no benzene ring), making UV detection impossible without modification. In MS, low molecular weight (105 Da) leads to high background noise.

Solution A: Derivatization (HPLC-FLD) If you lack a Mass Spec, you must derivatize using FMOC-Cl (9-fluorenylmethyl chloroformate). This adds a fluorescent tag and makes the molecule hydrophobic enough for C18 columns.

Step-by-Step FMOC Derivatization Protocol:

  • Buffer Prep: Prepare 0.1 M Borate Buffer (pH 9.0).

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer.

  • Reagent: Add 200 µL FMOC-Cl (5 mM in Acetonitrile).

  • Incubate: 50°C for 20 minutes (or room temp for 40 mins).

  • Quench: Add 50 µL of 0.1 M Glycine or Adamantanamine to react with excess FMOC-Cl (prevents column fouling).

  • Inject: Analyze on C18 HPLC (Ex: 265 nm, Em: 315 nm).

Solution B: Optimized MRM Transitions (LC-MS/MS) For direct analysis, use Multiple Reaction Monitoring (MRM).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
DEA 106.188.115Quantifier
DEA 106.169.925Qualifier
DEA-d8 114.296.215Internal Std

Table 1: Optimized MRM parameters for DEA quantification in positive ESI mode.

Ticket #999: Matrix Interference (Ion Suppression)

Symptom: "My calibration curve is linear in solvent, but my spike recovery in plasma is 40%." Root Cause: Ion Suppression. Co-eluting phospholipids and salts in complex matrices compete for charge in the ESI source, "suppressing" the DEA signal.

Solution: Stable Isotope Dilution & Clean-up You must use a deuterated internal standard (DEA-d8). It elutes at the exact same time as DEA and suffers the same suppression, mathematically correcting the error.

Workflow Visualization:

MatrixCorrection cluster_Prep Sample Preparation Sample Complex Sample (Plasma/Urine) Spike Spike Internal Standard (DEA-d8) Sample->Spike PPT Protein Precipitation (ACN 3:1) Spike->PPT SPE SPE Clean-up (Cation Exchange) PPT->SPE Optional for high sensitivity Analysis LC-MS/MS Analysis (HILIC Mode) PPT->Analysis Rapid Method SPE->Analysis Calc Ratio Calculation: (Area DEA / Area DEA-d8) Analysis->Calc

Figure 2: The "Golden Standard" workflow for correcting matrix effects using Stable Isotope Dilution.

Part 3: Validated Protocol Summary

Method A: High-Throughput Clinical (LC-MS/MS)

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 10mM Ammonium Formate (pH 3) / B: ACN.

  • Gradient: 95% B to 60% B over 5 minutes.

  • Internal Standard: DEA-d8 (Final conc: 100 ng/mL).

  • Sample Prep: Protein precipitation with acidified Acetonitrile (0.1% Formic Acid).

Method B: Industrial Hygiene (NIOSH 3509 Adaptation)

  • Technique: Ion Chromatography.[1][2][3][4][5][6]

  • Eluent: 2 mM Hexanesulfonic acid.[2][5]

  • Detection: Conductivity.

  • Limit of Detection: ~13 µ g/sample .

  • Note: Best for air sampling cartridges, not plasma.

References
  • NIOSH Manual of Analytical Methods (NMAM). (1994). Method 3509: Aminoethanol Compounds II. Centers for Disease Control and Prevention. [Link]

  • ASTM International. (2017). ASTM D7599-16 Standard Test Method for Determination of this compound... in Water by LC/MS/MS. [Link]

  • Klink, F. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Note. [Link]

  • Shimadzu Application News. (2022). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link]

Sources

preventing diethanolamine degradation in amine treating units

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Prevention of Diethanolamine (DEA) Degradation in Amine Treating Units To: Process Chemists, Chemical Engineers, and Separation Scientists

Executive Summary: The Thermodynamics of Degradation

Welcome to the technical support center. You are likely here because your amine treating unit (ATU) is exhibiting loss of absorption capacity, foaming, or unexpected corrosion.

This compound (DEA) is kinetically stable under ideal conditions but thermodynamically prone to irreversible degradation via two distinct pathways: oxidative fragmentation and thermal polymerization .[1] Unlike Monoethanolamine (MEA), DEA cannot be easily thermally reclaimed at atmospheric pressure because its degradation temperature overlaps with its boiling point.[1] Therefore, prevention is the only viable strategy for long-term solvent integrity.

This guide deconstructs these mechanisms and provides validated protocols for stabilization.

Diagnostic Triage: Identify Your Degradation Mechanism

Before implementing a fix, you must isolate the pathway.[1] Use the logic flow below to categorize your system's failure mode.

DiagnosticTriage Start Symptom: Loss of Capacity / Foaming Analyze Action: Run Ion Chromatography (IC) & GC-MS Analysis Start->Analyze Result_HSS Result: High Heat Stable Salts (HSS) (Formate, Acetate, Oxalate) Analyze->Result_HSS Dominant Species: Anions Result_Poly Result: High Organic Polymers (THEED, BHEP) Analyze->Result_Poly Dominant Species: High MW Amines Diag_Ox Diagnosis: Oxidative Degradation (O2 Ingress) Result_HSS->Diag_Ox Diag_Therm Diagnosis: Thermal/CO2 Degradation (Reboiler Issue) Result_Poly->Diag_Therm

Figure 1: Diagnostic logic for isolating DEA degradation pathways based on analytical signatures.

Module A: Thermal & CO₂-Induced Degradation

The Issue: High temperatures in the reboiler, combined with dissolved CO₂, drive the polymerization of DEA into corrosive diamines and piperazines.

The Mechanism: Carbamate Polymerization

Unlike simple thermal decomposition, this is a chemically induced pathway.[1] DEA reacts with CO₂ to form a carbamate.[1] Under high heat, this carbamate cyclizes and dehydrates.[1]

  • DEA + CO₂ ⇌ DEA Carbamate

  • Carbamate + Heat → THEED (Tris-hydroxyethylethylenediamine)[1]

  • THEED + Heat → BHEP (Bis(hydroxyethyl)piperazine)[1]

Consequence: BHEP and THEED do not absorb acid gas.[1] They increase viscosity (leading to foaming) and are corrosive to carbon steel [1].[1]

Troubleshooting & Prevention Guide
ParameterCritical LimitScientific Rationale
Reboiler Skin Temp < 127°C (260°F) Above this activation energy threshold, the rate of carbamate-to-THEED conversion accelerates exponentially [2].[1]
CO₂ Loading < 0.35 mol/mol High rich-amine loading increases the concentration of the carbamate intermediate, pushing the equilibrium toward degradation products.
Thermal Reclaiming DO NOT USE DEA degrades below its atmospheric boiling point.[1][2] Conventional thermal reclaiming will destroy the solvent.[1] Use Ion Exchange (see Module C).

Q: My reboiler bulk temperature is 120°C, but I still see BHEP. Why? A: Check your skin temperature, not just bulk temperature.[1] Fouling on the tube bundle creates localized hot spots where the film temperature exceeds 130°C, initiating degradation at the surface boundary layer.

Module B: Oxidative Degradation & Heat Stable Salts (HSS)

The Issue: Oxygen ingress causes radical fragmentation of the DEA molecule, forming organic acids. These acids react with DEA to form Heat Stable Salts (HSS) which cannot be regenerated in the stripper.[1]

The Mechanism: Radical Fragmentation

Oxygen reacts with DEA via a free-radical mechanism, often catalyzed by dissolved metals (Fe, Cu).

  • Pathway: DEA + O₂[1] • → Peroxide Radicals → Glycine + Formic Acid + Glycolic Acid [1]

  • Salt Formation: Formic Acid + DEA → DEA-Formate (HSS) [1]

Consequence: HSS tie up amine molecules (reducing capacity) and lower the solution pH, stripping the protective iron sulfide layer from piping and causing severe pitting corrosion [3].

Protocol: Oxygen Exclusion System
  • Nitrogen Blanketing: Ensure all storage tanks and surge vessels are blanketed with N₂ (positive pressure).[1]

  • Make-up Water Audit: Test make-up water for dissolved oxygen.[1] If >50 ppb, install an O₂ stripper or scavenger injection point.[1]

  • Filtration: Install activated carbon filters to remove dissolved iron, which acts as a catalyst for oxidative breakdown.[1]

Module C: Remediation Protocol (HSS Removal)

Since DEA cannot be thermally reclaimed, you must use Ion Exchange (IX) or Electrodialysis to remove degradation products.[1]

Protocol: Ion Exchange (IX) for HSS Removal

Use this workflow to restore solvent capacity without discarding the inventory.

Prerequisites:

  • HSS concentration > 1.0 wt% (as amine salts).[1]

  • Strong Base Anion (SBA) Resin (Type I or II).[1]

Step-by-Step Methodology:

  • Slipstream Setup: Divert 5-10% of the lean amine flow through a cation filter (to remove Fe/particulates) then into the IX bed.[1]

  • Adsorption Cycle: The resin exchanges hydroxide ions (OH⁻) for the HSS anions (Formate⁻, Acetate⁻, Thiosulfate⁻).[1]

    • Reaction:

      
      
      
    • Result: Free DEA is returned to the system; HSS is trapped on the resin.

  • Regeneration: Once resin capacity is reached, take offline and backflush with NaOH to strip the HSS anions to waste.[1]

  • Validation: Measure conductivity of the outlet. A drop in conductivity indicates successful salt removal.[1]

Module D: Analytical Protocol (Ion Chromatography)

Do not rely solely on titration.[1][3] Titration measures total alkalinity but cannot distinguish between active DEA and degradation amines like THEED.[1]

Standard Operating Procedure: Determination of HSS Anions Based on Dionex/Thermo Fisher Application Note 122 [4]

  • Instrument: Ion Chromatograph (IC) with conductivity detector.

  • Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or equivalent).

  • Eluent: Potassium Hydroxide (KOH) gradient (1 mM to 60 mM).

  • Sample Prep: Dilute lean amine sample 1:100 with deionized water. Filter through 0.2 µm nylon filter.[1]

  • Target Analytes:

    • Formate/Acetate: Indicators of oxidative degradation.[1]

    • Thiosulfate/Thiocyanate: Indicators of inlet gas contamination (HCN/SO₂).[1]

    • Chloride: Indicator of cooling water leaks or upstream salt ingress.[1]

Visualizing the Degradation Pathways

DEADegradation DEA This compound (DEA) Carbamate DEA Carbamate DEA->Carbamate + CO2 Peroxide Peroxide Radicals DEA->Peroxide + O2 CO2 CO2 + Heat (Reboiler) O2 O2 + Radicals (Absorber/Tanks) THEED THEED (Corrosive Diamine) Carbamate->THEED Dehydration Acids Organic Acids (Formic, Glycolic) Peroxide->Acids Fragmentation BHEP BHEP (Polymer/Solid) THEED->BHEP Cyclization HSS Heat Stable Salts (HSS) (Permanent Capacity Loss) Acids->HSS + DEA

Figure 2: Chemical pathways leading to DEA degradation.[1] Note that Thermal (top) leads to polymers, while Oxidative (bottom) leads to salts.

References
  • Chakma, A., & Meisen, A. (1997).[1] Degradation of this compound in Gas Treating Solutions. Industrial & Engineering Chemistry Research. Link[1]

  • Bryan Research & Engineering (BRE). (2006).[1][2] Selecting Amines for Sweetening Units. BRE Technical Papers. Link

  • Supap, T., et al. (2011).[1] Mechanism of Formation of Heat Stable Salts (HSSs) and their Roles in Further Degradation of Monoethanolamine. Energy Procedia. Link

  • Thermo Fisher Scientific. (2016).[1][4] Separation of Heat Stable Amine Salts in Methylthis compound (MDEA) Solutions Using High-Pressure IC. Application Note 122. Link

Sources

Technical Support Center: Improving the Stability of Diethanolamine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethanolamine (DEA) solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of DEA for their experimental success. As a secondary amine and a diol, this compound is a versatile reagent, but its utility is contingent on its stability. Degradation can lead to inconsistent results, loss of potency, and the introduction of confounding variables into your experiments. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you maintain the integrity of your DEA solutions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of DEA solutions. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Problem: My DEA solution is discolored (yellow to brown).

Analysis: Discoloration is the most common indicator of DEA degradation. The appearance of a yellow or brown tint is primarily caused by oxidative degradation . When exposed to atmospheric oxygen, DEA can undergo a series of reactions that produce chromophores (colored compounds). This process can be accelerated by exposure to light and the presence of metal ion contaminants, which can catalyze oxidation reactions. While high temperatures also cause degradation, discoloration is the classic hallmark of oxidation.[1][2]

Diagnostic Workflow:

start Problem: Solution Discoloration q1 Was the solution prepared or stored with exposure to air? start->q1 cause1 Primary Cause: Oxidative Degradation q1->cause1 Yes q2 Was the solution exposed to high heat (>60°C) or strong light? q1->q2 No sol1 Solution: 1. Discard discolored solution. 2. Prepare fresh solution using degassed solvent. cause1->sol1 cause2 Accelerating Factors: Heat, UV Light, Metal Ion Contamination q2->cause2 Yes sol3 Solution: Store solution in amber glass at controlled room temperature, away from heat sources. cause2->sol3 sol2 Solution: Implement inert atmosphere techniques (See Protocol 1). sol1->sol2 sol2->sol3

Caption: Troubleshooting workflow for discolored DEA solutions.

Recommended Solutions:

  • Confirm the Source: First, ensure the discoloration is not from a contaminated solvent or glassware. Use high-purity water (e.g., Milli-Q or equivalent) and meticulously clean all equipment.

  • Discard and Replace: It is not recommended to use a discolored solution, as the concentration of active DEA is lower and degradation byproducts are present. Discard the solution according to your institution's safety guidelines.

  • Implement Oxygen-Free Techniques: The most effective preventative measure is to remove dissolved oxygen from your solvent before adding DEA and to protect the final solution from air. This is achieved by sparging the solvent with an inert gas like nitrogen or argon.[3] (See Protocol 1: Inert Gas Sparging ).

  • Consider an Antioxidant: For long-term storage or sensitive applications, the addition of a stabilizing agent can be beneficial.

    • EDTA (Ethylenediaminetetraacetic acid): Acts as a metal chelator, sequestering metal ions that catalyze oxidative degradation.[4][5] A suggested starting concentration is 0.001 to 0.005 M.

    • Ascorbic Acid (Vitamin C): A common antioxidant that can act as a free radical scavenger.[6] Empirical testing is recommended to determine the optimal concentration for your specific application.

Problem: The pH of my DEA solution has decreased.

Analysis: A significant drop in the pH of a DEA solution is often due to two main processes: absorption of acidic gases from the atmosphere and the formation of acidic degradation products.

  • Carbon Dioxide (CO₂) Absorption: DEA is a weak base and will readily react with atmospheric CO₂ to form carbamates, leading to a decrease in the solution's basicity.[7]

  • Oxidative Degradation: The oxidation of DEA can produce acidic byproducts such as organic acids, which will neutralize some of the amine and lower the overall pH.[1]

Recommended Solutions:

  • Minimize Air Exposure: As with discoloration, the primary solution is to prevent contact with air. Keep containers tightly sealed when not in use. For transfers, work quickly or under a blanket of inert gas.

  • Verify Concentration: A loss of DEA due to degradation will also result in a lower pH. Use a titration method to check the current concentration of your solution. (See Protocol 2: Titration to Determine DEA Concentration ).

  • Store Properly: Store solutions in tightly sealed, appropriate containers. For long-term storage, flushing the headspace of the container with nitrogen before sealing can significantly improve stability.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous DEA solutions?

A: To maximize shelf life, aqueous DEA solutions should be stored in tightly sealed, airtight containers protected from light.[8] Storage under an inert atmosphere (nitrogen or argon) is highly recommended for long-term color stability.[8]

ParameterRecommendationRationale
Temperature Controlled Room Temperature (15-25°C)Avoids freezing (DEA freezing point is 28°C) and prevents acceleration of thermal degradation at higher temperatures.[9]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation and absorption of atmospheric CO₂, which are the primary pathways of instability.[3][8]
Container Amber Borosilicate Glass (Type I)Protects from light (which can accelerate oxidation) and is non-reactive.
Plastics High-Density Polyethylene (HDPE), Polypropylene (PP)Good for short-term storage; show little to no damage after 30 days at 20°C.[10] Avoid long-term storage in plastic.
Shelf Life ~24 months (unopened, protected)The quality should be re-evaluated after this period, especially if opened.[8] Frequent opening will significantly reduce shelf life.

Q2: What container materials should I absolutely avoid for DEA solutions?

A: Avoid copper, aluminum, zinc, and their alloys (like brass).[7] DEA is corrosive to these metals, which can lead to contamination of your solution with metal ions and compromise the integrity of the container.

Q3: What are the primary degradation products and why are they a concern?

A: DEA degradation is complex and can form a wide variety of byproducts.

  • Thermal Degradation (especially with CO₂): Leads to products like 3-(hydroxyethyl)-2-oxazolidinone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)piperazine (BHEP).[11]

  • Oxidative Degradation: Can form a mixture of smaller amines, ammonia, and organic acids.[1]

These products are a concern because they reduce the concentration of active DEA, can alter the pH and ionic strength of the solution, and may interfere with your downstream applications or assays.

Q4: Can I reverse the degradation of my DEA solution?

A: Generally, no. Degradation pathways like oxidation and thermal decomposition are irreversible. While some specific chemical reactions can be reversed (e.g., using sodium borohydride to reduce imines formed during degradation), this is not practical for restoring a bulk solution.[12][13] The presence of a complex mixture of byproducts makes purification difficult and unreliable. The best practice is to prevent degradation from occurring in the first place.

Part 3: Key Experimental Protocols

Protocol 1: Inert Gas Sparging for Solution Preparation

Objective: To remove dissolved oxygen from a solvent prior to dissolving this compound, thereby preventing oxidative degradation.

Materials:

  • Solvent (e.g., high-purity water)

  • Flask or bottle for the solution (with a septum-compatible cap if possible)

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Tubing

  • Two long needles (e.g., 21 gauge)

  • Sterile filter for gas line (optional, for cell culture applications)

cluster_prep Setup cluster_sparge Sparging cluster_finish Completion P1 1. Fill flask with solvent. P2 2. Seal flask with a rubber septum. P1->P2 P3 3. Connect inert gas source to one needle (inlet). P2->P3 S1 4. Insert inlet needle below solvent surface. P3->S1 S2 5. Insert second needle (outlet) into headspace. S1->S2 S3 6. Start gentle gas flow. Observe bubbling. S2->S3 S4 7. Sparge for 15-30 min per 500 mL of solvent. S3->S4 F1 8. Remove outlet needle, then inlet needle. S4->F1 F2 9. Immediately add DEA to the degassed solvent. F1->F2 F3 10. Blanket headspace with inert gas before sealing for storage. F2->F3

Caption: Workflow for preparing stabilized DEA solutions via inert gas sparging.

Methodology:

  • Preparation: Pour the required volume of solvent into a clean, dry flask. The flask should not be more than two-thirds full to avoid splashing.

  • Seal the Vessel: Securely cap the flask with a rubber septum.

  • Set up Gas Line: Attach tubing from the inert gas regulator to a long needle. This will be your gas inlet.

  • Insert Needles: Carefully pierce the septum with the gas inlet needle, ensuring its tip is submerged well below the surface of the solvent. Pierce the septum with a second, shorter needle to act as a gas outlet; its tip should remain in the headspace above the liquid.[14]

  • Initiate Sparging: Open the regulator to produce a slow, steady stream of bubbles through the solvent. Avoid a violent flow that could cause splashing. A rate of 1-2 bubbles per second is typically sufficient.

  • Duration: Allow the gas to bubble through the solvent for at least 15-30 minutes for volumes up to 500 mL. Larger volumes will require longer sparging times.

  • Completion: After the required time, remove the outlet needle first, then remove the inlet needle. This prevents a vacuum from forming and pulling air back into the flask.

  • Dissolve DEA: Immediately weigh and add your this compound to the now-degassed solvent and mix until dissolved.

  • Storage: For optimal stability, flush the headspace of the container with inert gas before tightly sealing for storage.

Protocol 2: Titration to Determine DEA Concentration

Objective: To determine the concentration of an aqueous this compound solution using a standard acid-base titration. This protocol is adapted from the USP assay for this compound.[15]

Materials:

  • DEA solution (sample)

  • Standardized 0.5 N Hydrochloric Acid (HCl)

  • Bromocresol Green indicator solution

  • High-purity water

  • 250 mL Erlenmeyer flask

  • 50 mL burette

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2 g of your DEA solution into a 250 mL Erlenmeyer flask. Record the exact weight.

    • Add 50 mL of high-purity water to the flask and swirl to mix.

  • Indicator Addition:

    • Add 2-3 drops of Bromocresol Green indicator solution to the flask. The solution should turn blue, indicating a basic pH.

  • Burette Preparation:

    • Rinse a 50 mL burette with a small amount of the 0.5 N HCl titrant.

    • Fill the burette with the 0.5 N HCl solution, ensuring no air bubbles are in the tip.

    • Record the initial volume on the burette to two decimal places.

  • Titration:

    • Place the Erlenmeyer flask under the burette on a white surface to make the color change easy to see.

    • Slowly add the HCl titrant to the DEA solution while constantly swirling the flask.[16]

    • As you approach the endpoint, the solution will begin to show flashes of green/yellow. Add the titrant drop by drop at this stage.

    • The endpoint is reached when the solution undergoes a distinct color change from blue to a persistent yellow.

  • Record and Repeat:

    • Record the final volume on the burette.

    • Repeat the titration at least two more times for a total of three consistent results (volumes should agree within 0.1 mL).

Calculation:

The concentration of this compound is calculated using the following formula:

DEA (% w/w) = (V_HCl × N_HCl × 105.14) / (W_sample × 10)

Where:

  • V_HCl = Volume of HCl used in mL (final - initial volume)

  • N_HCl = Normality of the HCl solution (e.g., 0.5 N)

  • 105.14 = Molecular weight of this compound ( g/mol )

  • W_sample = Weight of the DEA solution sample in grams

This calculation gives the percentage of DEA by weight in your solution.

Part 4: References

  • United States Pharmacopeia. This compound Monograph. Available at: [Link]

  • Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737-15753. Available at: [Link]

  • US Patent US20120271026A1. Inhibition of amine oxidation. Available at:

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Linde Gas. Inerting, purging, sparging, pressure transfer in pharma/biotech. Available at: [Link]

  • Arellanes-Robledo, J., et al. (2016). Ethylenediaminetetraacetic acid induces antioxidant and anti-inflammatory activities in experimental liver fibrosis. PMC - NIH. Available at: [Link]

  • Huntsman Corporation. SAFETY DATA SHEET: this compound. Available at: [Link]

  • Liguori, I., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. PMC - NIH. Available at: [Link]

  • Varma, R. S., & Dahiya, R. (1998). A Simple Reduction of Imines to Biologically Important Secondary Amines Using Sodium Borohydride/Alumina in Solid-Phase. ResearchGate. Available at: [Link]

  • Wikipedia. Ethylenediaminetetraacetic acid. Available at: [Link]

  • Kennard, M. L., & Meisen, A. (1984). Mechanisms and kinetics of this compound degradation. Industrial & Engineering Chemistry Fundamentals, 23(3), 358-364.

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • COMSOL. (2018). How to Model Sparging in COMSOL Multiphysics®. Available at: [Link]

  • Google Patents. CA2644088A1 - Method for inhibiting amine degradation during co2 capture from a gas stream. Available at:

  • ResearchGate. Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. Available at: [Link]

  • Materials Chemistry Horizons. (2023). Significance of Antioxidants and Methods to Evaluate Their Potency. Available at: [Link]

  • University of York. Degassing solvents - Chemistry Teaching Labs. Available at: [Link]

  • Royal Society of Chemistry. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Available at: [Link]

  • AP Chemistry. AP Lab 14 Acid Base Titration. Available at: [Link]

  • CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Available at: [Link]

  • ResearchGate. EDTA (Ethylenediaminetetraacetic Acid). Available at: [Link]

  • MDPI. Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Available at: [Link]

  • ResearchGate. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]

  • Wikipedia. Sodium borohydride. Available at: [Link]

  • PMC - NIH. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. Available at: [Link]

  • YouTube. Performing a Reaction Under an Inert Atmosphere. Available at: [Link]

  • De Anza College. Experiment 11 - Acid-Base Titration Procedure. Available at: [Link]

  • PMC - NIH. Comparative study of the antioxidant capability of EDTA and Irganox. Available at: [Link]

  • Oreate AI Blog. The Role of Sodium Borohydride in Reductive Amination. Available at: [Link]

  • Magnum Solvent, Inc. GAS/SPEC MDEA. Available at: [Link]

  • Innovative Polymers. Effects of Oxidation on Amine-Containing Materials. Available at: [Link]

  • K-Patents. MONOETHANOLAMINE (MEA), this compound (DEA) METHYLthis compound (MDEA). Available at: [Link]

  • Valency Labs. A Guide to Chemical Compatibility & Plastic Suitability. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Foaming in Diethanolamine (DEA) Scrubbers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering foaming issues in diethanolamine (DEA) scrubbers. As foaming can severely impede the efficiency of acid gas removal, leading to off-specification products and operational disruptions, a systematic approach to troubleshooting is paramount.[1] This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: My DEA solution is foaming. What are the most likely causes?

Pure aqueous this compound solutions do not inherently foam.[1][2] Foaming is almost always a result of contaminants that alter the surface tension of the solution.[1] The primary culprits include:

  • Hydrocarbon Condensates: Liquid hydrocarbons entering the contactor can reduce the surface tension of the DEA solution, leading to foaming.[2][3] This is often due to improper inlet gas temperature control.[4]

  • Suspended Solids: Fine particulate matter, such as iron sulfide from corrosion, can stabilize foam bubbles.[5][6][7] Smaller particles tend to have a more significant foam-stabilizing effect.[6]

  • DEA Degradation Products: Over time, DEA can degrade, forming byproducts that act as surfactants and promote foaming.[3][8] Some degradation products, like piperazine and bicine, can significantly increase the time it takes for foam to break.[8]

  • External Contaminants: Well-treating fluids, corrosion inhibitors, and even excessive use of antifoaming agents can introduce surface-active agents into the system and induce foaming.[1][2][9]

Q2: How does temperature and pressure affect foaming in my DEA scrubber?

Operating parameters play a crucial role in the tendency and stability of foam.

  • Temperature: Maintaining the lean DEA inlet temperature 5-10°C above the dew point of the feed gas is critical to prevent hydrocarbon condensation within the scrubber, a primary cause of foaming.[8] Conversely, higher temperatures can increase the tendency of a solution to foam, although it may decrease the stability of the foam once formed.[10][11] To prevent amine degradation, it's recommended to maintain the stripper temperature between 125-130°C and the scrubber temperature between 40-45°C.[8]

  • Pressure: A sudden increase in the differential pressure across the absorber is a common symptom of foaming.[12] The foam creates a physical barrier that restricts gas flow, leading to a pressure drop.

Q3: Can the antifoam agent I'm using be causing the foaming?

Yes, ironically, the overuse of antifoam agents can exacerbate foaming issues.[1][2] Antifoams are themselves surface-active agents, and excessive injection can stabilize foam rather than break it.[1][9] It is crucial to adhere to the manufacturer's recommended dosage and to consider continuous, low-level injection for systems prone to chronic foaming, rather than large batch treatments.[2]

Q4: Where is the best place to inject an antifoam agent?

For immediate control of a foaming problem, antifoam should be injected just upstream of where the foaming is occurring.[2] A common and effective injection point is at the rich amine outlet of the contactor, before the level control valve.[2]

Systematic Troubleshooting Guide

A logical and systematic approach is essential for effectively diagnosing and resolving foaming issues. The following guide, supplemented by the workflow diagram below, outlines a step-by-step process for troubleshooting.

Diagram: Systematic Troubleshooting Workflow for DEA Scrubber Foaming

Troubleshooting Foaming in DEA Scrubbers A Foaming Observed (High dP, Level Fluctuation) B Immediate Action: Inject Antifoam Upstream A->B Immediate Mitigation C Sample Collection (Lean & Rich DEA, Feed Gas Condensate) A->C Diagnostic Sampling F Check Operating Parameters A->F Operational Check G Mechanical Inspection A->G System Integrity Check I Review Antifoam Strategy B->I D Visual Inspection of DEA Solution (Clear & Bright vs. Hazy/Dark) C->D E Laboratory Analysis D->E If Contamination Suspected H Contaminant Identification E->H J Implement Corrective Actions F->J G->J H->J I->J K Monitor System Performance J->K K->A Foaming Persists L Root Cause Identified & Resolved K->L Foaming Subsided

Caption: A logical workflow for troubleshooting foaming in DEA scrubbers.

Step 1: Immediate Mitigation

If foaming is severe and causing operational instability, the immediate priority is to bring the system under control.

  • Antifoam Injection: Inject a suitable antifoam agent, such as a silicone-based or polyalkylene glycol type, just upstream of the foam.[2] It is crucial to test the effectiveness of the antifoam on a sample of the foaming amine to determine the correct type and dosage.[2]

Step 2: Data and Sample Collection

Gathering relevant data and samples is critical for accurate diagnosis.

  • Operational Data: Record key operating parameters such as temperatures, pressures (especially differential pressure across the absorber), and flow rates at the time of the foaming event.

  • Sample Collection: Carefully collect samples of the lean and rich DEA solution. If possible, also collect any condensed liquids from the feed gas inlet separator.

Step 3: Initial On-Site Analysis

A simple visual inspection of the DEA solution can provide valuable initial clues.

  • "Clear and Bright" Test: A clean, healthy DEA solution should be clear and bright. A hazy, dark, or discolored appearance indicates the presence of suspended solids or degradation products.

  • Shake Test: Vigorously shake a sample of the rich and lean amine in a clear, sealed container. The presence of stable foam after shaking is a strong indicator of a foaming issue.[2] Foaming in the lean sample points to a problem in the absorber, while foam in the rich sample suggests issues in the flash separator and stripper.[2]

Step 4: Comprehensive Laboratory Analysis

For persistent or severe foaming problems, a detailed laboratory analysis of the DEA solution is necessary to identify the root cause.

Analytical TestPurposePotential Findings Indicating Foaming Issues
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify organic contaminants.[13]Presence of long-chain carboxylic acids, esters, and alcohol ethoxylates.[13] Unsaturated fatty acids can cause foaming even at low concentrations (e.g., 10 ppm).[8][13]
Ion Chromatography (IC) To measure the concentration of heat-stable salts (HSS) and amine degradation products.[12]Elevated levels of HSS can indicate increased corrosion, and certain degradation products are known to be foam-promoting.
Total Suspended Solids (TSS) To quantify the amount of particulate matter in the solution.High TSS levels, often due to iron sulfide, contribute to foam stability.[7]
Surface Tension Measurement To determine the surface tension of the DEA solution.A lower than expected surface tension is a direct indicator of the presence of surface-active contaminants.[1]
Step 5: Review of Operational and Mechanical Integrity
  • Inlet Gas Separation: Ensure that the feed gas inlet separator and any coalescing filters are functioning correctly to remove liquid hydrocarbons and other entrained contaminants before they enter the contactor.[2]

  • Filtration Systems: Check the condition of the amine filtration system, including particulate filters and activated carbon beds.[2] Passivated carbon filters will not effectively remove contaminants.[2]

  • Temperature Control: Verify that the lean amine temperature is being maintained at the recommended level above the feed gas dew point.[4][8]

Methodologies and Protocols

Protocol 1: Antifoam Efficacy Test

Objective: To determine the most effective antifoam agent and the optimal dosage for a specific foaming DEA solution.

Materials:

  • Samples of the foaming DEA solution

  • A selection of antifoam agents (e.g., silicone-based, polyglycol-based)

  • Graduated cylinders (100 mL)

  • Micropipettes

  • Stopwatch

Procedure:

  • Pour 100 mL of the foaming DEA solution into several graduated cylinders.

  • To each cylinder, add a different type or concentration of antifoam agent. Leave one cylinder as a control with no antifoam.

  • Securely cap and vigorously shake each cylinder for a set period (e.g., 30 seconds) to induce foaming.

  • Place the cylinders on a level surface and start the stopwatch.

  • Record the initial foam height and the time it takes for the foam to completely dissipate (the "break time").

  • The most effective antifoam will result in the lowest initial foam height and the shortest break time.

Diagram: Antifoam Efficacy Testing Workflow

Antifoam Efficacy Testing Start Obtain Foaming DEA Sample Prep Prepare Graduated Cylinders with DEA Start->Prep Add_Antifoam Add Different Antifoams/Concentrations Prep->Add_Antifoam Control Include a 'No Antifoam' Control Prep->Control Shake Induce Foaming (Shake Vigorously) Add_Antifoam->Shake Control->Shake Measure Record Initial Foam Height & Start Timer Shake->Measure Observe Measure Foam Break Time Measure->Observe Compare Compare Results Observe->Compare Select Select Most Effective Antifoam & Dosage Compare->Select

Caption: Workflow for selecting an effective antifoam agent.

References

  • A comprehensive review on control and mitigating the foam formation in amine-based solvents - ResearchGate. (2025, October 9). Retrieved from [Link]

  • Foaming in Amine Treating Units - Norton Engineering Consultants. (2020, August 6). Retrieved from [Link]

  • Troubleshooting Foaming in an Amine Plant - YouTube. (2020, October 13). Retrieved from [Link]

  • Corrosion Problems in a Refinery this compound System. Retrieved from [Link]

  • How can the problem of foaming in the scrubber be eliminated?. Retrieved from [Link]

  • This compound – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • GDS120 - Analysis of Foaming Mechanisms in Amine Plants - Pall Corporation. Retrieved from [Link]

  • Foam and Antifoam Behavior of PDMS in MDEA-PZ Solution in the Presence of Different Degradation Products for CO 2 Absorption Process - MDPI. (2023, January 13). Retrieved from [Link]

  • Foam prevention in amine gas treating (gas sweetening) | KRÜSS Scientific. Retrieved from [Link]

  • Control of Foam Formation in the Amine Gas Treating System - iarjset. (2017, January). Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. (2019, June 1). Retrieved from [Link]

  • Foam Behaviour of An Aqueous Solution of Piperazine-N-Methylthis compound (MDEA) Blend as A Function of The Type of Impurities and Concentrations - ResearchGate. (2010, January). Retrieved from [Link]

  • Identifying sources key to detailed troubleshooting of amine foaming - ResearchGate. (2020, August 7). Retrieved from [Link]

  • (PDF) Foam and Antifoam Behavior of PDMS in MDEA-PZ Solution in the Presence of Different Degradation Products for CO2 Absorption Process - ResearchGate. (2023, October 13). Retrieved from [Link]

  • Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PMC. (2022, December 8). Retrieved from [Link]

  • Foaming in Amine Treating Units - YouTube. (2021, December 8). Retrieved from [Link]

Sources

Technical Support Center: Diethanolamine (DEA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Method Development Support Center.

You are likely here because Diethanolamine (DEA) is proving difficult to analyze using standard HPLC-UV workflows. This is a common bottleneck in drug development and surfactant analysis. DEA (


) is a secondary amine with no chromophore , a high pKa (~8.9) , and high polarity.

These three factors create a "perfect storm" for chromatographic failure:

  • Invisibility: It does not absorb UV well above 200 nm.

  • Tailing: It interacts strongly with residual silanols on silica columns.

  • Retention Loss: It elutes in the void volume on standard C18 columns.

Use the guide below to troubleshoot your specific issue.

Part 1: Method Selection Strategy

Stop and verify your detection limits before optimizing chromatography.

If you are trying to detect trace impurities (ppm level) using standard UV at 210 nm, you will likely fail due to baseline noise. Use this decision matrix to select the correct mode.

MethodSelection Start Start: Define Sensitivity Requirement HighConc High Concentration (> 100 ppm) Start->HighConc Raw Material Assay Trace Trace Analysis (< 10 ppm) Start->Trace Impurity/Cleaning Validation UV_Direct Direct UV (210 nm) Risk: Low Specificity HighConc->UV_Direct Standard HPLC RI_CAD RI / CAD / ELSD Universal Detection HighConc->RI_CAD If UV noise too high Deriv Derivatization (FMOC-Cl) Fluorescence Detection Trace->Deriv HPLC Available Only IC Ion Chromatography Conductivity Detection Trace->IC IC System Available

Figure 1: Method Selection Matrix. Choose derivatization or IC for trace analysis; Direct UV is reserved only for high-concentration assays.

Part 2: Troubleshooting Sensitivity (The "Invisible Peak")
Q: I am seeing a noisy baseline and no DEA peak at 210 nm. What is wrong?

A: DEA lacks a conjugated


-system (benzene ring), meaning it has negligible UV absorbance.
  • The Fix: If you cannot use a universal detector (CAD/ELSD), you must perform Pre-column Derivatization . The industry standard is FMOC-Cl (9-Fluorenylmethyl chloroformate), which tags the secondary amine with a highly fluorescent group.

Protocol: FMOC-Cl Derivatization for DEA

Target: Trace analysis (LOD ~10-50 ppb)

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0 (Critical for deprotonating the amine).

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (ACN).

  • ADAM Reagent (Optional): 1-aminoadamantane (to quench excess FMOC).

Step-by-Step Workflow:

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 5 minutes . (Do not heat; FMOC degrades).

  • Quench: Add 20 µL of ADAM solution (or perform a hexane extraction to remove excess FMOC-Cl if it interferes with the chromatogram).

  • Inject: 10 µL into HPLC.

Chromatographic Conditions (FMOC-DEA):

  • Column: C18 High Surface Area (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: ACN. Gradient 40% B to 90% B.

  • Detection: Fluorescence (Ex: 265 nm / Em: 315 nm).

Part 3: Troubleshooting Peak Shape (The "Shark Fin")
Q: My DEA peak tails severely (Asymmetry > 2.0). Why?

A: This is a classic "Secondary Interaction." DEA has a pKa of ~8.[1]9. At neutral or acidic pH (pH 3-6), DEA is protonated (


). Standard silica columns have residual silanols (

) with a pKa of ~4.5. The positively charged DEA sticks to the negatively charged silanols via ion-exchange mechanisms, causing tailing.

SilanolEffect DEA DEA (Protonated) Positive Charge (+) Silanol Silanol (Ionized) Negative Charge (-) DEA->Silanol Unwanted Ionic Drag C18 C18 Ligand Hydrophobic Interaction DEA->C18 Desired Retention Tail Result: Peak Tailing Silanol->Tail

Figure 2: The Silanol Effect. Tailing is caused by the unwanted ionic attraction between the protonated amine and ionized silanol groups.

Optimization Table: Fixing Peak Tailing
ApproachMethodologyWhy it works
High pH (Best) Use Hybrid Silica (e.g., XBridge, Gemini) at pH 10.5 .At pH > pKa (8.9), DEA is neutral. Neutral amines do not interact with silanols.
Ion Pairing Add 10 mM Octanesulfonic Acid to MP.The sulfonate anion binds to

, forming a neutral pair that retains well on C18.
Chaotropic Salt Add 100 mM Perchlorate (

) at low pH.
Masks the positive charge and disrupts silanol interactions.
HILIC Mode Use Bare Silica or Amide column with high ACN.Retains polar amines by partitioning, avoiding the hydrophobic mismatch.
Part 4: The Robust Alternative (Ion Chromatography)
Q: Is there a method that doesn't require derivatization?

A: Yes. Cation Exchange Ion Chromatography (IC) is often superior for small amines. It relies on the positive charge of DEA rather than fighting it.

Recommended Setup (Based on Dionex/Thermo Protocols):

  • Column: Cation Exchange (e.g., IonPac CS16 or CS12A).

  • Eluent: Methanesulfonic Acid (MSA).[2] Isocratic (20-30 mM) or Gradient.

  • Detector: Suppressed Conductivity.[2]

  • Mechanism: The suppressor removes the background conductivity of the acid, leaving only the conductivity of the DEA cation.

  • Limit of Detection: Typically < 50 ppb without derivatization.

References & Authoritative Sources
  • USP General Chapter <791> : pH Determination. (Context for buffer preparation).

  • OSHA Method PV2018 : this compound.[3] Occupational Safety and Health Administration.[1] (Describes NITC derivatization and sampling). Link

  • Thermo Fisher Scientific : Determination of Ethanolamines in Industrial Waters by Cation-Exchange Chromatography. Application Update 138. (IC Method utilizing MSA).[2] Link

  • Sigma-Aldrich : this compound Product Information & Properties. (pKa and solubility data). Link

  • ResearchGate/Scientific Literature : Determination of this compound in pharmaceuticals by HPLC with fluorescence detection. (Validation of FMOC protocols). Link

Sources

Center for Diethanolamine (DEA) Analysis & Interference Removal

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Guide Version: 2.4 (Current)

Introduction: The DEA Analytical Paradox

Diethanolamine (DEA) presents a unique analytical paradox. As a secondary amine lacking a strong chromophore, it is invisible to standard UV detection without derivatization. However, the very derivatization required to see it often introduces significant chemical noise (interference). Furthermore, in drug development, DEA is not just an analyte; it is a precursor to N-nitrosothis compound (NDELA), a potent carcinogen.

This guide is not a generic SOP. It is a troubleshooting system designed to remove the three primary classes of interference in DEA analysis: Chromatographic Co-elution , Derivatization Byproducts , and In-Situ Nitrosamine Artifacts .

Module 1: Chromatographic Resolution (Separation Logic)

User Issue: "I cannot separate DEA from Monoethanolamine (MEA) or Triethanolamine (TEA). They co-elute or tail significantly."

The Causality

DEA is a small, polar, basic molecule (


).
  • In Reverse Phase (C18): It elutes in the void volume due to high polarity.

  • In Standard IC: It often overlaps with high-concentration sodium or potassium peaks in matrix-heavy samples.

The Solution: Cation Exchange vs. HILIC

You must select your separation mode based on your matrix, not just the analyte.

FeatureIon Chromatography (IC) HILIC / Mixed-Mode HPLC
Mechanism Cation Exchange (sulfonic/carboxylic/phosphonic sites)Partitioning into water layer + Ionic interaction
Best For High-salt matrices (Scrubber solutions, Brines)Trace analysis in organic solvents (Drug formulations)
Interference Removal Separates DEA from

,

, and TEA by charge/size
Separates DEA from hydrophobic drug APIs
Detection Suppressed Conductivity (No derivatization needed)MS/MS or UV (Requires derivatization)
Visual Logic: Method Selection Workflow

MethodSelection Start Start: DEA Analysis MatrixCheck Check Matrix Type Start->MatrixCheck HighSalt High Salt / Scrubber Solution MatrixCheck->HighSalt BioPharma Pharma Formulation / Biofluid MatrixCheck->BioPharma IC_Route Use Ion Chromatography (IC) Cation Exchange Column (e.g., Dionex CS19 or Metrosep C6) HighSalt->IC_Route Conductivity Detection HPLC_Route Use HPLC/UHPLC BioPharma->HPLC_Route DerivCheck Is MS/MS available? HPLC_Route->DerivCheck HILIC HILIC Mode (No Derivatization) DerivCheck->HILIC Yes (Mass Spec) FMOC Reverse Phase + FMOC Derivatization (Fluorescence/UV) DerivCheck->FMOC No (UV/FLD)

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on sample matrix and detection capabilities.

Module 2: Derivatization Interference (The FMOC Problem)

User Issue: "I am using FMOC-Cl to detect DEA by UV/Fluorescence, but a massive peak interferes with my analyte, or the baseline is too high."

The Causality

9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with secondary amines (DEA) to form a stable, fluorescent carbamate. However, excess FMOC-Cl hydrolyzes with water to form FMOC-OH (9-fluorenylmethanol).

  • The Problem: FMOC-OH is hydrophobic and elutes near the DEA-FMOC derivative on C18 columns. It tails significantly, masking quantification limits.

The Protocol: The "Scavenge and Extract" Technique

Do not rely on chromatographic resolution alone. You must chemically remove the interference before injection.

Step-by-Step Protocol:

  • Derivatization: Mix 500

    
     sample + 500 
    
    
    
    Borate Buffer (pH 9.0) + 500
    
    
    FMOC-Cl (in acetonitrile). Incubate at ambient temp for 10 mins.
  • Quenching (The Critical Step): Add 50

    
     of ADAM (1-aminoadamantane)  or Glycine  solution.
    
    • Why? The scavenger amine reacts rapidly with excess FMOC-Cl to form a derivative that elutes away from DEA (either very early or very late, depending on the scavenger chosen).

  • Extraction (Optional but Recommended): Add 1 mL of Pentane or Heptane. Vortex and discard the organic (upper) layer.

    • Why? This removes the bulk of the unreacted FMOC-OH and non-polar byproducts, leaving the polar DEA-FMOC derivative in the aqueous phase [1].

Module 3: The Nitrosamine Artifact (False Positives)

User Issue: "I am detecting NDELA (N-nitrosothis compound) in my DEA raw material, but the manufacturer certifies it is nitrosamine-free."

The Causality

This is likely an In-Situ Formation Artifact . If your sample matrix contains trace nitrites (common in water, excipients, or wash buffers) and you use an acidic mobile phase or diluent, you are synthesizing NDELA inside your vial during analysis [2].



The Protocol: Nitrite Scavenging

You must break the reaction pathway immediately upon sample collection.

Reagent: Sulfamic Acid (


).
Mechanism:  Sulfamic acid reacts rapidly with nitrite to form nitrogen gas (

) and sulfate, permanently removing the nitrosating agent.

Self-Validating Protocol:

  • Preparation: Prepare a 5% (w/v) Sulfamic Acid solution in water.

  • Spike: Add this solution to your sample before any other step (especially before acidification). Final concentration should be ~50 mM.

  • Verification: Monitor the transition. If the "NDELA" peak disappears after sulfamic acid treatment, the original peak was an analytical artifact, not a true impurity.

Visual Logic: The Nitrosation Pathway & Blockade

NitrosationBlock cluster_0 Sample Matrix DEA DEA (Analyte) Reaction Nitrosation Reaction DEA->Reaction Nitrite Nitrite Impurity (NO2-) Nitrite->Reaction Acid Acidic Conditions (Mobile Phase/Diluent) Acid->Reaction Artifact NDELA Artifact (FALSE POSITIVE) Reaction->Artifact Without Inhibitor Safe Safe Analysis (DEA Only) Reaction->Safe With Inhibitor Blocker Sulfamic Acid (Inhibitor) Blocker->Nitrite Rapidly Destroys

Figure 2: Mechanism of in-situ nitrosamine formation and the inhibitory action of sulfamic acid to prevent false positives.

Module 4: Matrix Cleanup (High Salt/Scrubber Samples)

User Issue: "My IC column pressure is spiking, and retention times are shifting after 10 injections of scrubber solution."

The Causality

Scrubber solutions (used in gas treating) are loaded with heat-stable salts (thiosulfates, thiocyanates) and organic acids. These foul the exchange sites on IC columns, reducing capacity and shifting retention times.

The Protocol: On-Guard Cleanup

Use a Cation Exchange SPE cartridge in the Sodium Form or a Hydrophobic (RP) cartridge depending on the interference.

Interference TypeRecommended SPE PhaseMechanism
Hydrophobic Organics C18 or Polymeric RPRetains organics; DEA passes through (due to polarity).
Heavy Metals (

)
Chelation Resin (Iminodiacetic)Traps metals that poison cation exchange columns.
High Chlorides/Sulfates Ag/H Form CartridgesPrecipitates halides; neutralizes high pH.

Workflow:

  • Dilute sample 1:10 with DI water.

  • Pass through C18 cartridge (Pre-conditioned with MeOH/Water).

  • Collect eluate (DEA is in the eluate, not the cartridge).

  • Inject onto IC system.

References

  • Agilent Technologies. (2020). Analysis of Primary and Secondary Amino Acids by Automated Pre-column Derivatization. Available at: [Link]

  • European Medicines Agency (EMA). (2020). Assessment report: Nitrosamine impurities in human medicinal products. Available at: [Link]

managing corrosion in diethanolamine gas sweetening plants

Author: BenchChem Technical Support Team. Date: February 2026

Level 3 Escalation Guide for Process Chemists & Engineers

Subject: Advanced Corrosion Mitigation in Diethanolamine (DEA) Gas Sweetening Units Document ID: DEA-COR-L3-2024 Applicable Standards: API RP 945, NACE SP0407

Introduction: The Corrosion Paradox

Welcome to the technical support hub. You are likely here because your standard operating procedures (SOPs) have failed to arrest rising iron counts, or you have detected stress corrosion cracking (SCC) in your lean amine lines.

In DEA gas sweetening, we face a fundamental paradox: The solvent used to prevent downstream corrosion is, itself, a precursor to the plant's degradation.

While DEA (


) is chemically stable relative to Monoethanolamine (MEA), it is susceptible to irreversible degradation pathways catalyzed by 

and temperature. This guide moves beyond basic "inhibitor dosing" and focuses on the root-cause chemistry—treating the amine unit with the analytical rigor of a drug development stability study.

Module 1: The Diagnostics Dashboard (Triage)

Before attempting remediation, compare your current operating data against these critical safety thresholds. Deviations here are the primary drivers of localized pitting and erosion-corrosion.

Table 1: Critical Operational Parameters for DEA Units
ParameterTarget RangeCritical LimitPhysiochemical Consequence of Exceedance
Rich Amine Loading 0.30 – 0.35 mol/mol> 0.40 mol/molBreakdown of FeS protective layer; rapid acid attack on Carbon Steel.
Lean Amine Loading 0.005 – 0.01 mol/mol> 0.02 mol/molIndicates poor regeneration; increases corrosivity of "clean" solvent.
Heat Stable Salts (HSS) < 0.5 wt%> 1.0 wt% (or 10% of amine)Reduces pH; increases conductivity; chelates iron (solubilizing the protective film).
Circulation Velocity 3 – 5 ft/s> 6 ft/sErosion-corrosion; mechanical stripping of passivation layer.
Reboiler Temperature 115°C – 120°C> 126°CThermal degradation to BHEP (corrosive diamine).

Module 2: Deep Dive Troubleshooting (Q&A)

Issue 1: "We have high iron counts (ppm), but our pH is normal (10+). Why are we corroding?"

The Mechanism: You are likely dealing with Heat Stable Salt (HSS) Chelation , not simple acid attack.

In standard acid corrosion, low pH drives the dissolution of iron (


). However, in DEA systems, anions like formate, acetate, and thiosulfate  (formed from 

ingress or

breakthrough) accumulate. These are "Heat Stable" because they do not regenerate in the stripper.[1][2]

The Causality: Even at high pH, these anions act as ligands. They complex with iron ions on the steel surface, effectively "pulling" the iron into the solution and preventing the formation of the passive Iron Sulfide (


) or Siderite (

) scales.
  • Diagnosis: A standard pH meter is blind to this. You must run Ion Chromatography (see Protocol A).

  • Immediate Action: If HSS > 1 wt%, initiate a neutralization protocol (Caustic or Soda Ash) or run a slipstream ion-exchange reclamation.

Issue 2: "We found cracking in the lean amine piping. This should be the 'safe' side of the plant."

The Mechanism: This is Amine Stress Corrosion Cracking (ASCC) , historically known as "Alkaline Stress Corrosion Cracking."[3]

The Causality: Contrary to intuition, the "clean" lean amine is often more prone to cracking than rich amine.

  • Electrochemistry: ASCC occurs in a specific electrochemical potential range where the metal is in a transition state between active corrosion and passivation. Lean amine often sits exactly in this window.

  • Temperature & Stress: If the piping was not Post-Weld Heat Treated (PWHT), residual tensile stresses from welding combined with temperatures >60°C drive intergranular cracking.

  • Reference: API RP 945 specifically identifies non-PWHT carbon steel in lean service as a primary failure mode.

Issue 3: "Our DEA capacity is dropping, and the solvent is turning black/viscous."

The Mechanism: You are witnessing Chemical Degradation via Nucleophilic Attack .

Unlike MEA, which degrades to HEED, DEA degrades primarily to Bis(hydroxyethyl) piperazine (BHEP) and Tris(2-hydroxyethyl) ethylenediamine (THEED) .[4]

The Pathway:

  • 
     catalyzes the formation of HEOD (an oxazolidone intermediate).[4]
    
  • HEOD reacts with excess DEA to form THEED.[4]

  • THEED cyclizes to form BHEP.

Why it matters: BHEP and THEED are corrosive diamines.[4] They do not absorb


 efficiently but contribute to viscosity (foaming) and corrosion.[5]

Module 3: Visualizing the Chemistry

Diagram 1: The DEA Degradation Pathway

Caption: The irreversible transformation of DEA into corrosive salts and diamines, catalyzed by CO2 and heat.

DEADegradation DEA DEA (Active Solvent) Carbamate DEA Carbamate (Reversible) DEA->Carbamate Normal Absorption HEOD HEOD (Intermediate) DEA->HEOD + CO2 (High Temp) CO2 CO2 + Heat Carbamate->DEA Regeneration THEED THEED (Degradation Product) HEOD->THEED + DEA BHEP BHEP (Corrosive Diamine) THEED->BHEP Cyclization Corrosion Increased Corrosion & Foaming THEED->Corrosion BHEP->Corrosion

Diagram 2: Troubleshooting Logic Flow

Caption: Decision matrix for diagnosing high iron counts in DEA systems.

TroubleshootingLogic Start Alert: High Iron (Fe) in Solvent CheckLoad Check Rich Loading (>0.35 mol/mol?) Start->CheckLoad CheckVel Check Velocity (>5 ft/s?) CheckLoad->CheckVel No Action1 Reduce Gas Throughput or Increase Circulation CheckLoad->Action1 Yes CheckHSS Check HSS (>1.0 wt%?) CheckVel->CheckHSS No Action2 Install Larger Piping or Insert Liner CheckVel->Action2 Yes Action3 Reclaim Solvent or Neutralize CheckHSS->Action3 Yes Action4 Check O2 Ingress (Storage Tanks) CheckHSS->Action4 No

Module 4: Experimental Protocols

Protocol A: HSS Determination via Ion Chromatography

Standard: ASTM D5827

Objective: Quantify corrosive anions (Formate, Acetate, Chloride, Sulfate) that titration misses.

Reagents & Equipment:

  • Column: Dionex IonPac AS11-HC (High Capacity) or equivalent anion-exchange column.

  • Eluent: Potassium Hydroxide (KOH) gradient (1 mM to 60 mM).

  • Detector: Suppressed Conductivity Detector.

Workflow:

  • Sample Prep: Dilute lean amine sample 1:100 with deionized water (18.2 MΩ). Filter through a 0.2 µm nylon filter to remove particulates (iron sulfide).

  • Calibration: Inject a 5-point calibration standard containing Formate, Acetate, Propionate, Chloride, Sulfate, and Thiosulfate.

  • Run: Inject 25 µL of sample. Run gradient elution for 30 minutes.

  • Analysis:

    • Early Elution: Formate/Acetate (Organic acids from oxidative degradation).

    • Late Elution: Thiosulfate/Thiocyanate (from

      
       interaction).
      
  • Calculation: Total HSS (wt%) =

    
     (Concentration of Anions).
    
    • Pass: < 0.5 wt%

    • Fail: > 1.0 wt% (Initiate Reclamation).

Protocol B: Corrosion Coupon Monitoring

Standard: NACE SP0775

Objective: Measure physical metal loss to validate chemical models.

Workflow:

  • Selection: Use AISI 1018 Carbon Steel coupons (strip type).

  • Placement:

    • Location A: Rich Amine Flash Drum (High erosion/flashing risk).

    • Location B: Lean/Rich Exchanger Outlet (High temp/High loading risk).

    • Location C: Regenerator Overhead (Wet

      
       acid attack risk).
      
  • Exposure: Minimum 30 days, preferably 90 days.

  • Analysis:

    • Clean coupon using inhibited acid.

    • Weigh to nearest 0.1 mg.

    • Calculate MPY (Mils Per Year):

      
      
      Where 
      
      
      
      = weight loss (mg),
      
      
      = density (g/cm³),
      
      
      = area (in²),
      
      
      = time (hours).
  • Interpretation:

    • < 1 MPY: Excellent.

    • 1–5 MPY: Acceptable.

    • 5 MPY: Active Corrosion (Check Loading/HSS).

    • Pitting: If pits are visible, general MPY is invalid. Immediate process audit required.

References

  • Nielsen, R. et al. (1995). "Controlling Corrosion in Amine Treating Plants." NACE International.

  • Cummings, A.L. et al. "Heat Stable Salts in Amine Treating." Bryan Research & Engineering.

  • Chakma, A. & Meisen, A. (1986). "Degradation of this compound in Gas Treating Solutions." Industrial & Engineering Chemistry Product Research and Development.

  • Thermo Fisher Scientific. "Separation of Heat Stable Amine Salts in MDEA/DEA Solutions using High-Pressure IC." Application Note.

Sources

Technical Support Center: Mitigating Diethanolamine (DEA) Losses During Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diethanolamine (DEA) purification. This guide is designed for researchers, scientists, and professionals in drug development who handle DEA and aim to minimize its loss during purification procedures. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of this compound Purification

This compound is a versatile organic compound, widely utilized as a surfactant, corrosion inhibitor, and an intermediate in various chemical syntheses.[1] Its purification is crucial, especially for applications demanding high purity, such as in pharmaceutical formulations. However, DEA is susceptible to degradation, leading to significant losses and the generation of impurities that can compromise the quality of the final product. This guide will address the common challenges encountered during DEA purification and provide practical solutions to mitigate these losses.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of this compound.

DEA Degradation and Discoloration

Q1: Why has my this compound solution turned yellow or brown after heating?

A1: The discoloration of this compound upon heating is a common indicator of degradation. This occurs through two primary mechanisms:

  • Thermal Degradation: At elevated temperatures, particularly above 205°C at atmospheric pressure, DEA can undergo self-reaction or react with dissolved gases like CO2 to form a variety of degradation products.[2] These products often include complex molecules with chromophores, which are responsible for the yellow or brown appearance.

  • Oxidative Degradation: In the presence of oxygen, DEA is susceptible to oxidation, which can also lead to the formation of colored impurities. This process can be accelerated by the presence of metal ions, which can act as catalysts.

Q2: What are the main products of DEA degradation?

A2: The degradation of this compound can result in a complex mixture of products. In industrial processes, particularly in the presence of acid gases like CO2, common degradation products include:

  • Oxazolidinones: Formed through the reaction of DEA with CO2.

  • Piperazines: Such as bis(hydroxyethyl)piperazine (BHEP).

  • Ethylenediamines: For example, tris(hydroxyethyl)ethylenediamine (THEED).[3]

The presence of these impurities not only represents a loss of valuable DEA but can also lead to operational issues like increased viscosity and corrosion.[4]

Q3: How can I prevent discoloration and degradation of my this compound during purification?

A3: To minimize discoloration and degradation, consider the following strategies:

  • Temperature Control: Avoid excessive heating. Whenever possible, perform distillations under vacuum to lower the boiling point of DEA.

  • Inert Atmosphere: Purging your apparatus with an inert gas like nitrogen or argon before and during the purification process can significantly reduce oxidative degradation by displacing oxygen.[3]

  • Use of Antioxidants: For applications where it is permissible, the addition of a small amount of a suitable antioxidant can help to prevent oxidative degradation. The compatibility and effectiveness of the antioxidant must be verified for your specific application.

Low Recovery and Yield Issues

Q4: I am experiencing low recovery of this compound after vacuum distillation. What are the possible causes?

A4: Low recovery during vacuum distillation can be frustrating. Here are some common culprits and how to address them:

  • System Leaks: A leak in your vacuum distillation setup will prevent you from reaching the desired low pressure, leading to a higher required distillation temperature and potentially causing thermal degradation.

  • Inefficient Condensation: If your condenser is not adequately cooled, DEA vapor may pass through without condensing, leading to losses.

  • "Bumping" of the Liquid: Sudden, violent boiling (bumping) can cause your DEA solution to splash over into the receiving flask, contaminating the distillate and giving a false impression of a completed distillation.

  • High Viscosity of Residue: As the distillation progresses, the concentration of non-volatile impurities and degradation products in the distillation flask increases, raising the viscosity of the residue and hindering efficient heat transfer and vaporization of the remaining DEA.

Q5: How can I improve the recovery of this compound during purification?

A5: To enhance your recovery of DEA, implement these best practices:

  • Ensure a Good Vacuum: Check all joints and connections for leaks before starting your distillation.

  • Optimize Condenser Efficiency: Use a properly sized condenser and ensure a sufficient flow of coolant at a low temperature.

  • Prevent Bumping: Use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling. A Claisen adapter can also help to prevent splashes from reaching the condenser.[5]

  • Consider a Carrier Liquid: In some cases, adding a high-boiling, inert liquid can help to maintain fluidity in the distillation flask and improve the recovery of the last traces of DEA.[4]

Troubleshooting Guide

This section provides a more in-depth, systematic approach to troubleshooting common problems encountered during this compound purification.

Problem: Discoloration of Purified this compound
Symptom Possible Cause Recommended Action
Yellow to brown color in the distillate Thermal degradation due to excessive heating. Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high.
Oxidative degradation from air leaks. Check all seals and joints for leaks. Purge the system with an inert gas (nitrogen or argon) before and during distillation.
Contamination from the starting material. If the starting material is already discolored, consider a pre-treatment step such as charcoal decolorization before distillation.
Problem: Low Recovery of this compound
Symptom Possible Cause Recommended Action
Distillation is very slow or stops prematurely. Inadequate vacuum. Check for leaks in the system. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
Insufficient heating. Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.
Significant amount of residue left in the distillation flask. High concentration of non-volatile impurities. This may be unavoidable if the starting material is highly impure. Consider a preliminary purification step.
Thermal degradation leading to polymerization. Lower the distillation temperature by improving the vacuum.
Low yield of purified product. Losses during transfer. Minimize the number of transfer steps. Rinse glassware with a small amount of a suitable solvent to recover any residual product.
Inefficient condensation. Ensure the condenser is properly cooled and of an adequate size for the scale of your distillation.

Experimental Protocols

Here are detailed, step-by-step methodologies for common DEA purification techniques.

Protocol 1: Laboratory-Scale Vacuum Distillation of this compound

This protocol is designed for the purification of this compound on a laboratory scale, minimizing thermal degradation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (optional)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to prevent leaks.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • System Purge (Optional but Recommended): If using an inert atmosphere, gently purge the assembled apparatus with nitrogen or argon for several minutes to displace any air.

  • Initiate Vacuum: Start the vacuum pump and allow the pressure inside the apparatus to stabilize at the desired level. A well-sealed system should be able to achieve a pressure of 1-3 kPa.[3]

  • Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Distillation: The this compound will begin to boil at a reduced temperature. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Completion: Stop the distillation when only a small amount of residue remains in the flask or when the temperature starts to fluctuate significantly.

  • Shutdown: Turn off the heating and allow the apparatus to cool down completely before slowly releasing the vacuum.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column is generally suitable for amine analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to 250-300°C.

  • Detector Temperature: 280-300°C.

Sample Preparation:

  • Dilute a small, accurately weighed sample of the purified this compound in a suitable solvent (e.g., methanol or isopropanol).

  • In some cases, derivatization may be necessary to improve the chromatographic peak shape and sensitivity for DEA and its degradation products.

Analysis:

  • Inject a small volume of the prepared sample into the GC.

  • Acquire the chromatogram and/or mass spectrum.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks by comparing their retention times and mass spectra to known standards or a spectral library.

Visualizations

DEA Degradation Pathways

DEAPathways cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation DEA This compound (DEA) Oxazolidinone Oxazolidinone DEA->Oxazolidinone + CO2, Heat BHEP Bis(hydroxyethyl)piperazine (BHEP) DEA->BHEP Heat THEED Tris(hydroxyethyl)ethylenediamine (THEED) DEA->THEED Heat ColoredImpurities Colored Impurities DEA->ColoredImpurities + O2, Heat/Light CarboxylicAcids Carboxylic Acids DEA->CarboxylicAcids + O2, Metals CO2 CO2 O2 Oxygen (O2) Heat Heat Metals Metal Ions

Caption: Major degradation pathways of this compound.

Troubleshooting Workflow for Low DEA Recovery

Caption: A systematic workflow for troubleshooting low this compound recovery.

Data Summary

The following table summarizes key physical properties of this compound relevant to its purification.

PropertyValueSource
Boiling Point (atm) 270 °C (decomposes)[6]
Melting Point 28 °C[6]
Boiling Point at 1.3-2 kPa ~160 °C[2]
Purity (USP/NF Grade) 98.5% - 101.0%[7]

Conclusion

Minimizing this compound losses during purification is achievable through a combination of careful technique and a solid understanding of its degradation pathways. By controlling temperature, excluding oxygen, and optimizing your purification method, you can significantly improve your yield and obtain high-purity this compound for your research and development needs. This guide provides a foundation for troubleshooting and refining your processes. For further, specific inquiries, please do not hesitate to reach out to our technical support team.

References

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Chou, H. J. (1990). Determination of this compound and N-nitrosothis compound in fatty acid diethanolamides.
  • E3S Web of Conferences. (2022). Recovery of Spent Methyldiethanolamines and Reduced Environmental Impact. 361, 04018. Retrieved from [Link]

  • Gao, H., et al. (2014). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia, 63, 1911-1918.
  • Google Patents. (n.d.). RU2487113C1 - Method of cleaning this compound solution from impurities.
  • Manteghian, M., & Abdi, M. A. (1999). A Novel Process for this compound Recovery from Partially Degraded Solutions. 1. Process Description and Phase Equilibria of the DEA−BHEP−THEED−Hexadecane System. Industrial & Engineering Chemistry Research, 38(4), 1638-1645.
  • Meisen, A., & Kennard, M. L. (1982). Mechanisms and kinetics of this compound degradation. Industrial & Engineering Chemistry Fundamentals, 21(1), 59-65.
  • National Center for Biotechnology Information. (n.d.). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • SciSpace. (n.d.). Purification of partially degraded this compound solutions. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). This compound. Retrieved from [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of this compound at stripper condition for CO2 capture: Product types and reaction mechanisms. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • King of Chemicals. (n.d.). Specifications, Uses, SDS of this compound USP NF IP Manufacturers. Retrieved from [Link]

  • Allchemist. (n.d.). This compound (DEA) :: Detail. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of the thermal decomposition of monoethanolamine (MEA), this compound (DEA), triethanolamine (TEA) and methylthis compound (MDEA). Retrieved from [Link]

  • PubMed Central. (n.d.). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. Retrieved from [Link]

  • JKU ePUB. (n.d.). Novel Approaches for the Analysis of Stabilizers in Technical Products. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012125894A2 - Oxidation inhibitors for amine degradation.
  • U.S. Environmental Protection Agency. (2006, July 31). Inert Reassessment-Diethanolamine (CAS Reg. No. 111-42-2). Retrieved from [Link]

  • ACS Publications. (1999). A Novel Process for this compound Recovery from Partially Degraded Solutions. 1. Process Description and Phase Equilibria of the DEA−BHEP−THEED−Hexadecane System. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of CO induced degradation of aqueous this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound analysis by HPLC or GC?. Retrieved from [Link]

  • EBSCO. (n.d.). This compound (DEA) | Health and Medicine | Research Starters. Retrieved from [Link]

  • Scientific.Net. (n.d.). Experimental Study on MDEA Regeneration by Vacuum Membrane Distillation. Retrieved from [Link]

  • YouTube. (2016, June 7). Carrying out a vacuum distillation. Retrieved from [Link]

  • Beaker & Wrench. (n.d.). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Scholaris. (n.d.). OXIDATIVE DEGRADATION OF this compound SOLVENT INDUCED BY NITROGEN DIOXIDE AND DISSOLVED MATERIALS IN POST. Retrieved from [Link]

  • Clyzo. (n.d.). This compound (USP-NF) pharma grade - excipient. Retrieved from [Link]

  • Web of Pharma. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry.
  • Scribd. (n.d.). This compound (DEA) Technical Data Sheet. Retrieved from [Link]

  • Scribd. (n.d.). Antioxidant Capabilities of ZDTPs and MPH. Retrieved from [Link]

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Validation & Comparative

Selective H2S Removal: Diethanolamine (DEA) vs. Methyldiethanolamine (MDEA)

Author: BenchChem Technical Support Team. Date: February 2026

A Kinetic and Thermodynamic Comparative Guide

Executive Summary: The Kinetic Selectivity Paradigm

In the design of acid gas removal units (AGRU), the choice between Diethanolamine (DEA) and Methylthis compound (MDEA) is rarely a matter of preference but of kinetic necessity .

While DEA acts as a broad-spectrum scavenger, removing both


 and 

indiscriminately, MDEA utilizes a distinct kinetic "slip" mechanism. By inhibiting the formation of stable carbamates, MDEA allows

to pass through the absorber while instantaneously capturing

. This guide dissects the mechanistic, thermodynamic, and operational data that validates MDEA as the superior solvent for selective

enrichment and removal.
Mechanistic Foundation: The Chemistry of Selectivity

To understand the performance gap, we must look at the reaction pathways. The selectivity of MDEA is not thermodynamic; it is kinetic .

2.1 DEA: The Carbamate Route (Non-Selective)

DEA is a secondary amine.[1] It possesses a labile hydrogen atom attached to the nitrogen. When reacting with


, it follows the Zwitterion Mechanism , rapidly forming a stable carbamate.
  • Reaction:

    
    
    
  • Kinetics: Fast (Second-order).

  • Result: Rapid co-absorption of

    
     alongside 
    
    
    
    .[2]
2.2 MDEA: The Bicarbonate Route (Selective)

MDEA is a tertiary amine.[2][3][4] It lacks the N-H bond required to form a carbamate directly. Consequently,


 absorption can only occur via Base-Catalyzed Hydration , forming bicarbonate.
  • Reaction:

    
    
    
  • Kinetics: Slow (Pseudo-first-order).

  • Result: The slow

    
     reaction cannot compete with the instantaneous proton transfer of 
    
    
    
    during the short contact time in an absorber column.
2.3 Reaction Pathway Visualization

ReactionPathways GasPhase Gas Phase (H2S + CO2) LiquidInterface Gas-Liquid Interface GasPhase->LiquidInterface Mass Transfer DEA DEA (Secondary) LiquidInterface->DEA Diffusion MDEA MDEA (Tertiary) LiquidInterface->MDEA Diffusion H2S_Rxn Proton Transfer (Instantaneous) LiquidInterface->H2S_Rxn H2S Absorption Zwitterion Zwitterion Intermediate DEA->Zwitterion Fast Rxn DEA->H2S_Rxn Carbamate Carbamate (Stable Product) Zwitterion->Carbamate Deprotonation Hydration Hydrolysis (Slow Step) MDEA->Hydration Steric Hindrance No N-H Bond MDEA->H2S_Rxn Bicarbonate Bicarbonate (Unstable Product) Hydration->Bicarbonate Slow Rxn

Figure 1: Reaction pathways illustrating the kinetic barrier MDEA presents to CO2 (Red nodes) compared to the direct carbamate route of DEA.

Performance Comparison: The Data

The following data aggregates typical industrial performance metrics and kinetic constants derived from wetted-wall column experiments.

Table 1: Comparative Performance Metrics
MetricThis compound (DEA)Methylthis compound (MDEA)Implication
Amine Type SecondaryTertiaryMDEA lacks carbamate capability.

Reaction Rate
InstantaneousInstantaneousBoth effectively remove

.

Reaction Rate (

)
~1,200

~2.5 - 5.0

MDEA is ~200x slower reacting with

.
Selectivity Factor Low (Non-selective)High (Kinetic Selectivity)MDEA slips

while capturing

.
Heat of Reaction (

)
~1,100 BTU/lb (~70 kJ/mol)~850 BTU/lb (~50 kJ/mol)MDEA requires less reboiler steam.
Solution Concentration 25-30 wt%40-50 wt%MDEA allows higher circulation capacity.
Corrosivity Moderate to HighLowMDEA allows carbon steel in more areas.

Key Insight: The reaction rate constant (


) for 

is the defining variable. The massive differential (1200 vs 5) allows engineers to design absorbers with short residence times where

reaches equilibrium, but

"slips" through unreacted.
Experimental Protocol: Validating Selectivity

To verify the selectivity of a solvent system, one cannot rely on simple batch equilibrium. You must measure mass transfer rates relative to contact time. The Wetted Wall Column (WWC) is the standard self-validating system for this purpose.

4.1 Objective

Determine the mass transfer coefficient (


) and selectivity of MDEA vs. DEA under controlled gas-liquid contact area.
4.2 The Wetted Wall Column Workflow

Materials:

  • Precision WWC (glass chamber with a known surface area rod).

  • Gas Chromatograph (GC) for inlet/outlet analysis.

  • Mass Flow Controllers (MFC).

Protocol Steps:

  • Surface Calibration: A liquid film of amine solution flows down a vertical rod of known dimensions (exact surface area

    
    ).
    
  • Counter-Current Flow: Gas mixture (

    
    ) flows upward around the wetted rod.
    
  • Steady State: Maintain constant temperature (e.g., 40°C) and pressure. Allow system to equilibrate.

  • Flux Measurement: Measure the concentration of

    
     and 
    
    
    
    at the inlet and outlet using GC.
  • Calculation: Calculate the flux (

    
    ) for both gases.
    
  • Selectivity Derivation: Compare the Mass Transfer Coefficients (

    
    ).
    
    • Selectivity

      
      
      
4.3 Experimental Logic Flow

ExperimentalProtocol Start Start: Define Gas Composition (e.g., 1% H2S, 10% CO2) WWC Wetted Wall Column (Controlled Surface Area) Start->WWC Feed Gas Analysis Gas Chromatography (Inlet vs. Outlet) WWC->Analysis Effluent Gas DataProc Calculate Flux (N) Analysis->DataProc Delta Conc. Result Determine Mass Transfer Coeff (Kg) Verify Selectivity DataProc->Result N = Kg * DrivingForce

Figure 2: Workflow for measuring kinetic selectivity using a Wetted Wall Column.

Operational Considerations
5.1 Energy Efficiency (Regeneration)

MDEA forms a bicarbonate bond with


, which is weaker than the carbamate bond formed by DEA.
  • Thermodynamic Benefit: The energy required to break the MDEA-

    
     bond in the stripper is significantly lower.
    
  • Steam Savings: Switching from DEA to MDEA typically results in a 20-30% reduction in reboiler steam duty .

5.2 Corrosion and Degradation

DEA degradation products (oxazolidones) are highly corrosive. MDEA is chemically more stable and less corrosive, allowing for:

  • Higher amine concentrations (up to 50 wt%).

  • Reduced circulation rates (smaller pumps/pipes).

Conclusion

For applications requiring deep removal of both


 and 

(e.g., LNG production), DEA (or formulated MDEA) remains a viable option due to its high reactivity.

However, for selective


 removal  (e.g., Claus unit tail gas treating, acid gas enrichment), MDEA is the scientifically superior choice . Its performance is grounded in the steric hindrance of the tertiary amine structure, which kinetically blocks rapid 

absorption while permitting instantaneous

removal.
References
  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing.

  • Blauwhoff, P. M. M., Versteeg, G. F., & van Swaaij, W. P. M. (1984). A study on the reaction between CO2 and alkanolamines in aqueous solutions. Chemical Engineering Science, 39(2), 207-225.

  • Jou, F. Y., Mather, A. E., & Otto, F. D. (1982). The solubility of H2S and CO2 in aqueous methylthis compound solutions. Industrial & Engineering Chemistry Process Design and Development, 21(4), 539-544.

  • Maddox, R. N. (1982). Gas Conditioning and Processing: Gas Treating and Sulfur Recovery (Vol. 4). Campbell Petroleum Series.

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1][2][3][4][5][6] Science, 325(5948), 1652-1654.

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A Comparative Guide to the Degradation Products of Diethanolamine and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial processes requiring the removal of acidic gases, such as in natural gas sweetening and post-combustion CO2 capture, alkanolamines are indispensable. Diethanolamine (DEA), a secondary amine, has long been a workhorse in these applications. However, its operational longevity is often curtailed by chemical degradation, leading to solvent loss, reduced efficiency, and operational issues like corrosion and foaming.[1] This guide provides a comprehensive comparative analysis of the degradation products of this compound, juxtaposed with its common alternatives: monoethanolamine (MEA) and methylthis compound (MDEA). Understanding the degradation pathways and the resulting byproducts is paramount for optimizing process conditions, mitigating operational challenges, and ensuring the environmental sustainability of these crucial industrial processes.

The Degradation Landscape of Alkanolamines

Alkanolamine degradation is broadly categorized into two primary pathways: thermal degradation and oxidative degradation.[2] The extent and nature of degradation are influenced by a multitude of factors including temperature, the presence of oxygen, the concentration of acid gases (CO2, H2S), and the presence of metal ions.[2][3]

Thermal Degradation of this compound (DEA)

Thermal degradation of DEA is a significant concern in the high-temperature stripper section of amine treating units.[2] In the presence of CO2, DEA undergoes a series of reactions to form a variety of degradation products. The thermal degradation of DEA is significantly accelerated in the presence of CO2, with studies showing a substantial increase in degradation products compared to heating in an inert atmosphere.[4]

The primary thermal degradation products of DEA include:

  • 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD): A major degradation product formed through the cyclization of a DEA-carbamate intermediate.[5]

  • N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED): Formed from the reaction of HEOD with another DEA molecule.[6]

  • N,N'-bis(2-hydroxyethyl)piperazine (BHEP): A cyclic diamine that can be formed from THEED or other intermediates.[6]

dot

Caption: Thermal degradation pathway of this compound (DEA) in the presence of CO2.

Oxidative Degradation of this compound (DEA)

Oxidative degradation occurs primarily in the absorber, where the amine solution is in contact with oxygen present in the flue gas.[2] This pathway is often more complex and can lead to a wider array of degradation products, including heat-stable salts (HSS) which are highly corrosive. The presence of metal ions, such as iron from equipment corrosion, can catalyze oxidative degradation.[3]

Key oxidative degradation products of DEA include:

  • Short-chain carboxylic acids: Formic acid, acetic acid, and glycolic acid are common products.

  • Amino acids: Glycine and bicine have been identified.

  • Ammonia: A common degradation product indicating the breakdown of the amine structure.

  • N-Nitrosothis compound (NDELA): A carcinogenic compound that can form from the reaction of DEA with nitrogen oxides (NOx) present in the flue gas.[7]

Comparative Analysis: DEA vs. MEA and MDEA

The choice of amine solvent is a critical operational decision, with the degradation profile being a key factor. Monoethanolamine (MEA), a primary amine, and N-methylthis compound (MDEA), a tertiary amine, are the most common alternatives to DEA.

Thermal Stability

Thermogravimetric analysis has shown that the thermal stability of these amines follows the order: MDEA > DEA > MEA.[7] MEA, being a primary amine, is the least thermally stable and degrades at a faster rate compared to the secondary amine DEA and the tertiary amine MDEA.[7] This is attributed to the higher reactivity of the primary amine group.

AmineTypeRelative Thermal StabilityKey Thermal Degradation Products
Monoethanolamine (MEA) PrimaryLowOxazolidin-2-one, N-(2-hydroxyethyl)imidazole, N-(2-hydroxyethyl)ethylenediamine (HEEDA)
This compound (DEA) SecondaryModerate3-(2-hydroxyethyl)-2-oxazolidinone (HEOD), N,N,N'-tris(2-hydroxyethyl)ethylenediamine (THEED), N,N'-bis(2-hydroxyethyl)piperazine (BHEP)
N-Methylthis compound (MDEA) TertiaryHighThis compound (DEA), Bicine, Triethanolamine (TEA)

Table 1: Comparison of thermal stability and major degradation products of MEA, DEA, and MDEA.

Oxidative Degradation Resistance

MDEA generally exhibits higher resistance to oxidative degradation compared to MEA and DEA.[8] MEA is particularly susceptible to oxidative degradation, leading to the formation of a significant amount of heat-stable salts and ammonia.[8] The presence of the tertiary amine group in MDEA makes it less reactive towards oxygen.

AmineRelative Oxidative Degradation RateCommon Oxidative Degradation Products
Monoethanolamine (MEA) HighFormic acid, Acetic acid, Glycolic acid, Oxalic acid, Ammonia
This compound (DEA) ModerateFormic acid, Acetic acid, Glycolic acid, Glycine, Bicine, Ammonia
N-Methylthis compound (MDEA) LowFormic acid, Acetic acid, Glycolic acid, Bicine, this compound (DEA)

Table 2: Comparison of oxidative degradation rates and common products of MEA, DEA, and MDEA.

Performance in Acid Gas Removal

The choice between these amines also depends on the specific application. MEA is highly reactive and effective for bulk CO2 removal, but this high reactivity also contributes to its faster degradation.[9][10] DEA offers a balance between reactivity and stability.[11] MDEA is known for its selectivity towards H2S over CO2, making it advantageous in processes where selective H2S removal is desired.[1][11] One study found that DEA removed 100% of H2S and 99.07% of a mixture of H2S and CO2, while MDEA removed 99.95% of H2S and 68.85% of the H2S and CO2 mixture.[11]

Experimental Methodologies for Degradation Product Analysis

The accurate identification and quantification of degradation products are crucial for monitoring the health of the amine solution and for research into more stable solvent formulations. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.[3][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile degradation products.

Experimental Workflow:

dot

Caption: A typical workflow for the analysis of amine degradation products using GC-MS.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the amine solution into a volumetric flask.[13]

    • Dilute the sample with a suitable solvent, such as methanol, to a final volume of 10 mL.[13]

    • For certain non-volatile or highly polar compounds, a derivatization step may be necessary to increase volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a DB-WAX.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-550 m/z.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified compounds using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of non-volatile, highly polar, and thermally labile degradation products, such as heat-stable salts and some of the larger oligomeric species.

Experimental Workflow:

dot

Caption: A generalized workflow for the HPLC analysis of amine degradation products.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dilute the amine solution with the mobile phase to a suitable concentration.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[14]

    • For amines that lack a UV chromophore, pre-column derivatization can be employed to enhance detection.[15] A common derivatizing reagent is o-phthalaldehyde (OPA).

  • HPLC System and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD), Refractive Index Detector (RID), or Mass Spectrometer (MS).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or a Hydrophilic Interaction Chromatography (HILIC) column for very polar compounds.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of known standards.

    • Quantify the analytes by constructing a calibration curve using external standards.

Conclusion and Future Outlook

The degradation of this compound and its alternatives, MEA and MDEA, is a complex process that significantly impacts the efficiency and economics of industrial gas treating operations. This guide has provided a comparative overview of the major degradation products and the analytical methodologies for their characterization.

The selection of an appropriate amine solvent requires a careful consideration of the trade-offs between reactivity, thermal and oxidative stability, and the nature of the degradation products formed. While MDEA exhibits superior stability, its lower reactivity with CO2 may not be suitable for all applications. MEA, despite its high reactivity, suffers from significant degradation. DEA often represents a compromise between these two extremes.

Future research should focus on the development of more robust and degradation-resistant amine solvents and blends. Furthermore, the development of advanced online analytical techniques for real-time monitoring of amine degradation will be crucial for proactive process control and the mitigation of operational problems. A deeper understanding of the kinetics and mechanisms of degradation will enable the design of more efficient and environmentally friendly carbon capture and gas sweetening technologies.

References

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  • A comparative study of MEA and DEA for post-combustion CO2 capture with different process configurations. (2016). ResearchGate. Retrieved from [Link]

  • Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. (2014). ResearchGate. Retrieved from [Link]

  • Comparative study of DEA and MDEA treatments of acid gas. (n.d.). Gas Processing & LNG. Retrieved from [Link]

  • Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. (2024). Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Comparison between thermal degradation of MDEA and MDEA + Gly. (n.d.). ResearchGate. Retrieved from [Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Comparative Study of DEA and MDEA. (n.d.). Scribd. Retrieved from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). ResearchGate. Retrieved from [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. Retrieved from [Link]

  • bis-\2-Hydroxy-ethyl-piperazine. (n.d.). European Patent Office. Retrieved from [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). CORE. Retrieved from [Link]

  • Kinetic study of the thermal decomposition of monoethanolamine (MEA), this compound (DEA), triethanolamine (TEA) and methylthis compound (MDEA). (2014). ResearchGate. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. (2012). ResearchGate. Retrieved from [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2013). ScienceDirect. Retrieved from [Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). MDPI. Retrieved from [Link]

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  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. Retrieved from [Link]

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  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. Retrieved from [Link]

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  • Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. (n.d.). Gassnova. Retrieved from [Link]

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. Retrieved from [Link]

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  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

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Sources

A Formulator's Guide to Diethanolamine (DEA) Alternatives in Cosmetic Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Cosmetic Formulation

Diethanolamine (DEA) and its derivatives, most notably Cocamide DEA, have long been mainstays in the cosmetic formulator's toolkit.[1][2] Valued for their multifunctional properties as economical and effective emulsifiers, foam boosters, and viscosity-modifying agents, these alkanolamides have been instrumental in shaping the sensory experience of countless personal care products.[1][2][3][4] However, the cosmetic landscape is in a constant state of evolution, driven by both regulatory scrutiny and a consumer demand for transparency and "cleaner" formulations.

The primary concern surrounding DEA and its derivatives is their potential to react with nitrosating agents in a formulation to form N-nitrosothis compound (NDELA), a compound classified as a possible human carcinogen.[5] This has led to regulatory action in various regions and a proactive search by formulators for high-performing, safer alternatives. This guide provides a technical comparison of viable alternatives to DEA, supported by experimental data and detailed protocols to empower researchers and drug development professionals in their formulation journey.

The Multifaceted Role of DEA: A Deconstruction of its Functionality

To identify suitable replacements, one must first understand the multiple functions DEA and its derivatives perform in a formulation:

  • Viscosity Building: In surfactant systems, such as shampoos and body washes, Cocamide DEA significantly increases viscosity, contributing to a richer, more luxurious product feel.[1][2]

  • Foam Boosting and Stabilization: It enhances the foam volume and creates a dense, creamy lather that is often associated with cleansing efficacy.[1][2][3][4][5]

  • Emulsification: As an emulsifying agent, it helps to stabilize oil-in-water emulsions, preventing the separation of ingredients in lotions and creams.[3][6]

  • pH Adjustment: In its free form, DEA can be used to neutralize acidic components and adjust the overall pH of a formulation.

The challenge in replacing DEA lies in its multifunctionality; a single "drop-in" replacement is often elusive. Formulators must frequently employ a combination of ingredients to replicate the performance characteristics of DEA-containing systems.

Comparative Analysis of this compound Alternatives

The following sections provide a detailed comparison of common DEA alternatives, categorized by their chemical class.

Alkanolamide Alternatives

Other alkanolamides, such as Cocamide MEA (monoethanolamine) and Cocamide DIPA (diisopropanolamine), are often considered as direct replacements for Cocamide DEA.

  • Performance Insights: While chemically similar, their performance can differ. For instance, in a model shampoo formulation, Cocamide MEA and Cocamide DIPA have been shown to shift the salt curve to the left, meaning they require less sodium chloride to achieve maximum viscosity compared to a formulation without an alkanolamide.[7] However, some sources suggest that Cocamide DEA often provides a superior balance of foam quality and viscosity modification compared to Cocamide MEA.[1]

  • Causality of Experimental Choice: The selection of an alkanolamide often comes down to the desired viscosity and foam texture. A formulation with Cocamide MEA might build viscosity more efficiently with salt but may not produce the same creamy lather as one with Cocamide DEA.

  • Safety Considerations: It is crucial to note that these alternatives may also present a risk of nitrosamine formation. Therefore, their use should be avoided in formulations containing nitrosating agents.

Table 1: Qualitative Comparison of Alkanolamide Alternatives

FeatureCocamide DEACocamide MEACocamide DIPA
Primary Functions Viscosity builder, foam booster, emulsifierViscosity builder, foam boosterViscosity builder, foam booster
Viscosity Building ExcellentVery Good (efficient with salt)[7]Good (efficient with salt)[7]
Foam Quality Rich, creamy, stable[1][5]Good, can be less creamy than DEAGood
Nitrosamine Risk YesYesYes
Amphoteric Surfactants

Amphoteric surfactants, such as Cocamidopropyl Betaine (CAPB), are a popular choice for replacing DEA, particularly for their mildness and foam-boosting properties.

  • Performance Insights: CAPB is known for its excellent foaming capabilities and its ability to reduce the irritation potential of harsher anionic surfactants.[5][8] While it can contribute to viscosity, it is generally not as an effective thickener as Cocamide DEA on a weight-for-weight basis.[9] Formulators often need to incorporate other rheology modifiers when replacing DEA with CAPB.

  • Causality of Experimental Choice: The primary driver for choosing CAPB is its improved safety profile regarding nitrosamine formation and its inherent mildness, making it suitable for gentle cleansing products.

Table 2: Performance Attributes of Cocamidopropyl Betaine vs. Cocamide DEA

Performance ParameterCocamide DEACocamidopropyl Betaine (CAPB)
Foam Boosting Superior[5][9]Good, high lather[8]
Foam Stability Superior[5]Good
Viscosity Building Excellent[2][4]Moderate[9]
Mildness Potential for irritationGenerally mild, reduces irritation of other surfactants[8]
Nitrosamine Concern HighLow (concerns related to impurities)
Non-ionic Surfactants: Glucosides

Alkyl polyglucosides (APGs), such as Coco-Glucoside, Decyl Glucoside, and Lauryl Glucoside, are plant-derived, biodegradable, and gentle alternatives.

  • Performance Insights: Decyl Glucoside is often highlighted as the best foaming agent among the glucosides, producing a rich and dense foam.[10] Coco-Glucoside also provides good foam, while Lauryl Glucoside offers moderate foaming but can contribute to viscosity.[10] These surfactants are excellent for mild cleansing formulations but are not as effective at viscosity building as DEA.

  • Causality of Experimental Choice: The choice of a glucoside is typically driven by the demand for "natural" and "sulfate-free" claims, as well as their exceptional mildness, making them ideal for baby and sensitive skin products.[8]

Table 3: Foaming Performance of Glucoside Surfactants

SurfactantFoam QualityViscosity Building
Decyl Glucoside Excellent, rich, dense foam[10]Low
Coco-Glucoside Good foam volume[10]Low
Lauryl Glucoside Moderate foam, less stable[10]Can contribute to viscosity[10]
Amino Acid-Based Surfactants

This class of surfactants, including Sodium Lauroyl Sarcosinate and glutamate-based surfactants (e.g., Disodium Cocoyl Glutamate), are known for their mildness, excellent cleansing properties, and good foaming ability.

  • Performance Insights: Sodium Lauroyl Sarcosinate is a thorough yet gentle cleanser that can improve the appearance of damaged hair by boosting shine and body.[11] It provides a rich, creamy foam and is compatible with a wide range of ingredients.[2][12] Glutamate surfactants are also exceptionally mild and produce a dense, creamy lather, outperforming some common surfactants in foam stability.[13] They are also effective in building viscosity, particularly when combined with amphoteric surfactants.[14][15]

  • Causality of Experimental Choice: Amino acid-based surfactants are chosen for high-performance, "sulfate-free" formulations where mildness is a primary concern. Their ability to provide a luxurious skin feel and good conditioning properties makes them suitable for premium products.

Experimental Protocols for Comparative Evaluation

To ensure a self-validating system for comparing DEA alternatives, the following standardized protocols are recommended.

Viscosity Measurement

Objective: To quantify the thickening effect of the test ingredient in a model surfactant base.

Methodology: Brookfield Viscometer

  • Preparation of Base Formulation: Prepare a stock solution of a primary surfactant (e.g., 10% Sodium Laureth Sulfate in deionized water).

  • Sample Preparation: To separate aliquots of the base formulation, add the test ingredient (e.g., Cocamide DEA or an alternative) at a predetermined concentration (e.g., 2% w/w).

  • pH Adjustment: Adjust the pH of each sample to a standardized value (e.g., pH 6.0) using a suitable acid or base (e.g., citric acid or sodium hydroxide).

  • Salt Addition: Create a salt curve by adding increasing concentrations of sodium chloride (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w) to each sample, mixing thoroughly after each addition.

  • Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours.

  • Measurement: Use a Brookfield viscometer with an appropriate spindle and speed (e.g., spindle #6 at 20 rpm) to measure the viscosity of each sample.[16] Ensure the spindle is immersed to the marked level and rotates for at least one minute before recording the reading to ensure a stable value.

  • Data Reporting: Report the viscosity in centipoise (cP) for each salt concentration and plot the viscosity versus salt concentration to visualize the salt curve.

Foam Performance Evaluation

Objective: To assess the foam generation and stability of a surfactant system.

Methodology: Cylinder Shake Method (Ross-Miles Adaptation)

  • Solution Preparation: Prepare a 1% solution of the test formulation in standardized hard water.

  • Initial Foam Volume: Pour 100 mL of the solution into a 500 mL graduated cylinder. Invert the cylinder 10 times in a standardized manner (e.g., one inversion per second).

  • Measurement: Immediately after shaking, record the initial foam volume (total volume minus the liquid volume).

  • Foam Stability: Record the foam volume at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Reporting: Report the initial foam volume and the foam volume at each time point in milliliters (mL).

Emulsion Stability Testing

Objective: To evaluate the physical stability of an oil-in-water emulsion.

Methodology: Accelerated Stability Testing

  • Sample Preparation: Prepare identical oil-in-water emulsions using DEA or its alternative as the emulsifier.

  • Centrifugation: Centrifuge a sample of each emulsion at a high speed (e.g., 3000 rpm) for 30 minutes. Observe for any signs of phase separation, creaming, or coalescence.

  • Freeze-Thaw Cycling: Subject the samples to multiple freeze-thaw cycles. A typical cycle involves storing the sample at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[17] Repeat for at least three cycles. After each cycle, visually inspect the samples for any changes in texture, color, odor, and for signs of separation.

  • Elevated Temperature Storage: Store samples at an elevated temperature (e.g., 45°C) for a period of one to three months. Periodically evaluate the samples for changes in physical properties and signs of instability.

  • Particle Size Analysis: Use laser diffraction or a similar technique to measure the initial particle size distribution of the emulsion droplets.[18][19][20][21] Re-measure the particle size after the stability testing to quantify any changes. An increase in particle size indicates droplet coalescence and instability.

In Vitro Skin Irritation Potential

Objective: To assess the potential of a raw material to cause skin irritation.

Methodology: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • Tissue Culture: Utilize commercially available reconstructed human epidermis models (e.g., EpiDerm™, EPISKIN™).[22] These models consist of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis.[23]

  • Test Material Application: Apply the test material (DEA or its alternative) topically to the surface of the RhE tissue.[23]

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes).

  • Viability Assessment: After incubation, rinse the tissues and assess cell viability using the MTT assay. This assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a purple formazan salt.

  • Data Analysis: The amount of formazan produced is quantified spectrophotometrically. The cell viability of the test material-treated tissues is expressed as a percentage of the viability of the negative control-treated tissues.

  • Classification: According to OECD TG 439, a material is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[24][25]

Visualizing Experimental Workflows

Workflow for Viscosity Measurement

ViscosityWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Surfactant Base B Add Test Ingredient (2% w/w) A->B C Adjust pH to 6.0 B->C D Create Salt Curve (0-2% NaCl) C->D E Equilibrate at 25°C for 24h D->E F Measure Viscosity with Brookfield Viscometer E->F G Record Viscosity (cP) F->G H Plot Viscosity vs. [NaCl] G->H

Caption: Workflow for comparative viscosity testing of DEA alternatives.

Workflow for In Vitro Skin Irritation Test (OECD TG 439)

SkinIrritationWorkflow A Reconstituted Human Epidermis (RhE) Tissues B Topical Application of Test Material A->B C Incubation (60 min) B->C D Rinse Tissues C->D E MTT Assay D->E F Quantify Formazan (Spectrophotometry) E->F G Calculate % Viability vs. Control F->G H Classification G->H I Irritant (Category 2) H->I Viability <= 50% J Non-Irritant H->J Viability > 50%

Caption: Workflow for assessing skin irritation potential using the RhE model.

Conclusion and Future Outlook

The transition away from this compound and its derivatives presents both a challenge and an opportunity for cosmetic scientists. While a single, universal replacement remains elusive, a thoughtful combination of modern surfactants can achieve and even surpass the performance of traditional alkanolamides. Amphoteric surfactants like Cocamidopropyl Betaine offer a balance of foam and mildness, while natural alternatives such as glucosides and amino acid-based surfactants cater to the growing demand for "clean" and gentle formulations.

The key to successful reformulation lies in a deep understanding of the functional requirements of the product and a systematic, data-driven approach to evaluating alternatives. By employing the standardized experimental protocols outlined in this guide, formulators can confidently select and validate new ingredients, ensuring the development of safe, stable, and high-performing cosmetic products that meet the expectations of today's discerning consumers.

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  • Realize Beauty. (2015, October 18). Yes Coco-Betaine and Cocamidopropyl Betaine are different chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cocamidopropyl Betaine Allergy. Retrieved from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

  • Shree Vallabh Chemical. (n.d.). Understanding Non-Ionic, Anionic, Cationic, and Amphoteric Surfactants: A Comprehensive Guide. Retrieved from [Link]

  • Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

  • Maha Asia. (2019, May 14). 100% Natural Water-saving Surfactant: Glutamate. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2026, February 1). Behind the Rise of Sulfate-Free Formulations: Why Sodium Lauroyl Sarcosinate Matters. Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. Retrieved from [Link]

  • Hunan Resun Auway Industrial CO.,Ltd. (n.d.). Sodium lauroyl sarcosinate in shampoo. Retrieved from [Link]

  • Eurofins Deutschland. (n.d.). Human Skin Model Test: In Vitro Skin Irritation. Retrieved from [Link]

  • Harcros Chemicals Inc. (n.d.). Calamide C - Cocamide DEA. Retrieved from [Link]

  • AMETEK Brookfield. (n.d.). Guide to Accurate Viscosity Measurement: Best Practices and Advanced Techniques. Retrieved from [Link]

Sources

greener alternatives to diethanolamine in chemical manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) has long been a workhorse in chemical manufacturing, serving two distinct primary functions: as an absorbent for acid gas removal (


, 

) and as a surfactant intermediate (alkanolamides). However, its classification as a secondary amine creates a critical liability: the formation of carcinogenic N-nitrosothis compound (NDELA) in the presence of nitrosating agents. Furthermore, in gas treatment, DEA’s high heat of reaction necessitates excessive energy consumption for solvent regeneration.

This guide presents an objective technical comparison of DEA against two superior, greener classes of alternatives:

  • Sterically Hindered & Tertiary Amines (MDEA/AMP): For immediate industrial retrofitting with lower energy penalties.

  • Bio-based Amino Acid Salts & Glucamides: For high-safety, non-volatile, and renewable formulations.

Part 1: The Toxicology & Regulatory Driver

The primary scientific imperative for replacing DEA is not merely performance, but the Nitrosation Mechanism . DEA is a secondary amine.[1] When exposed to nitrosating agents (nitrites, nitrogen oxides in air), it readily undergoes N-nitrosation to form NDELA, a potent carcinogen.

Diagram 1: The Nitrosamine Hazard vs. Safe Alternatives

The following diagram illustrates the chemical pathway that makes DEA hazardous compared to tertiary amines (MDEA) or amide-linked alternatives (Glucamides).

NitrosationPathway DEA This compound (DEA) (Secondary Amine) NDELA N-Nitrosothis compound (Carcinogen) DEA->NDELA Rapid N-Nitrosation Nitrite Nitrosating Agent (NOx / Nitrites) Nitrite->NDELA SafeProduct No Stable Nitrosamine (Steric/Chemical Block) Nitrite->SafeProduct No Reaction MDEA MDEA / Glucamides (Tertiary Amine / Amide) MDEA->SafeProduct No Available H on Nitrogen

Figure 1: Comparative reaction pathways showing the susceptibility of DEA to form carcinogens versus the chemical resistance of MDEA and Glucamides.

Part 2: Application-Specific Alternatives

Scenario A: Gas Treatment ( Capture)

The Challenge: DEA reacts with


 to form stable carbamates. While this ensures fast absorption, breaking this bond during regeneration (stripping) requires significant thermal energy (

).

The Alternatives:

  • MDEA (N-Methylthis compound): A tertiary amine. It lacks the hydrogen atom necessary to form a carbamate directly.[1] Instead, it promotes the hydrolysis of

    
     to bicarbonate.
    
    • Benefit: Bicarbonate bonds are weaker, reducing regeneration energy by ~30%.

  • Potassium Sarcosinate (K-Sar): An amino acid salt.[2][3][4]

    • Benefit: Zero volatility (no emissions), high oxidative stability, and mimics the fast kinetics of primary amines without the high energy cost.

Comparative Performance Data: Gas Treating
ParameterDEA (Baseline) MDEA (Efficiency) Potassium Sarcosinate (Green)
Amine Type SecondaryTertiaryAmino Acid Salt
Reaction Mechanism Carbamate (Stable)Bicarbonate (Labile)Carbamate/Bicarbonate Mix
Theoretical Capacity 0.5 mol

/mol amine
1.0 mol

/mol amine
> 0.5 mol

/mol amine
Heat of Absorption ~72 kJ/mol~50 kJ/mol~55-60 kJ/mol
Regeneration Energy HighLowModerate
Volatility (Vapor Pressure) LowLowNegligible (Ionic Solid)
Toxicity High (Nitrosamine risk)ModerateNon-Toxic / Bio-degradable
Scenario B: Surfactants & Emulsifiers

The Challenge: Cocamide DEA is a standard foam booster. However, residual free DEA in these products poses a regulatory risk (EU Cosmetics Regulation 1223/2009 restricts secondary amines).

The Alternatives:

  • N-Methylglucamides (Glucamides): Sugar-based surfactants derived from glucose and methylamine.

    • Benefit: Non-ionic, mild on skin, 100% renewable carbon index.

  • Glutamates/Glycinates: Amino acid-based surfactants.[5]

    • Benefit: Anionic, excellent foaming in hard water, bacteriostatic properties.

Comparative Performance Data: Surfactants
ParameterCocamide DEA Capryloyl/Caproyl Methyl Glucamide Sodium Cocoyl Glutamate
Origin Petrochemical/Plant HybridSugar (Renewable) Fermentation/Plant
Nitrosamine Potential High None (Amide bond stable)None
Irritation (Zein Test) ModerateVery Low (Mild) Low
Foam Structure Creamy, DenseCreamy, Flash FoamAiry, Volume
Thickening Efficiency HighModerate (Requires salt)Low

Part 3: Experimental Validation Protocols

As a Senior Scientist, reliance on vendor data is insufficient. The following protocols allow for internal validation of these alternatives.

Protocol 1: Determination of Absorption Capacity & Rate

Objective: Compare the absorption efficiency of DEA vs. Amino Acid Salts (AAS) in a self-validating system.

Apparatus:

  • Thermostated Stirred Cell Reactor (Jackated).

  • Mass Flow Controllers (

    
     and 
    
    
    
    ).[6]
  • Inline pH probe (High alkali resistant).

  • Wet Test Meter (Gas outlet).

Workflow:

  • Preparation: Prepare 30 wt% solutions of DEA and Potassium Sarcosinate (K-Sar).

  • System Blank: Flow

    
     through the reactor at 40°C to purge oxygen.
    
  • Absorption Phase:

    • Introduce gas mixture (15%

      
       / 85% 
      
      
      
      ) at a fixed flow rate (e.g., 500 mL/min).
    • Self-Validation Step: Monitor the outlet gas flow.[7] The difference between Inlet Flow and Outlet Flow (integrated over time) equals the volume of

      
       absorbed.
      
  • Saturation Point: Continue until Outlet

    
     concentration equals Inlet concentration (or pH stabilizes).
    
  • Titration Verification: Take a liquid aliquot. Precipitate carbonate using

    
    , filter, and titrate the filtrate with HCl to determine total amine loading. This validates the gas-phase mass balance data.
    
Diagram 2: Experimental Workflow for Absorption Testing

AbsorptionProtocol cluster_inputs Input Control cluster_validation Data Validation Loop MFC Mass Flow Controller (15% CO2 / 85% N2) Reactor Stirred Cell Reactor (Amine Solution) MFC->Reactor Feed Gas Temp Thermostat (40°C) Temp->Reactor Heat Control pH Inline pH Monitoring (Kinetic Curve) Reactor->pH Real-time Data GasOut Outlet Gas Analyzer (Mass Balance) Reactor->GasOut Unabsorbed Gas Titration Liquid Titration (BaCl2) (Loading Verification) Reactor->Titration Aliquot Sample GasOut->Titration Cross-Check Data

Figure 2: Process flow for validating amine absorption efficiency, ensuring mass balance closure via gas and liquid phase analysis.

Protocol 2: Nitrosamine Potential Screening (Surfactants)

Objective: Verify the "Greener" safety claim of Glucamides vs. DEA-amides.

Methodology:

  • Stress Test: Incubate the surfactant (1%) with a nitrosating agent (Sodium Nitrite, 50 ppm) at pH 3.0 (simulating stomach acid or harsh formulation stability) for 4 hours at 37°C.

  • Extraction: Solid Phase Extraction (SPE) using a coconut charcoal cartridge.

  • Detection: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Validation:

    • Positive Control: DEA + Nitrite (Expect high NDELA peak).

    • Negative Control: Glucamide + Nitrite (Expect < LOQ).

    • Criterion: A "Green" alternative must show non-detectable levels (< 10 ppb) of N-nitroso species.

References

  • Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control. Link

  • Kohl, A. L., & Nielsen, R. (1997). Gas Purification (5th Edition). Gulf Professional Publishing. (Standard reference for MDEA vs DEA energies).
  • SCCS (Scientific Committee on Consumer Safety). (2012). "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products." European Commission. Link

  • Barzagli, F., et al. (2010). "Continuous CO2 capture by aqueous ammonia and amino acid salts."[3] Energy & Environmental Science. Link

  • US EPA. (2023). "Safer Chemical Ingredients List: Surfactants." Link

  • Bernhardsen, I. M., & Knuutila, H. (2017). "A review of potential amine solvents for CO2 absorption process: Absorption capacity, cyclic capacity and pKa." International Journal of Greenhouse Gas Control. Link

Sources

Comparative Analysis: Diethanolamine (DEA) vs. Triethanolamine (TEA) in Surfactant Production

[1][2]

Executive Summary

In the design of anionic surfactant systems, the choice of counter-ion is a critical variable that dictates the physicochemical behavior of the final formulation. While sodium and ammonium are common inorganic counter-ions, organic alkanolamines—specifically Diethanolamine (DEA) and Triethanolamine (TEA) —offer unique advantages in solubility, pH buffering, and mildness.

This guide provides a technical comparison of DEA and TEA as neutralizing agents for fatty acids and alkyl sulfates. While DEA historically offered superior viscosity-building properties due to tighter headgroup packing, its regulatory profile regarding nitrosamine formation has largely shifted the industry toward TEA. This document analyzes the trade-offs between rheological performance and safety compliance.

Chemical Architecture & Physicochemical Profile

The fundamental difference between DEA and TEA lies in their degree of substitution on the nitrogen atom. This steric and electronic difference drives their performance in surfactant lattices.

FeatureThis compound (DEA)Triethanolamine (TEA)Impact on Formulation
Structure Secondary Amine (

)
Tertiary Amine (

)
TEA is bulkier; DEA has an available proton on Nitrogen.
Molecular Weight 105.14 g/mol 149.19 g/mol TEA requires higher mass loading for stoichiometric neutralization.
pKa (at 25°C) ~8.9~7.8DEA is a stronger base; TEA provides a milder pH buffer (closer to skin pH).
H-Bonding Capacity 3 Donors (2 OH, 1 NH)3 Donors (3 OH, 0 NH)DEA forms tighter intermolecular networks (higher viscosity).
Physical State Solid/Semi-solid (MP: 28°C)Viscous Liquid (MP: 21°C)TEA is easier to handle in cold-process manufacturing.

Mechanism of Action: The Counter-Ion Effect

When used to neutralize a fatty acid (e.g., Stearic Acid) or an alkyl acid (e.g., LABSA), the alkanolamine becomes the hydrophilic counter-ion of the surfactant headgroup.

Steric Influence on Micellar Packing

The size of the counter-ion alters the Critical Packing Parameter (CPP) of the surfactant.

  • DEA (

    
    ):  Smaller effective headgroup area (
    
    
    ). This allows surfactant monomers to pack more tightly, favoring the transition from spherical micelles to rod-like micelles. Result: Higher viscosity.[1]
  • TEA (

    
    ):  Large, bulky headgroup. The steric hindrance prevents tight packing, stabilizing high-curvature spherical micelles. Result:  Lower viscosity, higher solubility, lower Krafft point.
    
Visualization: Neutralization & Steric Impact

The following diagram illustrates the neutralization pathway and the resulting spatial arrangement.

Gcluster_DEADEA Pathway (Viscosity Builder)cluster_TEATEA Pathway (Solubility Enhancer)AcidFatty Acid(R-COOH)DEAThis compound(Secondary Amine)Acid->DEANeutralizationTEATriethanolamine(Tertiary Amine)Acid->TEANeutralizationSalt_DEADEA-Soap(Tighter Packing)DEA->Salt_DEAProton TransferRodRod-like Micelles(High Viscosity)Salt_DEA->RodLow Steric BulkSalt_TEATEA-Soap(Loose Packing)TEA->Salt_TEAProton TransferSphereSpherical Micelles(High Solubility)Salt_TEA->SphereHigh Steric Bulk

Figure 1: Comparative mechanism of surfactant headgroup formation. DEA promotes rod-like micelle formation (thickening) due to lower steric hindrance, while TEA promotes spherical micelles (solubility).

Performance Comparison Data

The following data summarizes the performance of Lauric Acid soaps neutralized with DEA vs. TEA.

Performance MetricDEA-LaurateTEA-LaurateScientific Rationale
Solubility (Water, 20°C) ModerateExcellent TEA's bulky headgroup disrupts crystal lattice formation, lowering the Krafft point [1].
pH (1% Solution) ~9.2~8.5TEA is a weaker base (pKa 7.8), making TEA soaps milder to the skin mantle.
Viscosity Response High Low/ModerateDEA allows closer surfactant packing and stronger H-bonding networks.
Color Stability GoodFairTEA is prone to oxidation (yellowing) over time due to trace impurities and electron density.
Foam Quality Creamy, DenseFlashy, AiryTighter packing in DEA films stabilizes the lamellar phase in foam bubbles.

Safety & Regulatory: The Nitrosamine Factor

This is the decisive factor in modern drug and cosmetic development.

The Risk: N-Nitrosothis compound (NDELA)

Nitrosamines are potent carcinogens.[2] They form via the reaction of secondary amines with nitrosating agents (nitrites, nitrogen oxides).[3]

  • DEA (Secondary Amine): Can react directly and rapidly with nitrites to form NDELA.

  • TEA (Tertiary Amine): Cannot react directly.[4] It must first undergo dealkylation (loss of an ethyl group) to become a secondary amine (DEA) before nitrosation can occur. This makes TEA significantly safer, though not immune if contaminated with DEA [2].

Regulatory Stance
  • EU Regulation 1223/2009: DEA is prohibited in cosmetics. TEA is permitted with purity restrictions (<0.5% secondary amine impurity) and must not be used with nitrosating systems [3].

  • US CIR: TEA is safe for use in rinse-off products; leave-on products should not exceed 5%.

Nitrosaminecluster_RiskHigh Risk Pathwaycluster_LowRiskLower Risk PathwayNitriteNitrosating Agent(e.g., Sodium Nitrite)DEAThis compound(Secondary Amine)Nitrite->DEANDELANDELA(Carcinogenic Nitrosamine)DEA->NDELARapid Direct ReactionTEATriethanolamine(Tertiary Amine)DealkDealkylation Step(Slow/Energy Intensive)TEA->DealkOxidation/AgingDealk->DEACleavage

Figure 2: Nitrosamine formation pathways.[4] DEA reacts directly to form carcinogens. TEA requires a precursor breakdown step, offering a safety buffer.

Experimental Protocol: Synthesis & Viscosity Characterization

Objective: Synthesize TEA-Stearate and DEA-Stearate anionic surfactants and validate the viscosity difference.

Materials
  • Stearic Acid (Triple Pressed, Acid Value ~207 mg KOH/g).

  • Triethanolamine (99% Pure).

  • This compound (99% Pure).

  • Deionized Water.

  • Preservative (Nitrite-free).

Stoichiometry Calculation

To ensure neutralization without excess free amine:

  • Note: In practice, a 2-5% molar excess of amine is often used to ensure clarity, but for strict comparison, use 1:1 molar ratio.

Synthesis Procedure
  • Phase A (Oil): In a beaker, heat 10.0g Stearic Acid to 75°C until fully melted.

  • Phase B (Water/Amine): In a separate beaker, mix 85.0g Deionized Water and the calculated mass of Amine (approx 5.2g TEA or 3.7g DEA). Heat to 75°C .

  • Emulsification: Slowly add Phase B to Phase A under moderate agitation (overhead stirrer, 500 RPM).

  • Saponification: Maintain 75°C and stirring for 20 minutes to ensure complete salt formation.

  • Cooling: Cool to 30°C at a rate of 1°C/min with slow sweep agitation to prevent aeration.

Viscosity Measurement
  • Instrument: Brookfield Viscometer (RV Spindle set).

  • Conditions: 25°C, 20 RPM.

  • Expected Result:

    • DEA-Stearate: > 2,000 cP (Opaque, structured gel network).

    • TEA-Stearate: < 500 cP (Translucent to pearlescent, flowable lotion).

Conclusion & Recommendation

For modern drug development and personal care formulations:

  • Primary Recommendation: Use Triethanolamine (TEA) .[5][1][2][6][7][8] The safety profile regarding nitrosamines and the milder pH make it the superior choice for regulatory compliance (REACH/FDA) and skin compatibility.

  • Performance Adjustment: If the viscosity of TEA formulations is insufficient compared to DEA benchmarks, do not revert to DEA. Instead, supplement the TEA system with rheology modifiers (e.g., Hydroxyethylcellulose) or co-surfactants (e.g., Betaines) to mimic the DEA packing parameter.

  • Quality Control: Always source "Low-DEA" grade Triethanolamine (<0.5% DEA impurity) and store in air-tight containers to prevent oxidative dealkylation.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[9]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[2]

  • European Parliament. (2009). Regulation (EC) No 1223/2009 on Cosmetic Products. (Annex III, Entry 62).

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Triethanolamine and this compound.

Comparative Guide: Diethanolamine (DEA) Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethanolamine (DEA) occupies a critical "middle ground" in reaction kinetics, balancing the rapid reactivity of primary amines (like Monoethanolamine, MEA) with the high capacity and low regeneration energy of tertiary amines (like Methylthis compound, MDEA).

For researchers in gas treating and pharmaceutical synthesis, DEA presents a unique kinetic profile defined by steric hindrance and zwitterion stability . Unlike MEA, where reaction rates are limited solely by formation, DEA kinetics are often governed by the deprotonation step, leading to fractional reaction orders (1.0 < n < 2.0).[1]

This guide objectively compares DEA against its primary and tertiary counterparts, providing validated experimental protocols and mechanistic insights to support your solvent selection or synthesis pathway design.

Mechanistic Architecture: The Zwitterion Dilemma

To understand the kinetics, one must first understand the mechanism. The reaction of DEA with electrophiles (most commonly studied with CO


 in gas treating or acyl chlorides in synthesis) follows a pathway distinct from tertiary amines.
The Zwitterion Mechanism (DEA & MEA)

DEA reacts with CO


 to form a zwitterion intermediate. However, unlike MEA, the stability of this intermediate and the subsequent deprotonation step creates a complex kinetic regime.
  • Step 1 (Formation): The lone pair on the nitrogen attacks the electrophile (CO

    
    ), forming a zwitterion (
    
    
    
    ).
  • Step 2 (Deprotonation): A base (B) removes the proton to form the stable carbamate.

In MEA, Step 1 is slow and rate-limiting. In DEA, Step 2 can become rate-limiting due to steric hindrance, making the reaction order dependent on the concentration of the base (amine concentration).

Base-Catalyzed Hydration (MDEA)

MDEA lacks the N-H proton required to form a carbamate. It acts purely as a base, catalyzing the hydrolysis of CO


 to bicarbonate. This is inherently slower but thermodynamically reversible.

ReactionMechanism cluster_legend Pathway Legend Start Amine + CO2 Zwitterion Zwitterion Intermediate (R2NH+COO-) Start->Zwitterion k2 (Formation) Bicarbonate Bicarbonate (HCO3-) Start->Bicarbonate MDEA (Base Catalysis) No Carbamate Path Zwitterion->Start Reversion (k-1) Carbamate Stable Carbamate (R2NCOO-) Zwitterion->Carbamate Deprotonation (Base B) Rate Limiting for DEA? key1 Blue: DEA/MEA Mechanism key2 Red: MDEA Mechanism

Figure 1: Mechanistic divergence between DEA (Carbamate route) and MDEA (Bicarbonate route).

Comparative Kinetic Performance

The following data synthesizes results from stopped-flow spectrophotometry and wetted-wall column experiments.

Kinetic Parameters at 298 K
ParameterMEA (Primary) DEA (Secondary) MDEA (Tertiary) Implication
Reaction Rate Constant (

)
~6,000 L/mol·s~1,200 – 1,500 L/mol·s~2 – 5 L/mol·sDEA is ~4x slower than MEA but orders of magnitude faster than MDEA.
Reaction Order (w.r.t Amine) 1.01.0 – 2.0 (Fractional)1.0 (Pseudo-first order)DEA kinetics are concentration-dependent; higher concentrations shift the order.
Activation Energy (

)
~40 kJ/mol~42 – 50 kJ/mol~50 – 70 kJ/molDEA requires slightly more thermal energy to initiate reaction than MEA.
Carbamate Stability HighModerateN/A (Does not form)DEA carbamates are easier to strip (regenerate) than MEA.
Heat of Reaction (

)
~85 kJ/mol CO

~72 kJ/mol CO

~50 kJ/mol CO

DEA offers a 15% energy saving in regeneration vs. MEA.
Analysis of the "DEA Compromise"[2]
  • Vs. MEA: DEA's secondary amine structure introduces steric bulk. The hydroxyl groups withdraw electron density, slightly reducing the nucleophilicity of the nitrogen lone pair compared to purely alkyl amines, but the main differentiator is the steric hindrance affecting the deprotonation step.

  • Vs. MDEA: MDEA is kinetically limited by the availability of water to hydrolyze CO

    
    . DEA bypasses this by reacting directly, making it the superior choice when residence time in the reactor is short (e.g., compact absorbers).
    

Experimental Protocol: Stopped-Flow Spectrophotometry

To validate these kinetics in your own lab, the Stopped-Flow technique is the industry standard for fast amine kinetics (


 L/mol·s). Standard titration is too slow.
Protocol Overview

Objective: Determine the pseudo-first-order rate constant (


) and second-order rate constant (

).

Reagents:

  • Amine Solution: DEA (freshly distilled), diluted to 0.05 – 0.5 M.

  • CO

    
     Solution:  Saturated aqueous CO
    
    
    
    (~0.033 M at 25°C).
  • Indicator: Thymol Blue or similar pH indicator (since carbamate formation releases protons).

Step-by-Step Workflow
  • Preparation: Degas all solvents to remove O

    
    . Prepare amine solutions in excess (at least 10x [CO
    
    
    
    ]) to ensure pseudo-first-order conditions.
  • Calibration: Measure the absorbance spectrum of the indicator at varying pH levels to establish a baseline.

  • Shot Generation:

    • Load Syringe A with DEA solution.

    • Load Syringe B with CO

      
       saturated water + Indicator.
      
  • Mixing: Rapidly fire both syringes into the mixing chamber (Dead time must be < 5 ms).

  • Detection: Monitor Absorbance (or Conductivity) over time (typically 50–500 ms window).

  • Data Fitting: Fit the absorbance decay curve to an exponential function:

    
    
    Where 
    
    
    
    is the observed pseudo-first-order rate constant.

StoppedFlowProtocol cluster_inputs Reagent Prep SyringeA Syringe A: DEA (Excess) Mixer High-Efficiency Mixer (Dead time < 5ms) SyringeA->Mixer SyringeB Syringe B: CO2 + Indicator SyringeB->Mixer Cell Observation Cell (Quartz, Optical Path) Mixer->Cell Detector Photomultiplier / Conductivity Probe Cell->Detector Light Path DAQ Data Acquisition (Absorbance vs Time) Detector->DAQ Signal

Figure 2: Schematic of the Stopped-Flow apparatus for measuring fast amine kinetics.

Implications for Drug Development (Amidation)

While gas treating dominates the literature, DEA is also a key reagent in synthesizing fatty acid diethanolamides (surfactants/excipients) and pharmaceutical intermediates.

The Kinetic Shift

In amidation (reacting DEA with an ester or acid), the kinetics differ vastly from CO


 capture:
  • Nucleophilicity: DEA is a moderate nucleophile. The steric bulk that hinders carbamate stability also slows down the attack on carbonyl carbons in esters/acids compared to primary amines.

  • Selectivity: Primary amines (like MEA) will amidate significantly faster. If your molecule has both primary and secondary amine sites, the primary site will react first.[1]

  • Impurity Scavenging: In drug formulations, DEA is often used to scavenge electrophilic impurities. Its kinetic "sweet spot" allows it to react with highly reactive impurities (like acid chlorides) without rapidly degrading the more stable API (Active Pharmaceutical Ingredient).

Safety Note: In drug development, be aware that secondary amines like DEA can react with nitrosating agents to form N-nitrosothis compound (NDELA) , a potent carcinogen. Kinetic studies in formulation stability must account for this potential side reaction.

References

  • Danckwerts, P. V. (1979). The Reaction of CO2 with Ethanolamines. Chemical Engineering Science.

  • Versteeg, G. F., & van Swaaij, W. P. M. (1988). On the Kinetics of the Reaction between CO2 and Alkanolamines in Aqueous Solution. Chemical Engineering Science.

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society.

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science.

  • Vaidya, P. D., & Kenig, E. Y. (2007). CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology.

Sources

A Comparative Toxicological Assessment of Diethanolamine and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the toxicological profiles of diethanolamine (DEA) and its common substitutes. As concerns over the potential health effects of DEA persist, industries, particularly cosmetics and metalworking, are increasingly seeking safer alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation and product development by objectively comparing the performance of these substances with supporting experimental data.

Introduction: The Need for this compound Alternatives

This compound (DEA) is a versatile organic compound used extensively as an emulsifier, pH adjuster, and corrosion inhibitor in a wide range of products, including cosmetics, pharmaceuticals, and metalworking fluids.[1][2] However, its safety has been a subject of scrutiny due to evidence of organ toxicity in animal studies and its classification as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[3] This has prompted a critical need for safer alternatives that offer similar functional properties with a more favorable toxicological profile. This guide will delve into the toxicological data of DEA and compare it with its primary substitutes: Monoethanolamine (MEA), Triethanolamine (TEA), Monoisopropanolamine (MIPA), and Aminomethyl Propanol (AMP).

Comparative Toxicity Analysis

The following sections provide a detailed comparison of the toxicological endpoints for DEA and its substitutes. The data presented is a synthesis of findings from numerous in vivo and in vitro studies, largely conducted following standardized OECD guidelines to ensure comparability and reliability.

Acute Toxicity

Acute toxicity provides insights into the potential dangers of a single, short-term exposure to a substance. It is typically assessed by determining the median lethal dose (LD50), the dose required to kill 50% of a test population.

Experimental Rationale: The LD50 value is a fundamental metric in toxicology for classifying the acute toxicity of a chemical. A higher LD50 value generally indicates lower acute toxicity. Oral and dermal routes are the most relevant for human exposure to these substances in industrial and consumer product settings.

CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
This compound (DEA) ~1600[4]~12200[4]
Monoethanolamine (MEA) 1089 - 1720[5][6]1015 - 2504[6][7]
Triethanolamine (TEA) 4190 - 11260[8]>2000
Monoisopropanolamine (MIPA) ~2813[9]1560 - 1851[9]
Aminomethyl Propanol (AMP) ~2900>2000

Analysis: Based on oral LD50 values in rats, MEA appears to be the most acutely toxic, followed by DEA. TEA exhibits the lowest acute oral toxicity. For dermal toxicity, MEA also shows a higher toxicity compared to DEA and the other substitutes.

Skin Irritation and Corrosion

The potential of a chemical to cause local damage to the skin upon direct contact is a critical safety consideration, especially for ingredients in cosmetics and products that may come into contact with the skin.

Experimental Rationale: The Draize test, a traditional in vivo method, has been widely used to assess skin irritation by observing erythema (redness) and edema (swelling).[10][11] Increasingly, in vitro methods using reconstructed human epidermis (RhE) models (OECD 439) are employed to reduce animal testing and provide human-relevant data.[11] These tests measure cell viability after exposure to the test substance.

CompoundSkin Irritation ClassificationPrimary Irritation Index (PII) / In Vitro Results
This compound (DEA) IrritantCauses skin irritation.
Monoethanolamine (MEA) CorrosiveCauses severe skin burns.[8][12]
Triethanolamine (TEA) Minimal to Mild IrritantGenerally considered non-irritating at low concentrations (<5%).[9]
Monoisopropanolamine (MIPA) CorrosiveCauses severe skin burns and eye damage.[12]
Aminomethyl Propanol (AMP) IrritantAt most, minimally irritating to abraded and non-abraded skin.[13]

Analysis: MEA and MIPA are classified as corrosive to the skin, indicating a higher potential for severe skin damage compared to DEA, which is classified as an irritant. TEA appears to be the mildest in terms of skin irritation, particularly at concentrations typically used in cosmetic formulations. AMP is also considered to have low skin irritation potential.

G cluster_0 In Vivo Skin Irritation (Draize Test - OECD 404) cluster_1 In Vitro Skin Irritation (RhE - OECD 439) Apply Substance Apply Substance Observe Erythema/Edema Observe Erythema/Edema Apply Substance->Observe Erythema/Edema on rabbit skin Incubate Incubate Apply Substance->Incubate on RhE tissue Score Irritation Score Irritation Observe Erythema/Edema->Score Irritation at 24, 48, 72h Classification Classification Score Irritation->Classification PII calculation Assess Viability Assess Viability Incubate->Assess Viability e.g., MTT assay Assess Viability->Classification % viability vs. control

Caption: Experimental workflow for in vivo and in vitro skin irritation testing.

Eye Irritation and Serious Eye Damage

Eye irritation potential is a major safety concern for consumer products that may accidentally come into contact with the eyes, such as shampoos and cosmetics.

Experimental Rationale: The Draize eye test (OECD 405) has been the standard in vivo method, evaluating corneal opacity, iritis, and conjunctival redness and chemosis in rabbits.[1][14][15][16] In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test and the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492), are gaining acceptance for their predictive capacity and ethical advantages.

CompoundEye Irritation ClassificationDraize Test Observations / In Vitro Results
This compound (DEA) Serious Eye DamageCauses serious eye damage.[4]
Monoethanolamine (MEA) Serious Eye DamageCauses serious eye damage.[8][12]
Triethanolamine (TEA) IrritantMinimal to slight irritation.[9]
Monoisopropanolamine (MIPA) Serious Eye DamageCorrosive to the eyes and may cause severe damage including blindness.[9]
Aminomethyl Propanol (AMP) IrritantMinimal to moderate irritant to the eyes.[13]

Analysis: DEA, MEA, and MIPA are all capable of causing serious eye damage. In contrast, TEA and AMP demonstrate a lower potential for eye irritation, being classified as irritants rather than causing severe damage.

G Draize Eye Test (OECD 405) Draize Eye Test (OECD 405) Instill Substance Instill Substance Observe Observe Instill Substance->Observe Corneal Opacity Corneal Opacity Observe->Corneal Opacity Iritis Iritis Observe->Iritis Conjunctival Redness Conjunctival Redness Observe->Conjunctival Redness Chemosis Chemosis Observe->Chemosis Scoring Scoring Corneal Opacity->Scoring Iritis->Scoring Conjunctival Redness->Scoring Chemosis->Scoring Classification Classification Scoring->Classification

Caption: Key observation endpoints in the Draize eye irritation test.

Carcinogenicity

The potential of a substance to cause cancer is a significant long-term health concern.

Experimental Rationale: Long-term animal bioassays, typically in rats and mice, are conducted to assess carcinogenic potential. These studies involve chronic exposure to the substance, followed by histopathological examination of tissues for tumor formation.

CompoundIARC ClassificationAnimal Carcinogenicity Findings
This compound (DEA) Group 2B (Possibly carcinogenic to humans)Increased incidence of liver and kidney tumors in mice.[1]
Monoethanolamine (MEA) Not classifiableNo evidence of carcinogenicity in animal studies.
Triethanolamine (TEA) Group 3 (Not classifiable as to its carcinogenicity to humans)Some evidence of carcinogenic activity in female mice in one study, but generally not considered carcinogenic.
Monoisopropanolamine (MIPA) Not classifiableNo data available.
Aminomethyl Propanol (AMP) Not classifiableNo evidence of carcinogenic potential from genotoxicity and repeated dose toxicity studies.[8]

Analysis: DEA is the only compound in this comparison with an IARC classification indicating possible carcinogenicity, based on animal data. MEA and AMP have not shown evidence of carcinogenicity in animal studies. The data for TEA is mixed but it is generally not considered a carcinogen. There is a lack of carcinogenicity data for MIPA.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), which can lead to mutations and potentially cancer.

Experimental Rationale: A battery of in vitro and in vivo tests are used to assess genotoxicity. The Ames test (OECD 471) is a bacterial reverse mutation assay used to detect point mutations.[17][18] The in vitro micronucleus assay (OECD 487) and chromosomal aberration test (OECD 473) in mammalian cells are used to detect chromosomal damage.[2][4][9][19][20][21][22][23][24]

CompoundAmes Test (Mutagenicity)In Vitro Chromosomal Aberration/Micronucleus
This compound (DEA) Negative[6]Negative
Monoethanolamine (MEA) NegativeNegative
Triethanolamine (TEA) NegativeNegative
Monoisopropanolamine (MIPA) NegativeNegative
Aminomethyl Propanol (AMP) Non-mutagenic[13]Non-mutagenic[13]

Analysis: All the tested compounds have shown negative results in standard genotoxicity assays, indicating they are not likely to be direct mutagens. This suggests that the carcinogenicity observed with DEA may occur through a non-genotoxic mechanism.

Experimental Protocols: A Closer Look at the Methodology

Understanding the principles behind the toxicological tests is essential for interpreting the data correctly. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure data quality and consistency.

OECD 401: Acute Oral Toxicity
  • Principle: The test substance is administered in a single dose by gavage to a group of fasted rodents.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered using a stomach tube.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A post-mortem examination is performed on all animals.

  • Causality: This test directly assesses the potential for a substance to cause systemic toxicity and death after a single oral ingestion, mimicking accidental ingestion in humans.

OECD 404: Acute Dermal Irritation/Corrosion
  • Principle: A single dose of the test substance is applied to the shaved skin of an animal (typically a rabbit).

  • Procedure:

    • A small area of the animal's back is shaved.

    • The test substance is applied to a small patch of skin and covered with a gauze patch.

    • The patch is removed after a set period (usually 4 hours).

    • The skin is observed for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).

    • Observations are scored, and a Primary Irritation Index (PII) is calculated.[25]

  • Causality: This test evaluates the localized inflammatory response of the skin to direct contact with a chemical, providing a measure of its irritant or corrosive potential.

OECD 405: Acute Eye Irritation/Corrosion
  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit).

  • Procedure:

    • The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the reactions is scored according to a standardized system.

  • Causality: This test assesses the potential of a substance to cause damage to the different structures of the eye upon direct contact.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)
  • Principle: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).

    • The bacteria are plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Causality: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic, meaning it can cause changes in the DNA sequence.

Conclusion and Recommendations

This comparative guide highlights the varying toxicological profiles of this compound and its common substitutes. While no single substitute is without any hazard, some present a more favorable safety profile for specific applications.

  • For applications where skin and eye contact are primary concerns , Triethanolamine (TEA) and Aminomethyl Propanol (AMP) appear to be safer alternatives to this compound (DEA), Monoethanolamine (MEA), and Monoisopropanolamine (MIPA), which exhibit corrosive or severe irritant properties.

  • Regarding long-term health effects , the classification of DEA as a possible human carcinogen is a significant concern. MEA and AMP have not shown carcinogenic potential in animal studies, making them potentially safer choices in this regard. The data for TEA is less clear-cut but it is not generally considered a carcinogen.

  • All evaluated substances demonstrated a low potential for genotoxicity in standard screening assays.

It is crucial for researchers and formulators to consider the specific application and potential exposure scenarios when selecting an alternative to DEA. This guide provides a foundation for making these critical decisions, but further evaluation of the substitutes within specific formulations is always recommended. The use of in vitro testing methods should be prioritized to reduce reliance on animal testing and to obtain human-relevant data.

References

  • Charles River Laboratories. (n.d.). Skin Irritation, Corrosion, and Sensitization Testing. Retrieved from [Link]

  • Draize, J. H., Woodard, G., & Calvery, H. O. (1944). Methods for the study of irritation and toxicity of substances applied topically to the skin and mucous membranes. Journal of Pharmacology and Experimental Therapeutics, 82(3), 377-390.
  • EpiDerm™ Skin Irritation Test (SIT). (n.d.). MatTek. Retrieved from [Link]

  • European Centre for the Validation of Alternative Methods (ECVAM). (n.d.). Bovine Corneal Opacity and Permeability (BCOP) Test Method. Retrieved from [Link]

  • Guo, X., Yang, X. F., Yang, Y., Raabe, H., Cai, J. H., Xue, J. Y., ... & Huang, J. M. (2011). Prediction of ocular irritancy of 26 chemicals and 26 cosmetic products with isolated rabbit eye (IRE) test. Biomedical and environmental sciences, 24(5), 535-542.
  • International Agency for Research on Cancer. (2013). Some chemicals present in industrial and consumer products, food and drinking-water. IARC monographs on the evaluation of carcinogenic risks to humans, 101.
  • International Agency for Research on Cancer. (2000). This compound. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77.
  • Kim, H. J., Lee, M. H., Na, H. S., Kim, J. H., Kim, Y. J., & Lee, J. Y. (2018). Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei. Molecular medicine reports, 17(3), 4487-4492.
  • Luechtefeld, T., Maertens, A., Russo, D. P., Rovida, C., Zhu, H., & Hartung, T. (2016). Analysis of Draize eye irritation testing and its prediction by mining publicly available 2008–2014 REACH data.
  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of this compound (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. (NTP TOX 20). U.S.
  • OECD. (1987). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 401: Acute Oral Toxicity. OECD Publishing.
  • OECD. (2015). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No.
  • OECD. (2017). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No.
  • OECD. (2018). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing.
  • OECD. (2020). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No.
  • Rolfes Chemicals. (n.d.). Monoethanolamine (MEA) Safety Data Sheet. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Draize test – Knowledge and References. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Draize test. Retrieved from [Link]

  • Zewail, M., & Nafee, N. (2021). Classification of eye irritation scores from the Draize eye irritation test. ResearchGate. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Aminomethyl Propanol. Retrieved from [Link]

  • National Toxicology Program. (n.d.). This compound (111-42-2). Chemical Effects in Biological Systems. Retrieved from [Link]

  • Rust-Oleum. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Tetrahydroxypropyl ethylenediamine. Retrieved from [Link]

  • Columbus Chemical. (2020). Safety Data Sheet: Monoethanolamine. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Chromosomal Aberration Test. Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • ICH. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). Retrieved from [Link]

  • Eurofins. (n.d.). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE (Journal of Visualized Experiments), (187), e59324.
  • Chen, T., et al. (2016).
  • DergiPark. (2017). Toxicology Study the Acute effects of this compound in Mice Blood and Liver (Oral study). Retrieved from [Link]

  • Cosmetics Info. (n.d.). Aminomethyl Propanol. Retrieved from [Link]

  • EWG's Guide to Healthy Cleaning. (n.d.). Aminomethyl Propanol. Retrieved from [Link]

  • Rust-Oleum. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2009). Final Amended Report on the Safety Assessment of Aminomethyl Propanol and Aminomethyl Propanediol. International Journal of Toxicology, 28(2_suppl), 141S-161S.
  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). Retrieved from [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Alkyl Amide MIPA ingredients as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Safety Assessment of Diisopropanolamine, Triisopropanolamine, Isopropanolamine, and Mixed lsopropanolamines as Used in Cosmetics. Retrieved from [Link]

  • EWG Skin Deep. (n.d.). Tetrahydroxypropyl Ethylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Allergic contact dermatitis caused by tetrahydroxypropyl ethylenediamine in cosmetic products. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of EDTA & Salts as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Ethanolamine. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (n.d.). Fact Sheet: Monoethanolamine. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2011). Amended Final Safety Assessment Diethanolamides as Used in Cosmetics. Retrieved from [Link]

  • National Toxicology Program. (n.d.). TOX-20: this compound (CASRN 111-42-2). Retrieved from [Link]

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Safety Operating Guide

Operational Safety Guide: Diethanolamine (DEA) Handling & Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: The "Silent" Risks

Diethanolamine (DEA) presents a deceptive risk profile. Unlike highly volatile solvents that provide immediate olfactory warnings, DEA is a viscous, hygroscopic liquid (or low-melting solid) with a low vapor pressure at room temperature. This physical state often leads to complacency, yet the physiological risks are systemic and delayed.

The Core Threat: DEA is not merely a surface irritant; it is a permeator .

  • Dermal Absorption: DEA readily penetrates the stratum corneum. Once absorbed, it exhibits specific target organ toxicity (STOT-RE), accumulating in the liver and kidneys .

  • Viscosity Hazard: Its syrupy consistency (approx. 350-400 cP at 30°C) means splashes do not "run off" like water or ethanol.[1][2] They adhere to skin and eyewear, prolonging contact time and increasing the chemical burn potential (H318: Causes serious eye damage).

  • Carcinogenicity: Classified by IARC as Group 2B (Possibly carcinogenic to humans).

Exposure Logic Diagram

The following diagram illustrates the critical pathways of exposure and the required barrier interventions.

DEA_Exposure_Pathways Source DEA Source (Viscous Liquid/Solid) Activity Heating/Pouring Source->Activity Route_Skin Dermal Absorption (Primary Risk) Activity->Route_Skin Splash/Spill Route_Eye Ocular Adhesion (High Risk) Activity->Route_Eye Adherent Splash Route_Inhale Aerosol/Vapor (If Heated) Activity->Route_Inhale T > 50°C Barrier_Glove Barrier: Laminate/Thick Neoprene (>480 min) Route_Skin->Barrier_Glove Intervention Barrier_Eye Barrier: Goggles + Face Shield Route_Eye->Barrier_Eye Intervention Barrier_Vent Barrier: Fume Hood/LEV Route_Inhale->Barrier_Vent Intervention Target Systemic Toxicity (Liver/Kidney) Barrier_Glove->Target Prevents Barrier_Eye->Target Prevents Barrier_Vent->Target Prevents

Figure 1: Critical exposure pathways for DEA and the necessary barrier interventions to prevent systemic toxicity.

The PPE Matrix: Evidence-Based Selection

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged handling of amines. Amines can degrade nitrile rubber over time, and thin gloves offer minimal protection against the permeation rates of pure DEA.

Glove Compatibility & Breakthrough Data

Selection Rule: For incidental contact, standard nitrile is acceptable if removed immediately. For immersion, heating, or spill cleanup, you must use high-performance materials.[1][2]

Glove MaterialThicknessBreakthrough TimePerformance RatingOperational Context
Laminate (Silver Shield/Barrier) ~2.7 mil> 480 min Excellent Mandatory for spill cleanup or immersion.[1][2]
Neoprene Heavy Duty> 480 minExcellentPreferred for general handling of large volumes.[1][2]
Butyl Rubber 25 mil> 480 minExcellentSuitable, though often reduced dexterity.[1][2]
Nitrile (Standard) 4 mil30 - 60 minFair/Splash Only Only for analytical aliquoting.[1][2] Change immediately upon splash.
Latex (Natural Rubber) Any< 10 minPoor/Fail DO NOT USE. Rapid permeation.[1][2]
Eye & Body Protection[1][2][4][5][6]
  • Primary Eye Defense: Chemical splash goggles (indirect venting) are non-negotiable. Safety glasses allow viscous liquids to seep around the edges.

  • Secondary Face Defense: A polycarbonate face shield is required when pouring volumes > 100 mL or when heating DEA, as "bumping" (sudden boiling) can project viscous liquid.

  • Body Defense: A chemical-resistant apron (Neoprene or chemically treated fabric) over a standard lab coat prevents soak-through to street clothes.[1][2]

Operational Protocol: A Self-Validating System

To ensure safety, the protocol must be "self-validating"—meaning the steps themselves confirm the safety of the user.

Phase 1: Preparation (The "Warm-Up")

DEA freezes at ~28°C (82°F). It is often found as a solid or semi-solid in the bottle.

  • The Risk: Users often try to chip it out (creating dust) or heat it rapidly (creating pressure).

  • The Protocol:

    • Place the sealed container in a water bath at 40–50°C.

    • Validation: Loosen the cap slightly before heating to prevent pressure buildup, then retighten lightly.

    • Wait until the liquid flows like heavy syrup. Do not overheat (>60°C) without fume extraction, as vapor generation increases significantly.

Phase 2: Handling & Transfer[1]
  • Ventilation: Always handle in a functioning fume hood.

  • Technique: Pour slowly down the side of the receiving vessel or use a glass rod. This prevents splashing of the viscous fluid.

  • Double-Glove Protocol:

    • Inner Layer: Standard Nitrile (dexterity).

    • Outer Layer: Extended-cuff Neoprene or Laminate (chemical barrier).[1][2]

    • Validation: Check the outer glove for discoloration or swelling every 20 minutes. If detected, doff outer glove immediately.

Phase 3: Decontamination

Because DEA is hygroscopic and viscous, it does not evaporate. Residues remain active indefinitely.

  • Wipe Down: Use a water-dampened paper towel to wipe all surfaces.[1][2] DEA is water-soluble.[1][2][3]

  • pH Check (Validation): Touch a pH strip to the cleaned surface. If pH > 9, residue remains. Repeat cleaning.

Emergency Response & Disposal Logistics

Spill Response Workflow

DEA spills are slippery and persistent. Do not use water immediately, as this spreads the slick area.

Spill_Response Start Spill Detected Assess Assess Volume & Temp (Is it hot?) Start->Assess PPE_Up Don PPE: Laminate Gloves + Goggles Assess->PPE_Up Contain Containment: Sand or Vermiculite berm PPE_Up->Contain Absorb Absorb: Use Dry Sand/Earth (Avoid combustible materials) Contain->Absorb Collect Collect into Polyethylene Pail Absorb->Collect Clean Wash Area with Water (DEA is water soluble) Collect->Clean Disposal Label as Hazardous Waste (Consult EHS) Clean->Disposal

Figure 2: Step-by-step spill response logic ensuring containment before neutralization.

Disposal Guidelines

While DEA is not a federally P-listed or U-listed waste under RCRA (40 CFR 261.33), it is a hazardous substance and often triggers state-specific regulations due to its toxicity and corrosivity potential.[1][2]

  • Waste Classification:

    • Federal: Often "Non-Regulated" unless mixed with other solvents or if pH > 12.5 (D002 Corrosive).

    • Best Practice: Manage as Hazardous Chemical Waste . Do not pour down the drain.

    • RQ (Reportable Quantity): 100 lbs (45.4 kg).

  • Container: High-density polyethylene (HDPE) or steel.[1][2] Avoid aluminum or zinc containers (DEA is corrosive to soft metals).

  • Labeling: "Non-Regulated Waste" (if pure) or "Hazardous Waste" (if mixed/required by state). Always include constituents: "Contains: this compound, 99%".

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). This compound: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). This compound (Compound Summary). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 2,2'-Iminodiethanol (this compound). [Link][1][2]

  • New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: this compound. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.